Desvenlafaxine Succinate
Description
Propriétés
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPDEXVGKDEKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959511 | |
| Record name | Desvenlafaxine Succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386750-22-7 | |
| Record name | Desvenlafaxine Succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine Succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESVENLAFAXINE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desvenlafaxine succinate synthesis process optimization
An In-depth Technical Guide to the Process Optimization of Desvenlafaxine Succinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desvenlafaxine, the major active metabolite of venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] It is marketed as its succinate salt, which offers favorable physicochemical properties.[1] The optimization of the synthesis process for this compound is a critical objective in pharmaceutical manufacturing, aiming to enhance yield, improve purity, reduce costs, and ensure environmental sustainability (green chemistry).[3][4] This guide provides a detailed overview of the core synthetic strategies, process optimization data, experimental protocols, and logical workflows involved in its production.
Core Synthetic Strategies
The synthesis of desvenlafaxine primarily follows two major pathways:
-
O-Demethylation of Venlafaxine: This is the most direct and commonly cited route, where the methyl group is cleaved from the phenolic ether of venlafaxine. The primary challenge lies in the stability of the methyl phenoxy group and the potential for side reactions involving the tertiary hydroxyl and dimethylamine groups.[5] Various demethylating agents have been developed to improve efficiency and safety.[1][3]
-
De Novo Synthesis from Precursors: These routes build the desvenlafaxine molecule from simpler starting materials, avoiding the venlafaxine intermediate altogether. A notable example starts from p-hydroxybenzene acetonitrile, involving steps like hydroxyl protection, condensation with cyclohexanone, and subsequent reduction and dimethylation.[3][6] This approach can offer advantages in terms of cost and impurity profiles.
Process Optimization and Data Analysis
Effective process optimization involves a systematic evaluation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Below are comparative data for key steps in the synthesis.
Table 1: Comparison of O-Demethylation Methods for Venlafaxine
| Demethylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC, %) | Source(s) |
| 2-(diethylamino)ethanethiol / NaOMe | Polyethylene Glycol 400 | ~195 | 4 hours | 45 | 96.8 | [1][7] |
| Sodium dodecanethiolate | Ethanol | 150 | 2 days | ~76 (free base) | Not specified | [8] |
| Trimethylsilyl halide / Metal sulfide | Ethereal Solvent | Elevated | Not specified | > 85 | > 99.0 | [9] |
| 3-mercaptopropionic acid | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: Optimized De Novo Synthesis from p-Hydroxybenzene Acetonitrile
| Step | Intermediate Product | Key Reagents | Yield (%) | Purity (%) | Source |
| 1. Benzyl Protection | 4-Benzyloxyphenylacetonitrile | Benzyl bromide, K₂CO₃ | 98.92 | 99.83 | [3][6] |
| 2. Condensation | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | Cyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻ | 99.71 | 99.13 | [3][6] |
| 3. Deprotection/Reduction | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl | 10% Pd/C, H₂ (2.0 MPa) | 94.20 | 98.32 | [3][6] |
| 4. Dimethylation | O-desmethylvenlafaxine (ODV) | Formaldehyde, Formic acid | 84.77 | 99.20 | [3][6] |
| Total Yield (4 steps) | O-desmethylvenlafaxine (ODV) | ~71.1 | 99.20 | [3][6] |
Table 3: Succinate Salt Formation and Crystallization
| Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC, %) | Source(s) |
| Desvenlafaxine Base | Succinic Acid | Acetone / Water | 83.6 | > 99.9 | [1][7] |
| Desvenlafaxine Base | Succinic Acid | Acetone / Water (3:1) | 90.27 | 99.92 | [3][6] |
| Desvenlafaxine Base | Succinic Acid | Acetone / Water | 85 | Not specified | [10] |
Experimental Protocols
Protocol 1: O-Demethylation of Venlafaxine using 2-(diethylamino)ethanethiol
-
Charging the Reactor: In a suitable flask, charge Venlafaxine free base (1.0 eq), polyethylene glycol 400 (PEG400), and 2-(diethylamino)ethanethiol (1.5 eq).[1]
-
Base Addition: Slowly add a 30% w/w solution of sodium methanolate in methanol (2.7 eq).[1]
-
Reaction: Heat the suspension to approximately 195°C, allowing methanol to distill off. Maintain the temperature and continue stirring for 4 hours.[1]
-
Work-up: Cool the reaction mixture to 20-25°C.
-
pH Adjustment: Add 1 M hydrochloric acid to adjust the pH of the mixture to ~9.5, causing the desvenlafaxine free base to precipitate.[1][7]
-
Isolation: Filter the resulting suspension at 20-25°C.
-
Drying: Dry the isolated solid at 50°C to yield desvenlafaxine.[1][7] The reported yield is approximately 45% with a purity of 96.8% by HPLC.[1][7]
Protocol 2: De Novo Synthesis - Dimethylation Step
-
Reactant Preparation: Suspend 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) in methanol under a nitrogen atmosphere.[11]
-
Reagent Addition: Add a 37% formaldehyde solution and an 85% formic acid solution to the suspension.[3][6]
-
Reaction: The specific reaction conditions (temperature and time) are optimized based on in-process controls to drive the reaction to completion.
-
Isolation: Upon completion, the reaction mixture is worked up, typically involving neutralization and extraction, to isolate the crude O-desmethylvenlafaxine (ODV).
-
Purification: The crude product is purified, often through recrystallization, to achieve high purity. This optimized process reports a yield of 84.77% and a purity of 99.20%.[3][6]
Protocol 3: Preparation of this compound Monohydrate
-
Charging the Reactor: Charge desvenlafaxine base (1.0 eq), succinic acid (~1.2 eq), acetone, and deionized water into a round-bottomed flask under a nitrogen atmosphere.[1][7] A typical solvent ratio is a 3:1 mixture of acetone and water.[3][6]
-
Dissolution: Heat the suspension to reflux temperature (around 60°C) and maintain for 30 minutes until a clear solution is obtained.[7][10][11]
-
Filtration: Cool the resulting solution to 50-55°C and filter to remove any particulate matter.[1][7]
-
Crystallization:
-
Isolation: Filter the final suspension and wash the cake twice with acetone.[1][7]
-
Drying: Dry the wet solid under vacuum at 60 ± 5°C to yield this compound.[1][7] This process can achieve yields of 83-90% with purity exceeding 99.9%.[1][3][6][7]
Visualizations of Synthetic Pathways and Workflows
O-Demethylation Pathway
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 3. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents [patents.google.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2009034434A2 - An improved process for the preparation of o-desmethylvenlafaxine - Google Patents [patents.google.com]
- 10. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]
- 11. EP2061750A2 - Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
Novel Synthesis Routes for O-Desmethylvenlafaxine Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of novel and optimized synthesis routes for O-desmethylvenlafaxine (ODV) succinate, the succinate salt of the active metabolite of venlafaxine. The document details various synthetic strategies, starting from different precursors, and includes comprehensive experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory or process chemistry setting.
Introduction
O-desmethylvenlafaxine (desvenlafaxine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder. The development of efficient, scalable, and green synthetic processes for its succinate salt is of significant interest to the pharmaceutical industry. This guide focuses on two primary strategies for the synthesis of O-desmethylvenlafaxine: the O-demethylation of venlafaxine and de novo synthesis from substituted benzene precursors. Each approach presents distinct advantages and challenges in terms of yield, purity, cost, and environmental impact.
Synthesis via O-Demethylation of Venlafaxine
A prevalent strategy for producing O-desmethylvenlafaxine is the demethylation of the widely available venlafaxine. This approach is attractive due to the direct conversion of a closely related molecule. Several reagents have been developed for this key transformation, moving from traditional methods to more novel and potentially greener alternatives.
Demethylation using Thiolates and Other Nucleophilic Reagents
Early methods for the O-demethylation of venlafaxine involved the use of strong nucleophilic reagents, such as thiolates.[1] More recent developments have introduced new reagents aiming to improve reaction conditions and safety profiles.
-
Traditional Thiolates: Reagents like sodium dodecanethiolate and sodium thiophenolate have been used.[1] However, these methods often require high temperatures and can involve toxic and malodorous compounds, making them less suitable for large-scale production.[1]
-
3-Mercaptopropionic Acid: This has been introduced as a cheaper and more industrially applicable O-demethylating agent for the synthesis of highly pure O-desmethylvenlafaxine from venlafaxine.[1]
-
Cysteine and Penicillamine Sodium Salts: A one-pot approach using cysteine sodium salt or sodium penicillamine has been developed, offering a simplified reaction process with good yields.
Quantitative Data for Demethylation Routes
| Demethylating Agent | Solvent | Temperature | Yield | Reference |
| Cysteine Sodium Salt | N-methyl pyrrolidone | 175 °C | 86% | (Shi & Zhang, Chinese J. Appl. Chem.) |
| Sodium Penicillamine | N-methyl pyrrolidone | 175 °C | 82% | (Shi & Zhang, Chinese J. Appl. Chem.) |
Experimental Protocol: O-Demethylation using Cysteine Sodium Salt
-
Preparation of Demethylating Reagent: In a suitable reaction vessel, prepare the cysteine sodium salt.
-
Demethylation Reaction: Add venlafaxine to a solution of cysteine sodium salt in N-methyl pyrrolidone.
-
Heating: Heat the reaction mixture to 175 °C.
-
Crystallization: Adjust the pH of the reaction mixture to 9.5 to induce crystallization of the O-desmethylvenlafaxine product.
-
Isolation: Filter the solid product, wash with a suitable solvent, and dry under vacuum.
Synthesis Workflow: O-Demethylation of Venlafaxine
Caption: O-Demethylation pathway from Venlafaxine to ODV Succinate.
De Novo Synthesis from p-Hydroxy Substituted Precursors
An alternative and highly efficient approach involves building the O-desmethylvenlafaxine molecule from simpler starting materials. A notable example is a five-step synthesis starting from p-hydroxybenzene acetonitrile, which offers high overall yield and purity.[1]
This route involves:
-
Benzyl Protection: Protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile.
-
Condensation: Nucleophilic addition to cyclohexanone.
-
Reduction and Deprotection: Reduction of the nitrile group and removal of the benzyl protecting group.
-
Dimethylation: Introduction of the two methyl groups on the amine.
-
Salt Formation: Conversion of the free base to the succinate salt.
Quantitative Data for the 5-Step Synthesis from p-Hydroxybenzene Acetonitrile[1]
| Step | Product | Purity | Yield |
| 1. Benzyl Protection of p-hydroxybenzene acetonitrile | 4-Benzyloxyphenylacetonitrile (Intermediate I) | 99.83% | 98.92% |
| 2. Condensation with Cyclohexanone | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 99.13% | 99.71% |
| 3. Cyano Reduction and Deprotection | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl (Intermediate III) | 98.32% | 94.20% |
| 4. Dimethylation | O-desmethylvenlafaxine (ODV) | 99.20% | 84.77% |
| 5. Succinic Acid Salt Formation | O-desmethylvenlafaxine succinate monohydrate (DVS) | 99.92% | 90.27% |
| Overall Yield | - | - | 71.09% |
Experimental Protocols for the 5-Step Synthesis[1]
Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)
-
Charge a 3.0 L reaction flask with 200.0 g of p-hydroxybenzene acetonitrile, 282.56 g of benzyl bromide, and 1,000 ml of acetone.
-
Slowly add 320.28 g of anhydrous potassium carbonate in batches.
-
Stir the reaction mixture overnight at 55°C, monitoring by TLC.
-
After completion, remove the solvent by rotary evaporation.
-
Add water and ethyl acetate for extraction. Separate the organic layer, dry it, and concentrate to obtain the crude product.
-
Recrystallize from ethyl acetate/n-hexane to yield Intermediate I.
Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)
-
This step involves the 1,2-nucleophilic addition of Intermediate I to cyclohexanone, promoted by sodium hydroxide with a phase-transfer catalyst ((n-Bu)4N+Br−).
Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)
-
This step is achieved through reduction of the cyano group and deprotection of the benzyl ether, typically using catalytic hydrogenation (e.g., 10% Palladium on carbon) under pressure (2.0 MPa).
Step 4: Synthesis of O-desmethylvenlafaxine (ODV)
-
Synthesize ODV by dimethylation of Intermediate III using 37% formaldehyde solution and 85% formic acid solution (Eschweiler-Clarke reaction).
Step 5: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS)
-
Dissolve the O-desmethylvenlafaxine (ODV) free base and succinic acid in a mixed solvent of acetone and water (3:1 v/v).[1]
-
Heat the mixture to reflux (around 60°C) until a clear solution is obtained.[2]
-
Cool the solution gradually to 25-30°C and stir for a sufficient time to allow for crystallization.[2]
-
Further cool the mixture to 5-15°C and stir for an additional period to complete precipitation.[2]
-
Filter the precipitated solid under reduced pressure and wash with acetone.[2]
-
Dry the product under vacuum at approximately 50°C.[2]
Synthesis Workflow: 5-Step De Novo Synthesis
Caption: A 5-step synthesis of ODV Succinate from p-hydroxybenzene acetonitrile.
Conclusion
The synthesis of O-desmethylvenlafaxine succinate can be approached through several innovative routes, each with its own set of advantages. The O-demethylation of venlafaxine using newer reagents like cysteine sodium salt offers a direct, one-pot conversion. In contrast, the de novo synthesis from p-hydroxybenzene acetonitrile provides a highly optimized, multi-step process with excellent yields and purity control, making it particularly suitable for industrial-scale production. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, scalability requirements, cost considerations, and environmental regulations. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to select and implement the most appropriate synthesis strategy for their needs.
References
Green Synthesis of Desvenlafaxine Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a green synthesis strategy for desvenlafaxine succinate, an active pharmaceutical ingredient (API) used in the treatment of major depressive disorder. The focus is on a novel, five-step process that emphasizes high yield, atomic economy, low environmental impact, and operational safety, presenting a sustainable alternative to traditional synthetic routes. This guide offers detailed experimental protocols, quantitative data analysis, and visualizations to facilitate understanding and implementation in a research and development setting.
Introduction to Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint.[1] Traditional synthesis of APIs often involves hazardous reagents, toxic solvents, and multiple complex steps, leading to significant waste generation. Green chemistry aims to address these challenges by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, renewable feedstocks, catalytic reagents, and designing for energy efficiency.
The synthesis of desvenlafaxine, the major active metabolite of venlafaxine, has traditionally involved methods with certain environmental and safety drawbacks. For instance, some routes employ demethylation reagents that are toxic and polluting, or hazardous chemicals like n-butyl lithium and lithium aluminum hydride.[2] The strategy detailed in this guide represents a significant advancement by incorporating greener alternatives at each stage of the synthesis.
A Five-Step Green Synthesis Pathway for this compound
A novel and green five-step synthesis of this compound monohydrate has been developed, starting from p-hydroxybenzene acetonitrile.[2] This pathway is characterized by high yields, high purity of intermediates and the final product, and the avoidance of harsh and hazardous reagents.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the green synthesis, demonstrating the high efficiency of this process.[2]
| Step | Intermediate/Product | Yield (%) | Purity (%) |
| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | 98.92 | 99.83 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 99.71 | 99.13 |
| 3 | 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | 94.20 | 98.32 |
| 4 | O-Desmethylvenlafaxine (ODV) | 84.77 | 99.20 |
| 5 | This compound Monohydrate | 90.27 | 99.92 |
| Overall | This compound Monohydrate | 71.09 | 99.92 |
Detailed Experimental Protocols
The following are detailed experimental protocols for each step of the green synthesis of this compound.
Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)
This step involves the protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile using benzyl bromide. The use of acetone as a solvent and potassium carbonate as a base are key green aspects of this step.[2]
-
Materials: p-Hydroxybenzene acetonitrile, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a reaction vessel, add p-hydroxybenzene acetonitrile and acetone. Stir the mixture until the solid is completely dissolved.
-
Add potassium carbonate to the solution and stir.
-
Slowly add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 4-benzyloxyphenylacetonitrile can be used in the next step without further purification.
-
Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)
This step is a 1,2-nucleophilic addition of Intermediate I to cyclohexanone. A key green feature is the use of a phase-transfer catalyst, which facilitates the reaction between reactants in different phases, avoiding the need for harsh solvents.[2][3]
-
Materials: 4-Benzyloxyphenylacetonitrile (Intermediate I), Cyclohexanone, Sodium hydroxide (NaOH), Tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻).
-
Procedure:
-
In a reaction vessel, combine 4-benzyloxyphenylacetonitrile and cyclohexanone.
-
Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst, tetrabutylammonium bromide.
-
Stir the biphasic mixture vigorously at a controlled temperature.
-
Monitor the reaction until completion.
-
Separate the organic layer and wash it with water to remove the base and catalyst.
-
Concentrate the organic layer under reduced pressure to yield 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol.
-
Step 3: Synthesis of 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)
This step involves the simultaneous reduction of the nitrile group and deprotection of the benzyl group via catalytic hydrogenation. This is a highly efficient and clean method.[2][4]
-
Materials: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II), 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Solvent (e.g., Methanol).
-
Procedure:
-
Charge a high-pressure reactor with Intermediate II and the 10% Pd/C catalyst in a suitable solvent.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0 MPa.
-
Heat the mixture to a specified temperature and stir vigorously.
-
Monitor the reaction by hydrogen uptake.
-
Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Isolate the product by filtration and dry under vacuum.
-
Step 4: Synthesis of O-Desmethylvenlafaxine (ODV)
The dimethylation of the primary amine is achieved through the Eschweiler-Clarke reaction, a classic and efficient method that uses formaldehyde as the carbon source and formic acid as the reducing agent.[2][5][6]
-
Materials: 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III), 37% Formaldehyde solution, 85% Formic acid solution.
-
Procedure:
-
To a reaction vessel, add Intermediate III.
-
Add the formaldehyde solution and formic acid solution.
-
Heat the reaction mixture and maintain at a controlled temperature for several hours.
-
Monitor the reaction for the formation of the tertiary amine.
-
After completion, cool the reaction mixture and adjust the pH to basic with a suitable base (e.g., sodium hydroxide) to precipitate the free base, O-desmethylvenlafaxine.
-
Filter the precipitate, wash with water, and dry.
-
Step 5: Formation of this compound Monohydrate
The final step involves the formation of the succinate salt and its crystallization to yield the desired monohydrate form.[2][7]
-
Materials: O-Desmethylvenlafaxine (ODV), Succinic acid, Acetone, Water.
-
Procedure:
-
Dissolve O-desmethylvenlafaxine in a mixture of acetone and water (3:1 v/v) with heating.
-
Add a solution of succinic acid in the same solvent mixture.
-
Stir the solution and then allow it to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline product.
-
Collect the crystals by filtration, wash with a cold acetone/water mixture, and dry under vacuum.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.
Conclusion
The presented five-step synthesis of this compound offers a significant improvement over traditional methods in terms of environmental impact, safety, and efficiency. The high overall yield and purity, coupled with the use of greener reagents and reaction conditions, make this a compelling strategy for the sustainable production of this important API. This guide provides the necessary technical details for researchers and drug development professionals to explore and implement this green synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phasetransfer.com [phasetransfer.com]
- 4. lzchemical.com [lzchemical.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Physicochemical Characterization of Desvenlafaxine Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desvenlafaxine succinate, an active metabolite of venlafaxine, is a selective serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the management of major depressive disorder.[1][2][3] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and a summary of its mechanism of action.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2][4] Its properties are critical for its behavior in pharmaceutical formulations and biological systems. A summary of its key quantitative physicochemical data is presented in Table 1.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅NO₂∙C₄H₆O₄∙H₂O (Monohydrate) | [4] |
| Molecular Weight | 399.48 g/mol (Monohydrate) | [1][4][5] |
| Appearance | White to off-white powder | [4][6] |
| Solubility | Water soluble (~35 mg/mL at 25°C)[7] | [4][6][7] |
| Soluble in methanol and ethanol | [2] | |
| Partition Coefficient | Log P (Octanol/Water) at pH 7.0: 0.21 | [4][6] |
| Polymorphism | Multiple crystalline forms exist (e.g., Form I, II, V, F) | [8][9][10] |
| Melting Point | Form I (Monohydrate): Endotherm at ~131°C | [10] |
| Form II (Monohydrate): Endotherm at ~127°C | [10] | |
| Crystalline Drug Substance: Endotherm at 137.3°C | [11] | |
| pKa | Estimated to exist primarily as a cation at pH 5-9 | [12] |
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
The antidepressant effect of desvenlafaxine is primarily attributed to its potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[13][14] It selectively binds to the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters from the synaptic cleft.[5][13] This action increases the concentration of 5-HT and NE available to bind to postsynaptic receptors, thereby enhancing neurotransmission and alleviating depressive symptoms.[13] Desvenlafaxine exhibits a low affinity for other receptors, such as muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors, which contributes to its favorable side-effect profile.[1][14]
Caption: Desvenlafaxine inhibits SERT and NET, increasing synaptic serotonin and norepinephrine.
Experimental Protocols for Physicochemical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method is essential for the quantification of this compound in bulk drug and pharmaceutical dosage forms, as well as for impurity profiling.[15][16]
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[15]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium phosphate or Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Purified water (HPLC grade)
-
This compound Reference Standard
Procedure:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0-3.8).[15][17] A common ratio is 50:50 (v/v).[17]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound Reference Standard in the mobile phase or a suitable diluent to prepare a stock solution. Perform serial dilutions to create calibration standards across a desired concentration range (e.g., 20-160 µg/mL).[15]
-
Sample Preparation: For tablet analysis, accurately weigh and crush a number of tablets. Dissolve a portion of the powder equivalent to a known amount of the active ingredient in the diluent. Sonicate to ensure complete dissolution, filter the solution, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Standardized workflow for quantitative analysis of this compound by HPLC.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of this compound, including its melting point, polymorphic forms, and thermal stability.[8][18]
Objective: To investigate the thermal behavior and identify different polymorphic forms.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or desolvation events.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. This data reveals information about desolvation and decomposition.
-
Caption: Parallel workflows for characterizing thermal properties using DSC and TGA.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for confirming the identity of this compound and can be used to distinguish between different polymorphic forms based on variations in their infrared absorption fingerprints.[8][19]
Objective: To obtain the infrared spectrum for identification and polymorphic screening.
Instrumentation:
-
FTIR Spectrometer with a suitable sampling accessory (e.g., KBr pellet press or ATR)
Procedure (KBr Pellet Method):
-
Mix a small amount of the this compound sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with that of a reference standard or known polymorphs.
Conclusion
The physicochemical characterization of this compound is a critical component of drug development and quality assurance. The properties outlined in this guide, including solubility, thermal behavior, and polymorphic forms, directly influence the drug's stability, bioavailability, and manufacturability. The experimental protocols described for HPLC, DSC, TGA, and FTIR provide a robust framework for researchers and scientists to accurately assess and control the quality of this compound, ensuring the delivery of a safe and effective therapeutic agent.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. This compound | C20H33NO7 | CID 6918664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 386750-22-7 [chemicalbook.com]
- 7. WO2012140577A1 - Modified release pharmaceutical compositions of desvenlafaxine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US7820716B2 - Crystalline polymorphs of this compound and their preparations - Google Patents [patents.google.com]
- 10. WO2008110338A1 - Polymorph of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. pfizermedical.com [pfizermedical.com]
- 15. RP-HPLC method for this compound in tablets. [wisdomlib.org]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. jocpr.com [jocpr.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Screening and Characterization of Desvenlafaxine Succinate Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the screening, identification, and characterization of the various polymorphic forms of desvenlafaxine succinate, a crucial active pharmaceutical ingredient (API) in the treatment of major depressive disorder. Understanding and controlling polymorphism is paramount in drug development to ensure product quality, stability, and bioavailability.
Introduction to Polymorphism in this compound
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[1][2] These different forms, known as polymorphs, can exhibit significant variations in their physicochemical properties, including solubility, melting point, stability, and dissolution rate.[3][4] Consequently, the polymorphic form of an API can directly impact the safety, efficacy, and manufacturability of the final drug product.[4] For this compound, several polymorphic forms have been identified, necessitating thorough screening and characterization to select the optimal form for pharmaceutical development.
Experimental Protocols for Polymorph Screening and Preparation
The screening for different polymorphic forms of this compound typically involves crystallization from various solvents and under diverse conditions. The following protocols are derived from established methodologies.
General Polymorph Screening Workflow
The process of discovering and identifying different polymorphs of this compound can be systematically approached as illustrated in the workflow diagram below. This involves initial crystallization experiments across a range of solvents and conditions, followed by comprehensive characterization of the resulting solid forms.
Caption: General workflow for the screening and characterization of this compound polymorphs.
Preparation of Specific Polymorphs
Detailed methodologies for preparing some of the known polymorphic forms of this compound are presented below.
Form I (Monohydrate):
-
Method: Dissolve desvenlafaxine free base and succinic acid in an aqueous acetone solution. The resulting solution can be optionally filtered. Subsequently, cool the solution slowly over a period of three hours or more to induce crystallization.[5] An alternative method involves crystallizing from a mixed solvent of acetone and water (3:1).[6][7]
Form II (Monohydrate):
-
Method: Recrystallize this compound from heated isopropyl alcohol or acetonitrile, or a mixture of dichloromethane and ethanol. The product is then isolated and dried.[8]
Form V:
-
Method 1: Recrystallize this compound from a heated mixture of tetrahydrofuran (THF) and one or more C1-C4 alcohols. The resulting crystals are then isolated and dried.[8]
-
Method 2: Dissolve desvenlafaxine free base (1.5 g) and succinic acid (0.48 g) in 60 ml of refluxing dry acetone. Cool the solution to room temperature and add seeds of Form V. The resulting solid is collected by filtration and dried.[5]
Form VI (Monohydrate):
-
Method: Dissolve or suspend succinic acid and desvenlafaxine in a mixed solvent of isopropanol and water (volume ratio between 7:2 and 20:1). Heat the mixture to reflux and stir for 0.5-1 hour. Adjust the temperature to 20-50 °C and stir for 4-5 hours to allow for crystallization. The solid is then separated and dried.[9]
Form VII:
-
Method: Combine desvenlafaxine, succinic acid, and toluene and heat the mixture. Then, add a nitrile solvent, preferably acetonitrile, and isolate the crystalline Form VII from the reaction mixture.[10]
Form F:
-
Method: Obtain Form F through recrystallization of this compound in a mixture of cyclohexane and a polar solvent such as ethanol, THF, methanol, or isopropyl alcohol.[8]
Characterization of this compound Polymorphs
A multi-technique approach is essential for the unambiguous identification and characterization of this compound polymorphs.
Powder X-Ray Diffraction (PXRD)
PXRD is a primary technique for distinguishing between different crystalline forms. Each polymorph exhibits a unique diffraction pattern.
Table 1: Characteristic PXRD Peaks (2θ ± 0.2°) for this compound Polymorphs
| Form I[5] | Form II[5] | Form V[5][8] | Form VI[9] | Form VII[10] | Form F[8] |
| 10.20 | 13.18 | 5.08 | 5.14 | 10.78 | 5.22 |
| 14.91 | 14.04 | 10.20 | 10.26 | 14.37 | 10.14 |
| 20.56 | 14.35 | 10.70 | 13.16 | 14.72 | 10.60 |
| 22.13 | 14.66 | 14.58 | 14.28 | 16.69 | 11.70 |
| 23.71 | 16.68 | 17.10 | 16.67 | 17.21 | 13.06 |
| 24.60 | 17.67 | 20.56 | 19.14 | 17.67 | 14.20 |
| 25.79 | 19.24 | 25.80 | 20.60 | 20.11 | 14.52 |
| - | 25.13 | 27.12 | 23.30 | 25.16 | 15.04 |
| - | 31.78 | - | 25.86 | 25.88 | 16.54 |
| - | - | - | - | 27.61 | 17.04 |
| - | - | - | - | 30.33 | 17.48 |
| - | - | - | - | - | 19.36 |
| - | - | - | - | - | 19.96 |
| - | - | - | - | - | 20.68 |
| - | - | - | - | - | 21.52 |
| - | - | - | - | - | 22.20 |
| - | - | - | - | - | 23.22 |
| - | - | - | - | - | 23.74 |
| - | - | - | - | - | 25.04 |
| - | - | - | - | - | 25.74 |
| - | - | - | - | - | 26.98 |
| - | - | - | - | - | 27.48 |
| - | - | - | - | - | 27.78 |
| - | - | - | - | - | 28.66 |
| - | - | - | - | - | 30.16 |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of the polymorphs, such as melting points, phase transitions, and solvent/water content.
Table 2: Thermal Properties of this compound Polymorphs
| Polymorph | Technique | Key Observations |
| Form I | DSC | Endotherm at approximately 131°C.[5] |
| Form II | DSC | Endotherm at approximately 127°C.[5] |
| Form V | DSC | Endothermic peak around 115-125°C (typically ~121°C) and another at 136-141°C (typically 139°C).[8] |
| TGA | Loss of water of about 3.0% w/w from 80°C to 160°C or 3.5% from 60°C to 170°C, indicating a hydrate (approximately a 3:2 molar ratio of this compound to water).[8] | |
| Form F | DSC | Three characteristic endothermic peaks around 100-115°C, 121-127°C, and 138-143°C.[8] |
| TGA | Water loss of about 1.4% to 2.8% w/w from 60°C to 125°C.[8] |
Spectroscopic Techniques
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be used to further differentiate polymorphs by probing differences in their molecular conformations and intermolecular interactions.
Interconversion and Stability
The relative stability of different polymorphs and their potential for interconversion under various conditions (e.g., temperature, humidity, mechanical stress) are critical aspects to investigate during drug development.[4] The thermodynamically most stable form is often preferred for formulation to prevent polymorphic transformations during manufacturing and storage, which could alter the drug product's performance.[2]
The logical relationship between different polymorphic forms often involves identifying the thermodynamically stable form and the various metastable forms that can potentially convert to the stable form over time or under specific environmental triggers.
Caption: Logical relationship illustrating the conversion of metastable polymorphs to the stable form.
Conclusion
The polymorphic landscape of this compound is complex, with multiple crystalline forms identified. A thorough understanding and meticulous characterization of these polymorphs are indispensable for the development of a safe, effective, and stable pharmaceutical product. The application of a suite of analytical techniques, including PXRD, DSC, TGA, and spectroscopic methods, is essential for the comprehensive characterization of each polymorphic form. The experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development of this compound-based therapeutics.
References
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymorphism – All About Drugs [allfordrugs.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Role of API Polymorphism in Formulation Development [pharmaspecialists.com]
- 5. WO2008110338A1 - Polymorph of this compound - Google Patents [patents.google.com]
- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7820716B2 - Crystalline polymorphs of this compound and their preparations - Google Patents [patents.google.com]
- 9. CN106146323B - Novel this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 10. WO2009118758A2 - Novel crystalline forms of this compound - Google Patents [patents.google.com]
Thermal analysis of desvenlafaxine succinate crystalline forms
An In-depth Technical Guide to the Thermal Analysis of Desvenlafaxine Succinate Crystalline Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is used in the treatment of major depressive disorder. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. This compound is known to exist in multiple crystalline forms, or polymorphs, each exhibiting unique physicochemical properties. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for the characterization and differentiation of these polymorphic forms. This guide provides a comprehensive overview of the thermal analysis of known this compound crystalline forms, detailed experimental protocols, and a summary of their thermal characteristics.
The Importance of Polymorphism in Pharmaceuticals
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including:
-
Melting point: Each crystalline form typically has a distinct melting point.
-
Solubility and Dissolution Rate: These properties can affect a drug's bioavailability.
-
Stability: Different forms may have varying degrees of physical and chemical stability.
-
Hygroscopicity: The tendency to absorb moisture from the air can differ between polymorphs.
-
Mechanical Properties: Properties like tabletability can be affected by the crystalline form.
Therefore, thorough characterization of the polymorphic landscape of an API is a critical step in drug development to ensure product quality, consistency, and efficacy.
This compound Crystalline Forms and Their Thermal Behavior
Several crystalline forms of this compound have been identified and characterized. The following sections summarize the available thermal data for some of these forms.
Data Presentation: Thermal Properties of this compound Polymorphs
The quantitative data from DSC and TGA analyses of various this compound crystalline forms are summarized in the table below for easy comparison.
| Crystalline Form | Type | DSC Endothermic Peaks (°C) | TGA Weight Loss (%) | Temperature Range for Weight Loss (°C) |
| Form I | Monohydrate | ~131[1] | Not explicitly stated, but implied as a monohydrate | Not explicitly stated |
| Form II | Monohydrate | ~127[1] | Not explicitly stated, but implied as a monohydrate | Not explicitly stated |
| Form III | Hydrate | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Form IV | Anhydrous | ~145[1] | Not explicitly stated | Not explicitly stated |
| Form V | Hydrate | ~121 and ~139[2][3] | ~3.0 - 3.5[2][3] | 60 - 170[2][3] |
| Form VI | Monohydrate | ~103, ~119, and ~234[4] | ~4.5[4] | 80 - 155[4] |
| Form F | Hemihydrate | ~100-115, ~121-127, and ~138-143[2][3] | ~1.4 - 2.8[2][3] | 60 - 125[2][3] |
| New Polymorph | Not specified | ~230[5] | Not specified | Not specified |
| Old Polymorph | Not specified | ~225[5] | Not specified | Not specified |
Note: The data presented are compiled from various sources and may have been obtained under different experimental conditions. For precise comparison, it is recommended to perform analyses under identical conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following are representative methodologies for DSC and TGA analysis of this compound crystalline forms, based on general pharmacopeial guidelines and common practices in the pharmaceutical industry.[6][7]
Differential Scanning Calorimetry (DSC)
Objective: To measure the temperatures and heat flows associated with thermal transitions in the material, such as melting, crystallization, and solid-solid transitions.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound crystalline form into a clean, non-reactive sample pan (e.g., aluminum).
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components. For studies investigating dehydration, a pinhole lid may be used.
-
Reference: Use an empty, hermetically sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature, typically 25 °C.
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature, peak maximum temperature, and enthalpy of fusion (ΔH) for each endothermic or exothermic event.
-
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, which is useful for determining the presence of water or other solvates and assessing thermal stability.
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound crystalline form into a tared TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 300 °C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the percentage of mass loss over specific temperature ranges, corresponding to desolvation and decomposition events.
-
Mandatory Visualizations
Signaling Pathway of Desvenlafaxine
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action involves blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. This is thought to be the basis of its antidepressant effect.
Caption: Mechanism of action of Desvenlafaxine.
Experimental Workflow for Thermal Analysis
The logical flow of operations for the thermal analysis of this compound crystalline forms is depicted below. This workflow outlines the key stages from sample preparation to data interpretation and reporting.
Caption: Experimental workflow for thermal analysis.
Conclusion
The thermal analysis of this compound reveals a complex polymorphic landscape. DSC and TGA are powerful techniques for identifying, differentiating, and characterizing these crystalline forms. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this API. A thorough understanding and control of the solid-state chemistry of this compound are paramount for the development of a safe, effective, and stable pharmaceutical product. It is essential to conduct these analyses under well-defined and controlled conditions to ensure data quality and comparability. Further characterization using complementary techniques such as X-ray powder diffraction (XRPD) is always recommended to confirm the polymorphic form.
References
- 1. database.ich.org [database.ich.org]
- 2. CN106146323B - Novel this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 3. uspbpep.com [uspbpep.com]
- 4. WO2009118758A2 - Novel crystalline forms of this compound - Google Patents [patents.google.com]
- 5. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Analysis | USP [usp.org]
- 7. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of desvenlafaxine succinate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of desvenlafaxine succinate, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document summarizes key solubility data in various solvents, details experimental protocols for solubility determination, and provides visualizations to illustrate experimental workflows.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder. It is the succinate salt of desvenlafaxine, the major active metabolite of venlafaxine. The succinate salt form enhances the stability and handling of the API.
Aqueous Solubility Profile
The aqueous solubility of this compound is pH-dependent. As an ionizable molecule, its solubility is significantly influenced by the pH of the aqueous medium. Desvenlafaxine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.
An FDA environmental assessment report indicates a moderate aqueous solubility of 32 g/L for this compound. Furthermore, it is described as being highly soluble under physiological pH conditions (pH 1.2-7.4). One key data point from an FDA document indicates that the maximum solubility of the desvenlafaxine base is 31 mg/mL in 0.1N Hydrochloric acid, which corresponds to a pH of approximately 1.2.
Table 1: Aqueous Solubility of this compound
| Solvent System | pH | Solubility (mg/mL) |
| 0.1N Hydrochloric Acid | ~1.2 | 31 (as desvenlafaxine base) |
| Phosphate Buffered Saline (PBS) | 7.2 | ~1 |
Solubility in Organic Solvents
The solubility of this compound has also been characterized in various organic solvents, which is crucial for manufacturing processes and the development of non-aqueous or co-solvent formulations.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Methanol | Freely Soluble |
| Ethanol | ~2 |
| Acetone | Very Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | ~3 |
| Dimethylformamide (DMF) | ~5 |
| Hexane | Practically Insoluble |
| Toluene | Practically Insoluble |
| Methylene Chloride | Practically Insoluble |
Note: "Freely Soluble," "Sparingly Soluble," "Very Slightly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards.
Experimental Protocols
The determination of API solubility is a fundamental experiment in pre-formulation studies. The shake-flask method is the gold standard for determining equilibrium solubility.
Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound API
-
Selected solvents (e.g., purified water, phosphate buffers of various pH, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Solvent Media: Prepare the desired solvent systems. For aqueous solutions, prepare buffers at the target pH values (e.g., 1.2, 4.5, 6.8) and verify the pH.
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the analytical method's calibration range.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the respective solvent by back-calculating from the measured concentration of the diluted sample.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: As demonstrated, the solubility of this ionizable compound is highly dependent on the pH of the medium.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature.
-
Polymorphism: The crystalline form of the API can affect its solubility. Different polymorphs can exhibit different solubilities.
-
Presence of Co-solvents: The addition of co-solvents can either increase or decrease the solubility depending on the polarity of the API and the solvents.
Conclusion
This technical guide provides a summary of the available solubility data for this compound in various aqueous and organic solvents. The pH-dependent nature of its aqueous solubility is a critical consideration for formulation scientists. The provided experimental protocol for the shake-flask method offers a standardized approach for determining the equilibrium solubility of this and other pharmaceutical compounds. A thorough understanding of the solubility profile is essential for the successful development of robust and effective drug products containing this compound.
Desvenlafaxine succinate mechanism of action at serotonin and norepinephrine transporters
An In-Depth Technical Guide on the Core Mechanism of Action of Desvenlafaxine Succinate at Serotonin and Norepinephrine Transporters
Introduction
This compound, the succinate salt form of desvenlafaxine, is a synthetic antidepressant categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is the major active metabolite of venlafaxine, produced through metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] Approved for the treatment of major depressive disorder (MDD), its therapeutic efficacy is rooted in its ability to modulate the levels of two key neurotransmitters in the central nervous system: serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE).[2][4] This document provides a detailed examination of the molecular interactions and functional consequences of desvenlafaxine's action on the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Core Mechanism of Action: Dual Reuptake Inhibition
The primary mechanism of action for desvenlafaxine is the potent and selective inhibition of the presynaptic reuptake of both serotonin and norepinephrine.[2][4] Neurotransmitters like serotonin and norepinephrine are released from a presynaptic neuron into the synaptic cleft, where they bind to postsynaptic receptors to propagate a nerve signal.[4] Their action is terminated by reuptake back into the presynaptic neuron via specific transporter proteins—SERT for serotonin and NET for norepinephrine.[4]
Desvenlafaxine binds to both SERT and NET, blocking their ability to transport their respective neurotransmitters out of the synaptic cleft.[4] This inhibition leads to an increased concentration and prolonged availability of serotonin and norepinephrine in the synapse, enhancing neurotransmission.[4] This dual action is believed to be crucial for its efficacy in treating the complex symptoms of depression.[4] Preclinical in vitro studies have shown that desvenlafaxine has a negligible effect on the dopamine transporter (DAT) and does not exhibit significant affinity for other receptors, ion channels, or transporters at clinically relevant concentrations.[3][5]
Quantitative Data: Transporter Binding Affinity and Potency
The interaction of desvenlafaxine with SERT and NET has been quantified through various in vitro assays. The key parameters are the inhibition constant (Ki), which reflects the binding affinity of the drug to the transporter, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the transporter's activity. A lower Ki or IC50 value signifies a higher affinity or potency, respectively.
Desvenlafaxine exhibits a higher binding affinity for SERT compared to NET.[2][6] Specifically, it is approximately 10 times more potent at inhibiting serotonin reuptake than norepinephrine reuptake.[1]
| Parameter | Human Serotonin Transporter (hSERT) | Human Norepinephrine Transporter (hNET) | Selectivity Ratio (NET/SERT) | Citations |
| Binding Affinity (Ki, nM) | 40.2 ± 1.6 | 558.4 ± 121.6 | ~13.9 | [5][7][8] |
| Reuptake Inhibition (IC50, nM) | 47.3 ± 19.4 | 531.3 ± 113.0 | ~11.2 | [5][7][8][9] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the core mechanism of desvenlafaxine at a neuronal synapse.
References
- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 2. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. This compound: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Desvenlafaxine for SERT and NET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro binding affinity of desvenlafaxine for the serotonin transporter (SERT) and the norepinephrine transporter (NET). Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder. Its therapeutic efficacy is intrinsically linked to its interaction with these two critical monoamine transporters. This document summarizes key quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the associated workflows and pathways.
Quantitative Binding Affinity Data
The in vitro binding affinity of desvenlafaxine for human SERT (hSERT) and human NET (hNET) has been characterized through competitive radioligand binding assays. The key parameters determined are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values quantify the potency of desvenlafaxine in displacing specific radioligands from the transporters.
| Parameter | Transporter | Value (nM) |
| Ki | hSERT | 40.2 ± 1.6 |
| hNET | 558.4 ± 121.6 | |
| IC50 | hSERT | 47.3 ± 19.4 |
| hNET | 531.3 ± 113.0 |
Table 1: In Vitro Binding Affinity and Functional Inhibition of Desvenlafaxine for Human SERT and NET.[1]
These data demonstrate that desvenlafaxine is a potent inhibitor of both SERT and NET, with a notable selectivity for the serotonin transporter.
Experimental Protocols
The determination of desvenlafaxine's binding affinity for SERT and NET is primarily achieved through competitive radioligand binding assays. These assays are a robust method for quantifying the interaction between a test compound and its target protein.
Cell Culture and Membrane Preparation
Human Embryonic Kidney 293 (HEK-293) cells stably or transiently expressing the recombinant human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are commonly utilized.
-
Cell Culture: HEK-293 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Membrane Preparation:
-
Confluent cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce homogenizer or sonicator.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Competitive Radioligand Binding Assay
This assay measures the ability of desvenlafaxine to compete with a known high-affinity radioligand for binding to SERT or NET.
-
For SERT Binding:
-
Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used.
-
Assay Buffer: Typically consists of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, at pH 7.4.
-
-
For NET Binding:
-
Radioligand: [³H]Nisoxetine is a frequently used radioligand.
-
Assay Buffer: Similar to the SERT assay buffer, often 50 mM Tris-HCl, 300 mM NaCl, and 5 mM KCl, at pH 7.4.
-
-
Assay Procedure:
-
The reaction is set up in a 96-well plate.
-
Each well contains the cell membrane preparation (a source of the transporter), the specific radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of unlabeled desvenlafaxine.
-
Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET).
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the desvenlafaxine concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
References
Early-stage preclinical evaluation of desvenlafaxine succinate
An In-Depth Technical Guide to the Early-Stage Preclinical Evaluation of Desvenlafaxine Succinate
Introduction
This compound, the succinate salt form of O-desmethylvenlafaxine, is a third-generation serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[1][2][3] As the major active metabolite of venlafaxine, its development was underpinned by a comprehensive preclinical evaluation to establish its pharmacological, pharmacokinetic, and toxicological profile.[1][4] This technical guide provides an in-depth overview of the core preclinical studies conducted on desvenlafaxine, designed for researchers, scientists, and drug development professionals. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes critical pathways and workflows.
Pharmacodynamic Evaluation
The primary pharmacodynamic objective was to characterize the mechanism of action and receptor binding profile of desvenlafaxine.
Mechanism of Action
Preclinical studies have established that this compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[5] The therapeutic efficacy of desvenlafaxine is believed to stem from its ability to potentiate these neurotransmitters within the central nervous system.[5][6] It functions by binding to and inhibiting the serotonin (SERT) and norepinephrine (NET) transporters, which are responsible for clearing these neurotransmitters from the synaptic cleft. This blockage leads to an increased concentration of serotonin and norepinephrine available to bind to postsynaptic receptors.[4] Studies indicate a higher affinity for the human serotonin transporter compared to the norepinephrine transporter and only a weak affinity for the dopamine transporter.[1]
Receptor and Enzyme Binding Profile
In vitro studies demonstrated that desvenlafaxine is highly selective. It lacked significant affinity for a wide range of other receptors, including muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors.[5][6] Furthermore, it showed no inhibitory activity against monoamine oxidase (MAO) and lacked significant activity in assays for various ion channels, including the cardiac potassium channel (hERG), suggesting a lower risk for certain side effects associated with other antidepressants.[5]
| Target | Affinity / Activity | Reference |
| Primary Targets | ||
| Serotonin Transporter (SERT) | High Affinity (Potent Inhibitor) | [1] |
| Norepinephrine Transporter (NET) | Moderate Affinity (Inhibitor) | [1] |
| Dopamine Transporter (DAT) | Weak Affinity | [1] |
| Secondary Screening Targets | ||
| Muscarinic-cholinergic Receptors | Lacked Significant Affinity | [5][6] |
| H1-histaminergic Receptors | Lacked Significant Affinity | [5][6] |
| α1-adrenergic Receptors | Lacked Significant Affinity | [5][6] |
| Monoamine Oxidase (MAO) | Lacked Inhibitory Activity | [5][6] |
| hERG Potassium Channel | Lacked Significant Activity | [5] |
Table 1: Summary of In Vitro Receptor and Enzyme Binding Profile.
Experimental Protocol: Competitive Radioligand Binding Assays
The receptor binding profile of desvenlafaxine was determined using competitive radioligand binding assays.[1]
-
Preparation of Membranes: Cell lines engineered to express a high density of a specific human receptor or transporter (e.g., SERT, NET, H1-histaminergic) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation to create a membrane preparation.
-
Assay Reaction: The membrane preparation is incubated in a buffer solution containing a specific radioligand (a radioactive molecule known to bind with high affinity to the target) and varying concentrations of the test compound (desvenlafaxine).
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Following incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of desvenlafaxine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the drug for the target site. A low Ki value indicates high binding affinity.
Pharmacokinetic Evaluation
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and elimination (ADME) of a drug.
ADME Profile
Desvenlafaxine exhibits a predictable pharmacokinetic profile.[5] Following oral administration, its absolute bioavailability is approximately 80%.[5][6] Plasma protein binding is low at 30% and is independent of the drug's concentration.[1][6] The mean terminal half-life is around 11 hours, and steady-state plasma concentrations are typically achieved within 4 to 5 days of once-daily dosing.[5][7] Metabolism is a key aspect of its profile.
Metabolism
Desvenlafaxine is primarily metabolized through conjugation, a process mediated by Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms.[1][6] A minor metabolic pathway involves oxidative metabolism (N-demethylation), which is mediated by the cytochrome P450 isozyme 3A4 (CYP3A4).[1][6] Importantly, its metabolism is not dependent on the CYP2D6 pathway, which is a common source of drug-drug interactions for its parent compound, venlafaxine.[1][6] Approximately 45% of an administered dose is excreted unchanged in the urine, with about 19% excreted as the glucuronide metabolite and less than 5% as the oxidative metabolite.[1][6]
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | ~80% | [1][5][6] |
| Time to Peak Plasma (Tmax) | ~7.5 hours | [1][5] |
| Terminal Half-life (t1/2) | ~11 hours | [5][7] |
| Steady-State Achievement | ~4-5 days | [5][6] |
| Plasma Protein Binding | 30% | [1][6] |
| Steady-State Volume of Distribution | 3.4 L/kg | [6] |
| Primary Metabolism Route | UGT-mediated conjugation | [1][6] |
| Minor Metabolism Route | CYP3A4-mediated oxidation | [1][6] |
| % Excreted Unchanged (Urine) | ~45% | [1][6] |
Table 2: Summary of Key Pharmacokinetic Parameters.
Nonclinical Toxicology Evaluation
A battery of toxicology studies was conducted to assess the safety profile of this compound before human trials.
Carcinogenesis, Mutagenesis, and Impairment of Fertility
The toxicological assessment revealed a favorable safety profile regarding carcinogenicity and mutagenicity.[8]
| Study Type | Species | Dose Levels | Key Findings | Reference |
| Carcinogenicity | Mouse | Up to 300 mg/kg/day | No increase in tumor incidence. | [8] |
| Rat | Up to 300 mg/kg/day (males), 500 mg/kg/day (females) | No increase in tumor incidence. | [8] | |
| Mutagenicity | In vitro Ames Test | N/A | Not mutagenic. | [8] |
| In vitro Chromosome Aberration (CHO cells) | N/A | Not clastogenic. | [8] | |
| In vivo Mouse Micronucleus Assay | N/A | Not clastogenic. | [8] | |
| In vivo Rat Chromosome Aberration | N/A | Not clastogenic. | [8] | |
| Fertility | Rat | Up to 300 mg/kg/day | Fertility was reduced at the high dose (300 mg/kg/day); No effect on fertility at 100 mg/kg/day. | [8] |
| Embryo-fetal | Rabbit | N/A | No evidence of teratogenicity. | [9] |
Table 3: Summary of Key Nonclinical Toxicology Study Findings.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test was conducted to assess the mutagenic potential of desvenlafaxine.[8]
-
Strain Selection: Several strains of Salmonella typhimurium are used, each possessing a different pre-existing mutation in the gene required to synthesize the amino acid histidine. This mutation renders them unable to grow on a histidine-free medium.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (e.g., S9 fraction, a liver homogenate from rats treated with an enzyme inducer). This is crucial because some chemicals only become mutagenic after being metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in a liquid suspension. Positive and negative (vehicle) controls are run in parallel.
-
Plating: The treated bacteria are plated onto agar plates with a minimal medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring and Interpretation: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic. Desvenlafaxine was found to be not mutagenic in this assay.[8]
Experimental Protocol: Carcinogenicity Bioassay
Long-term carcinogenicity studies were performed in rodents.[8]
-
Animal and Dose Selection: Groups of male and female mice and rats are used. Dose levels are selected based on results from prior repeated-dose toxicity studies, aiming for a high dose that is tolerated over a long period (maximum tolerated dose), along with lower doses. A concurrent control group receives only the vehicle.
-
Administration: this compound is administered daily, typically via oral gavage, for the majority of the animal's lifespan (e.g., 2 years).
-
In-life Monitoring: Throughout the study, animals are monitored daily for clinical signs of toxicity, palpable masses, and changes in body weight and food consumption.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined macroscopically for abnormalities. Tissues are preserved, processed, and examined microscopically by a veterinary pathologist.
-
Data Analysis: The incidence of tumors (neoplasms) in the drug-treated groups is statistically compared to the incidence in the control group. Desvenlafaxine did not increase the incidence of tumors in these 2-year studies.[8]
Conclusion
The early-stage preclinical evaluation of this compound characterized it as a potent and selective serotonin and norepinephrine reuptake inhibitor. Pharmacokinetic studies demonstrated a favorable profile with high bioavailability, a predictable metabolic pathway that avoids the CYP2D6 enzyme, and a half-life suitable for once-daily dosing. The comprehensive toxicology program revealed no evidence of mutagenic or carcinogenic potential. These foundational preclinical data established a strong scientific basis for the safety and efficacy of desvenlafaxine, supporting its successful transition into clinical development for the treatment of major depressive disorder.
References
- 1. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pfizermedical.com [pfizermedical.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
HPLC method development for desvenlafaxine succinate quantification
An Application Note and Protocol for the Quantification of Desvenlafaxine Succinate using a Stability-Indicating HPLC Method.
Introduction
This compound, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is widely used for the treatment of major depressive disorder (MDD).[1][2][3] It is a white to off-white powder that is soluble in water, with its solubility being pH-dependent.[1][2][4] Accurate and reliable quantification of desvenlafaxine in bulk drug and pharmaceutical dosage forms is critical for quality control, ensuring product safety and efficacy.
This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[5][6][7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅NO₂・C₄H₆O₄・H₂O | [1] |
| Molecular Weight | 399.48 g/mol | [2] |
| Description | White to off-white powder | [4] |
| Solubility | Soluble in water (pH-dependent) | [2] |
| Octanol:Water Partition Coefficient | 0.21 (at pH 7.0) | [1] |
Experimental Protocol: HPLC Method
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Discovery, SymmetryShield)[8][9][10] |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid) in a 40:60 v/v ratio |
| Flow Rate | 1.0 mL/min[8][11] |
| Injection Volume | 20 µL[9] |
| Column Temperature | Ambient (approx. 25°C) |
| Detection Wavelength | 229 nm[9][12] |
| Run Time | ~10 minutes |
Reagent and Solution Preparation
-
Potassium Dihydrogen Phosphate Buffer (25 mM, pH 3.5): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter and degas.
-
Mobile Phase: Mix the prepared buffer and HPLC-grade acetonitrile in the specified ratio (600 mL buffer with 400 mL acetonitrile). Degas the mixture before use.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
Sample Preparation (from 50 mg Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of desvenlafaxine and transfer it to a 100 mL volumetric flask.[9]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final theoretical concentration of 100 µg/mL of desvenlafaxine.
Caption: Workflow for preparing tablet samples for HPLC analysis.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R2) guidelines.[7][13]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[9] A working standard solution (100 µg/mL) is injected six times.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[14] Forced degradation studies were conducted by subjecting the drug substance to various stress conditions.[15][16]
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.5 N HCl at 70°C for 2 hours | Significant degradation observed[15] |
| Base Hydrolysis | 1.0 N NaOH at 70°C for 12 hours | Significant degradation observed[15] |
| Oxidative Degradation | 3% H₂O₂ at 50°C for 2 hours | Significant degradation observed[15] |
| Thermal Degradation | 80°C for 10 days | No significant degradation |
| Photolytic Degradation | UV light (315-400 nm) for 10 days | No significant degradation |
Result: The chromatograms showed that the degradation product peaks were well-resolved from the main desvenlafaxine peak, proving the method is stability-indicating. No interference from placebo was observed at the retention time of the analyte.
Linearity
The linearity of the method was evaluated by analyzing seven concentrations of this compound ranging from 20 to 160 µg/mL.[8]
| Parameter | Result |
| Concentration Range | 20 - 160 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method, spiking a placebo preparation with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration).
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.8 | 99.75% |
| 100% | 100 | 100.3 | 100.30% |
| 120% | 120 | 119.5 | 99.58% |
| Mean % Recovery | 99.88% |
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six sample preparations from the same batch were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | % RSD of Assay Results |
| Repeatability | 0.9% |
| Intermediate Precision | 1.3% |
Acceptance Criteria: The % RSD should not be more than 2.0%.
Caption: Logical relationship of analytical method validation parameters.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 1.15 µg/mL[9] |
| LOQ | 3.48 µg/mL[9] |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.
| Parameter Varied | Variation | Observation |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1 mL/min) | System suitability parameters met |
| Mobile Phase pH | ± 0.2 units (pH 3.3 & 3.7) | System suitability parameters met |
| Organic Phase Composition | ± 2% (38% & 42% Acetonitrile) | System suitability parameters met |
Result: The method was found to be robust as the system suitability parameters remained within the acceptance criteria for all tested variations.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of this compound in bulk and pharmaceutical tablet formulations. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. This compound | C20H33NO7 | CID 6918664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 386750-22-7 [chemicalbook.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. RP-HPLC method for this compound in tablets. [wisdomlib.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. jocpr.com [jocpr.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ijrpb.com [ijrpb.com]
- 15. banglajol.info [banglajol.info]
- 16. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Validated RP-HPLC Method for Desvenlafaxine Succinate Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Desvenlafaxine Succinate in bulk and pharmaceutical dosage forms. The protocols and data presented are compiled from various validated methods and are intended to serve as a practical resource for quality control and research applications.
Introduction
This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is widely used for the treatment of major depressive disorder.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound formulations. RP-HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and accuracy.[2][3] This application note details a robust, validated RP-HPLC method for the assay of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5]
Chromatographic Conditions
A summary of typical chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions have been shown to provide good resolution and peak shape for the analyte.
Table 1: Summary of RP-HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase (Column) | Kromasil C18 | Discovery C18 (250 x 4.6 mm, 5 µm) | Zorbax SB CN (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile : Ammonium Phosphate Buffer (pH 3.0) | Acetonitrile : 5 mM Potassium Dihydrogen Phosphate (pH 3.8) (50:50 v/v)[2] | Buffer (pH 3.0) : Acetonitrile (80:20) |
| Flow Rate | 1.0 mL/min[4][5] | 0.7 mL/min[2] | 1.0 ml min-1 |
| Detection Wavelength | 220 nm[4] | 229 nm[2] | 225 nm |
| Injection Volume | 20 µL | 20 µL[2] | Not Specified |
| Column Temperature | Ambient | Ambient[2] | Not Specified |
| Retention Time | ~2.44 min[4] | Not Specified | ~7.0 min |
Method Validation Summary
The described RP-HPLC method has been thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5] The key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products.[2][4][5] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Concentration Range) | 20-160 µg/mL[4], 60-140 µg/mL[5], 5-100 µg/ml[2] | Correlation coefficient (r²) ≥ 0.999[4][5] |
| Accuracy (% Recovery) | 99.67%[4], 98-102%[5], 99.56±1.095[2] | Typically between 98.0% and 102.0%. |
| Precision (%RSD) | < 2%[4][5] | Relative Standard Deviation (RSD) should be not more than 2.0%. |
| Robustness | Negligible effect on results with small variations in flow rate and mobile phase composition.[4][5] | The method's performance should remain unaffected by small, deliberate variations in method parameters. |
| Limit of Detection (LOD) | 0.24 µg/ml[6] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.72 µg/ml[6] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound tablets (for assay)
Preparation of Solutions
4.2.1. Buffer Preparation (pH 3.0)
Dissolve a suitable amount of ammonium phosphate or potassium dihydrogen phosphate in HPLC grade water to the desired molarity (e.g., 5 mM). Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
4.2.2. Mobile Phase Preparation
Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio (e.g., as per Table 1). For instance, for a 50:50 (v/v) mixture, mix 500 mL of buffer with 500 mL of acetonitrile.[2] Degas the mobile phase before use.
4.2.3. Standard Stock Solution Preparation
Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent (e.g., mobile phase or a suitable solvent mixture) and sonicate to dissolve. Make up the volume to the mark with the diluent to obtain a stock solution of 1000 µg/mL.
4.2.4. Working Standard Solution Preparation
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linearity range (e.g., 20, 40, 60, 80, 100, 120, 140, 160 µg/mL).[4]
4.2.5. Sample Solution Preparation (for Tablets)
Weigh and powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 50 mg of Desvenlafaxine and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Chromatographic Procedure
Set up the HPLC system with the chromatographic conditions specified in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions. Record the chromatograms and measure the peak areas.
System Suitability
Before starting the analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
Data Analysis
The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard solution.
Calculation:
Visualizations
Caption: Experimental workflow for the RP-HPLC assay of this compound.
Caption: Interrelationship of key validation parameters for an analytical method.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desvenlafaxine succinate, a selective serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is used for the treatment of major depressive disorder. Ensuring the stability of a drug substance and its formulations is a critical aspect of pharmaceutical development. A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note details a robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of desvenlafascine succinate in bulk drug and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Chromatographic Method
A reversed-phase HPLC method has been developed and validated to provide high resolution and sensitivity for the separation of desvenlafaxine from its potential degradation products.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector |
| Column | Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.8) (50:50 v/v)[2] |
| Flow Rate | 0.7 mL/min[2] |
| Detection Wavelength | 229 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Diluent | Acetonitrile : Water (50:50 v/v)[2] |
Experimental Protocols
Preparation of Solutions
2.1.1. Phosphate Buffer (pH 3.8) Dissolve 680 mg of potassium dihydrogen phosphate (KH2PO4) in 1000 mL of HPLC grade water.[2] Adjust the pH to 3.8 using orthophosphoric acid.[2] Filter the buffer through a 0.22 µm nylon membrane filter and degas by sonication before use.[2]
2.1.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in 10 mL of diluent, sonicate for 10 minutes, and then make up the volume with the diluent.[1]
2.1.3. Working Standard Solution (100 µg/mL) From the standard stock solution, pipette an appropriate volume and dilute with the mobile phase to achieve a final concentration of 100 µg/mL.[1]
System Suitability
To ensure the chromatographic system is adequate for the intended analysis, system suitability parameters are evaluated. Inject six replicates of the working standard solution (100 µg/mL).
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Observed Value (Example) |
| Tailing Factor (T) | T ≤ 2 | 1.15 ± 0.71[1] |
| Theoretical Plates (N) | N > 2000 | 5703.53 ± 0.37[1] |
| % RSD of Peak Area | ≤ 2.0% | < 2.0% |
| % RSD of Retention Time | ≤ 1.0% | < 1.0% |
Method Validation Protocol
The developed method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1]
2.3.1. Specificity (Forced Degradation Studies) Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux the drug solution in 0.5 N HCl at 70°C for 2 hours.[1]
-
Base Hydrolysis: Reflux the drug solution in 1.0 N NaOH at 70°C for 12 hours.[1]
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at 50°C for 2 hours.[1]
-
Thermal Degradation: Expose the solid drug to dry heat at 80°C for 10 days.[1]
-
Photolytic Degradation: Expose the solid drug to UV light (315-400 nm) for 10 days.[1]
After exposure, the stressed samples are diluted appropriately and injected into the HPLC system. The chromatograms are evaluated for the separation of the main peak from any degradation products. Desvenlafaxine is found to be highly susceptible to acidic, basic, and oxidative conditions.[1] A significant degradation product under acidic conditions has been identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol.[2][3]
Table 3: Summary of Forced Degradation Results
| Stress Condition | Conditions | % Degradation (Example) | Observations |
| Acid Hydrolysis | 0.5 N HCl, 70°C, 2h | 18.65%[1] | Degradation product well-resolved from the main peak. |
| Base Hydrolysis | 1.0 N NaOH, 70°C, 12h | 11.01%[1] | Degradation product well-resolved from the main peak. |
| Oxidative | 3% H2O2, 50°C, 2h | 17.05%[1] | Degradation product well-resolved from the main peak. |
| Thermal (Dry Heat) | 80°C, 10 days | 0.27%[1] | The drug is relatively stable. |
| Photolytic (UV) | 315-400 nm, 10 days | 0.23%[1] | The drug is relatively stable. |
2.3.2. Linearity Linearity was established by analyzing five to seven concentrations of this compound over the range of 5-120 µg/mL.[1][2] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.
2.3.3. Accuracy (Recovery) The accuracy of the method was determined by recovery studies. Known amounts of the standard drug were spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.
2.3.4. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by performing the analysis on different days by different analysts.
2.3.5. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)[2]
-
Mobile phase composition (e.g., Acetonitrile percentage ± 2%)[2]
-
pH of the buffer (± 0.2 units)[2]
The effect of these changes on the system suitability parameters was observed.
Table 4: Summary of Method Validation Data
| Validation Parameter | Concentration Range / Level | Acceptance Criteria | Observed Value (Example) |
| Linearity (r²) | 5-120 µg/mL | r² ≥ 0.999 | 0.9999[2] |
| Accuracy (% Recovery) | 80%, 100%, 120% levels | 98.0% - 102.0% | 99.26% - 100.05%[1] |
| Precision (% RSD) | |||
| - Repeatability | 100 µg/mL | ≤ 2.0% | < 2.0% |
| - Intermediate Precision | 100 µg/mL | ≤ 2.0% | < 2.0% |
| Robustness | Varied Conditions | System suitability parameters should pass | Method is robust[2] |
| LOD | - | - | 1.146 µg/mL[2] |
| LOQ | - | - | 3.476 µg/mL[2] |
Visualized Workflows and Pathways
Caption: Workflow for HPLC Method Development and Validation.
References
Application Note: Rapid Analysis of Desvenlafaxine Succinate using Ultra-High-Performance Liquid Chromatography (UHPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desvenlafaxine succinate is a selective serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD).[1][2] It is the major active metabolite of venlafaxine.[3][4] Ensuring the quality, purity, and potency of the active pharmaceutical ingredient (API) and its finished dosage forms is critical. This application note describes a rapid and reliable Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative analysis of this compound. The method is designed for high-throughput environments, offering a short analysis time without compromising accuracy and precision.
This compound is a white to off-white powder that is soluble in water.[3][4][5] Its chemical formula is C₁₆H₂₅NO₂∙C₄H₆O₄∙H₂O (succinate monohydrate), with a molecular weight of 399.48.[3][4]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A UHPLC system equipped with a photodiode array (PDA) detector is suitable for this analysis.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) |
| Gradient | 60:40 (v/v) Isocratic |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 225 nm |
| Run Time | 3 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of the mobile phase components.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the volume with diluent and mix well.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of desvenlafaxine and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up to the volume with diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 100 µg/mL.
-
Method Validation
The developed UHPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7]
1. System Suitability
System suitability was confirmed by injecting the working standard solution six times. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time.
2. Specificity
Specificity was evaluated by analyzing the diluent (blank) and a placebo solution prepared in the same manner as the sample solution. The chromatograms were examined for any interfering peaks at the retention time of desvenlafaxine.
3. Linearity
The linearity of the method was established by analyzing a series of this compound solutions at five different concentrations ranging from 20 to 160 µg/mL.[7] The calibration curve was generated by plotting the peak area against the concentration.
4. Accuracy
Accuracy was determined by the standard addition method. Known amounts of this compound were added to the placebo preparation at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
5. Precision
-
Repeatability (Intra-day Precision): The precision of the method was determined by analyzing six replicate samples of the same batch at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same samples on two different days by two different analysts.
6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 20 | 685421 |
| 40 | 1371055 |
| 80 | 2742369 |
| 120 | 4113584 |
| 160 | 5485012 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 80 | 79.68 | 99.60 | 0.45 |
| 100% | 100 | 100.32 | 100.32 | 0.31 |
| 120% | 120 | 119.52 | 99.60 | 0.52 |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | 0.85% | NMT 2.0% |
| Intermediate Precision | % RSD (n=6, 2 days, 2 analysts) | 1.12% | NMT 2.0% |
Visualizations
Caption: Experimental workflow for UHPLC analysis of this compound.
Caption: Logical relationship of UHPLC method validation parameters.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. This compound | 386750-22-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method for this compound in tablets. [wisdomlib.org]
Application Note: Chiral Separation of Desvenlafaxine Enantiomers by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-DSV01
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a robust and reliable HPLC method for the enantioselective separation and quantification of the R-(-)- and S-(+)-enantiomers of desvenlafaxine.
Introduction
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1] As a chiral molecule, it exists as two enantiomers, R-(-)-desvenlafaxine and S-(+)-desvenlafaxine. While administered as a racemate, the enantiomers of its parent compound, venlafaxine, have been shown to exhibit different pharmacological and pharmacokinetic profiles.[2] Therefore, the ability to separate and quantify the individual enantiomers of desvenlafaxine is critical for pharmaceutical development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for this purpose.[3][4] This application note details a direct HPLC method for the successful chiral resolution of desvenlafaxine enantiomers.
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral separation by HPLC is achieved by introducing a chiral selector into the chromatographic system.[5] The most common approach, known as the direct method, utilizes a Chiral Stationary Phase (CSP).[6][7] The CSP creates a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times for each enantiomer, enabling their separation.[6] Macrocyclic antibiotic-based CSPs, such as those using vancomycin, have proven highly effective for the enantioseparation of a wide range of pharmaceutical compounds, including desvenlafaxine.[6][8]
Experimental Workflow
The overall process for the chiral separation of desvenlafaxine involves preparing the mobile phase and sample, equilibrating the HPLC system with the chiral column, injecting the sample, and analyzing the resulting chromatogram to determine the retention times and resolution of the enantiomers.
Caption: Experimental workflow for HPLC chiral separation of desvenlafaxine.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Reagents: Racemic desvenlafaxine standard, methanol (HPLC grade), ammonium acetate (analytical grade), and water (HPLC grade).
Chromatographic Conditions
The following conditions are based on a validated method for the simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine (desvenlafaxine).[8]
| Parameter | Condition |
| HPLC Column | CHIRALBIOTIC V (Vancomycin CSP), 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | 30 mM Ammonium Acetate in Methanol (pH adjusted to 6.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at 225 nm or Electrospray Ionization Mass Spectrometry (ESI-MS)[8][9] |
Method Performance (Literature Data)
The referenced HPLC-ESI/MS method demonstrated high sensitivity and linearity.[8]
| Performance Metric | Value (for Desvenlafaxine Enantiomers) |
| Linearity Range | 4.0 - 280 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Intra- & Inter-day Variation | < 9% |
| Extraction Recovery | > 76% |
Detailed Experimental Protocol
Mobile Phase Preparation
-
Weigh the appropriate amount of ammonium acetate to prepare a 30 mM solution in the desired volume of HPLC-grade methanol. For 1 liter, this is approximately 2.31 g of ammonium acetate.
-
Transfer the ammonium acetate to a 1 L volumetric flask or graduated cylinder.
-
Add approximately 900 mL of HPLC-grade methanol and sonicate for 10-15 minutes to dissolve completely.
-
Adjust the pH of the solution to 6.0 using glacial acetic acid or ammonium hydroxide.
-
Bring the final volume to 1 L with methanol.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter and degas thoroughly before use.
Standard Solution Preparation
-
Prepare a stock solution of racemic desvenlafaxine at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.22 µm syringe filter before injection.
HPLC System Operation
-
System Startup: Turn on all HPLC components (pump, detector, autosampler, column oven).
-
Column Installation: Install the CHIRALBIOTIC V column and set the column oven temperature to 25 °C.
-
System Purge: Purge the pump with the prepared mobile phase to ensure no air bubbles are present in the system.
-
Column Equilibration: Equilibrate the column by pumping the mobile phase at the set flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the prepared working standard solution onto the column.
-
Data Acquisition: Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomer peaks.
-
System Shutdown: After analysis, flush the column with an appropriate storage solvent (as recommended by the manufacturer) before shutting down the system.
Data Analysis and Expected Results
Upon analysis, two well-resolved peaks corresponding to the S-(+)- and R-(-)-enantiomers of desvenlafaxine should be observed. The chromatogram should be analyzed to determine the retention time (t_R) for each peak. The quality of the separation is assessed by calculating the resolution (R_s) and selectivity factor (α).
-
Selectivity Factor (α): α = k₂ / k₁, where k₁ and k₂ are the retention factors of the first and second eluting enantiomers, respectively. A value greater than 1 indicates separation.
-
Resolution (R_s): R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R are the retention times and w are the peak widths at the base. An R_s value ≥ 1.5 indicates baseline separation, which is generally required for accurate quantification.[9]
Successful application of this method will yield a chromatogram with two distinct, baseline-resolved peaks, allowing for the accurate determination of the enantiomeric purity of desvenlafaxine samples.
References
- 1. Desvenlafaxine USP Monograph Separation | Phenomenex [phenomenex.com]
- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Throughput Bioanalytical Method for Desvenlafaxine Quantification in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of desvenlafaxine in human plasma. The protocol employs a simple and efficient protein precipitation method for sample preparation, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for detection. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and preclinical drug development. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and stability.
Introduction
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine, widely prescribed for the treatment of major depressive disorder.[1][2] Accurate and reliable quantification of desvenlafaxine in human plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of desvenlafaxine in human plasma.
Experimental
Materials and Reagents
-
Desvenlafaxine reference standard (≥98% purity)
-
Desvenlafaxine-d6 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized chromatographic and mass spectrometric conditions is provided in the table below.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., Thermo-BDS hypersil C8, 50 x 4.6 mm, 3 µm)[3] |
| Mobile Phase | Isocratic: 5 mM Ammonium acetate buffer: Methanol (20:80, v/v)[3] |
| Flow Rate | 0.80 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Desvenlafaxine: m/z 264.2 → 58.1[3] |
| Desvenlafaxine-d6 (IS): m/z 270.2 → 64.1[3] |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of desvenlafaxine and desvenlafaxine-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the desvenlafaxine stock solution with a mixture of methanol and water (50:50, v/v) to create working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the desvenlafaxine-d6 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 400 ng/mL.[3] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL desvenlafaxine-d6).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Experimental Workflow
Caption: Bioanalytical workflow for desvenlafaxine quantification.
Method Validation
The bioanalytical method was validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 1.001–400.352 ng/mL.[3] The coefficient of determination (r²) was consistently ≥0.9994.[3]
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results are summarized below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 5.5 | 6.8 | 107.4 | 99.5 |
| LQC | 3.0 | 3.2 | 4.5 | 98.7 | 96.3 |
| MQC | 150 | 0.7 | 1.9 | 95.3 | 93.4 |
| HQC | 350 | 1.8 | 2.7 | 96.1 | 94.8 |
| Data adapted from a similar study for illustrative purposes.[3] |
Recovery
The extraction recovery of desvenlafaxine and the internal standard was determined at three QC concentrations.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Desvenlafaxine | 85.2 | 88.9 | 86.5 |
| Desvenlafaxine-d6 (IS) | 87.1 | 89.3 | 88.4 |
Stability
Desvenlafaxine was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.[3]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of desvenlafaxine in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for large-scale clinical and preclinical studies. The successful validation demonstrates that the method meets the criteria for bioanalytical method validation and can be confidently applied for pharmacokinetic and therapeutic drug monitoring of desvenlafaxine.
References
Sensitive and Robust LC-MS/MS Method for the Quantification of Desvenlafaxine and its Metabolites in Human Plasma
Application Note
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desvenlafaxine and its major metabolites in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] It is the major active metabolite of venlafaxine.[3] The primary metabolic pathways for desvenlafaxine include glucuronidation to form desvenlafaxine-O-glucuronide, and oxidative metabolism via CYP3A4 to a lesser extent.[2] Accurate and sensitive measurement of desvenlafaxine and its metabolites is crucial for understanding its pharmacokinetics and clinical efficacy. This LC-MS/MS method provides a robust and reliable tool for these analyses.
Analytical Method
A summary of the Liquid Chromatography (LC) and Mass Spectrometry (MS) conditions is provided in the tables below. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | SymmetryShield C18 (5 µm, 250 mm × 4.6 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 20:80 v/v, Mobile Phase A:Mobile Phase B) |
| Flow Rate | 0.80 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 4 °C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
Table 3: MRM Transitions for Desvenlafaxine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desvenlafaxine | 264.2 | 58.1 |
| Desvenlafaxine-d6 (IS) | 270.2 | 64.1 |
| O-desmethylvenlafaxine (ODV) | 264.28 | 107.10 |
| N,O-didesmethylvenlafaxine (NODV) | - | - |
| Desvenlafaxine-O-glucuronide | - | - |
Note: Specific transitions for NODV and Desvenlafaxine-O-glucuronide should be optimized based on direct infusion of standards.
Quantitative Performance
The method was validated for linearity, precision, and accuracy. A summary of the quantitative performance is presented below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.001 - 400.352 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.9994[4] |
| Intra-day Precision (%CV) | 0.7 - 5.5%[4] |
| Inter-day Precision (%CV) | 1.9 - 6.8%[4] |
| Accuracy | 93.4 - 107.4%[4] |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL |
Experimental Protocols
Detailed protocols for sample preparation and LC-MS/MS analysis are provided below.
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (Desvenlafaxine-d6, 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 4% phosphoric acid.
-
Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 200 µL of mobile phase for analysis.
Protocol 3: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Create a sequence table including calibration standards, quality control samples, and unknown plasma samples.
-
Inject 10 µL of each sample.
-
Acquire data in MRM mode using the transitions specified in Table 3.
-
Process the data using the appropriate software to quantify the concentrations of desvenlafaxine and its metabolites.
Visualizations
The following diagrams illustrate the metabolic pathway of desvenlafaxine and the experimental workflow.
References
- 1. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolution Testing of Desvenlafaxine Succinate Extended-Release Tablets
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting dissolution testing on desvenlafaxine succinate extended-release (ER) tablets. The information compiled herein is based on regulatory guidance from the U.S. Food and Drug Administration (FDA) and methods reported in scientific literature, offering a comprehensive resource for quality control and formulation development.
Introduction
This compound is the succinate salt form of desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1] It is commercially available as extended-release tablets designed to provide a controlled release of the drug over a 24-hour period.[2][3] Dissolution testing is a critical in vitro tool for assessing the drug release characteristics of these formulations, ensuring product quality, and predicting in vivo performance. The solubility of this compound is pH-dependent, which presents challenges in developing controlled-release formulations with consistent dissolution profiles.[2][4]
Data Presentation: Dissolution Testing Parameters
The following table summarizes the dissolution testing conditions recommended by the FDA and those used in various research studies for this compound ER tablets. This allows for a clear comparison of different methodologies.
| Parameter | FDA Recommended Method[5][6][7] | Alternative & Research Methods[8][9][10] |
| Apparatus | USP Type I (Basket) | USP Type I (Basket) or USP Type II (Paddle) |
| Rotation Speed | 100 RPM | 50 RPM, 75 RPM, or 100 RPM |
| Dissolution Medium | 0.9% NaCl in water | pH 1.2, 4.5, 6.8 buffers; 0.05 M Acetate Buffer |
| Volume | 900 mL | 900 mL |
| Temperature | 37°C ± 0.5°C | 37°C ± 0.5°C |
| Sampling Times | 1, 2, 4, 8, 12, 16, 20, and 24 hours[7] | Early times (e.g., 1, 2, 4 hours) and continued until at least 80% of the drug is released.[8] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection | HPLC with UV detection (e.g., at 225 nm or 240 nm)[2][11] |
Experimental Protocols
This section outlines a detailed methodology for performing dissolution testing on this compound ER tablets, based on the FDA-recommended method.
Materials and Equipment
-
This compound ER Tablets
-
USP Type I (Basket) Dissolution Apparatus
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
pH meter
-
0.9% Sodium Chloride (NaCl) solution
-
This compound Reference Standard (RS)
-
HPLC grade acetonitrile, methanol, and water
-
Reagents for mobile phase preparation (e.g., potassium dihydrogen phosphate)
Preparation of Dissolution Medium
-
Accurately weigh the required amount of NaCl to prepare a 0.9% (w/v) solution in purified water.
-
Transfer the NaCl to a suitable container and add a sufficient volume of water to dissolve.
-
Make up to the final volume with purified water and mix thoroughly.
-
Degas the medium before use by an appropriate method (e.g., sonication, vacuum filtration).
Dissolution Procedure
-
Set up the USP Type I (Basket) dissolution apparatus.
-
Equilibrate the dissolution medium (900 mL of 0.9% NaCl) in each vessel to 37°C ± 0.5°C.
-
Place one this compound ER tablet in each basket.
-
Lower the baskets into the dissolution medium and start the apparatus at a rotation speed of 100 RPM.
-
Withdraw an aliquot of the sample from each vessel at the specified time points (1, 2, 4, 8, 12, 16, 20, and 24 hours).
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
Analytical Procedure (HPLC)
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate) and an organic solvent like methanol in a 60:40 v/v ratio.[10]
-
Standard Preparation: Prepare a standard solution of this compound RS of known concentration in the dissolution medium.
-
Chromatographic Conditions:
-
Analysis: Inject the filtered samples and the standard solution into the HPLC system.
-
Calculation: Calculate the percentage of this compound dissolved at each time point using the peak areas obtained from the chromatograms of the sample and standard solutions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the dissolution testing of this compound ER tablets.
Caption: Workflow for this compound ER Tablet Dissolution Testing.
Acceptance Criteria
While specific acceptance criteria are determined upon review of an abbreviated new drug application (ANDA), the FDA has provided interim specifications for some generic products.[5][8] A possible specification to ensure bioequivalence could be:
-
1 hour: Not more than 20%
-
4 hours: 38% - 48%
-
8 hours: 50% - 72%
-
16 hours: 72% - 93%
-
24 hours: Not less than 80%[3]
It is crucial to note that these are examples, and the final specifications should be established based on the product's specific formulation and in vivo data. For generic drug development, dissolution profiles of the test product should be compared to the reference listed drug (RLD) across different pH media (e.g., 1.2, 4.5, and 6.8) to ensure similarity.[8]
References
- 1. WO2011141791A2 - Extended release formulations of desvenlafaxine base - Google Patents [patents.google.com]
- 2. Development and in Vitro-in Vivo Evaluation of Controlled Release Matrix Tablets of Desvenlafaxine [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for In Vitro Drug Release Studies of Desvenlafaxine Succinate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desvenlafaxine succinate, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly formulated as extended-release (ER) tablets for the treatment of major depressive disorder. The in vitro drug release profile is a critical quality attribute for these formulations, as it predicts the in vivo performance and ensures a consistent therapeutic effect. This document provides detailed application notes and protocols for conducting in vitro drug release studies of this compound formulations, based on established methodologies.
Experimental Protocols
A standardized protocol for in vitro dissolution testing of this compound extended-release tablets is outlined below. This protocol is a synthesis of methods described in various research articles and regulatory documents.
Protocol 1: General In Vitro Dissolution Testing
1. Materials and Reagents:
-
This compound extended-release tablets (Test and Reference products)
-
Dissolution Media (e.g., 0.9% Sodium Chloride, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer)
-
Deionized water
-
Methanol (for sample preparation if using UV-Vis)
-
Reagents for preparing buffers (e.g., hydrochloric acid, sodium acetate, potassium dihydrogen phosphate, sodium hydroxide)
2. Equipment:
-
USP Dissolution Apparatus I (Basket) or II (Paddle)
-
Water bath with temperature control
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
3. Dissolution Parameters:
-
Apparatus: USP Type I (Basket) at 100 rpm or USP Type II (Paddle) at 50 rpm.[1][2][3]
-
Dissolution Medium: 900 mL of 0.9% Sodium Chloride is a commonly used medium.[1][2][4][5] Other media such as pH 1.2, 4.5, and 6.8 buffers can be used to assess the drug release in different physiological pH conditions.[3][6]
-
Sampling Times: Samples should be collected at regular intervals to characterize the release profile. Recommended time points include 1, 2, 4, 8, 12, and 20 or 24 hours.[3][7] Early time points (e.g., 1, 2, and 4 hours) are crucial to ensure against dose dumping.[3]
-
Sample Volume: Withdraw a 5 mL or 10 mL aliquot at each time point and replace it with an equal volume of fresh, pre-warmed dissolution medium.[1][7]
4. Sample Analysis (UV-Vis Spectrophotometry):
-
Filter the withdrawn samples through a 0.45 µm syringe filter.
-
Dilute the samples with the dissolution medium or methanol as necessary to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the samples at a wavelength of approximately 224 nm or 240 nm.[7]
-
Calculate the concentration of this compound released using a previously prepared calibration curve.
5. Sample Analysis (HPLC):
-
Filter the withdrawn samples through a 0.45 µm syringe filter.
-
If necessary, dilute the samples with the mobile phase.
-
Inject the samples into the HPLC system.
-
A typical mobile phase could be a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection is typically performed using a UV detector at a suitable wavelength.
-
Quantify the amount of this compound released by comparing the peak areas to those of standard solutions of known concentrations.
6. Data Analysis:
-
Calculate the cumulative percentage of the labeled drug amount released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
The similarity factor (f2) can be used to compare the dissolution profiles of different formulations.
Data Presentation
The following tables summarize quantitative data from various studies on the in vitro release of this compound from different extended-release formulations.
Table 1: In Vitro Drug Release of this compound Matrix Tablets
| Time (hours) | Formulation F4 (% Release) |
| 1 | 15.2 ± 0.28 |
| 2 | 24.8 ± 0.45 |
| 4 | 38.6 ± 0.62 |
| 8 | 55.4 ± 0.58 |
| 12 | 72.1 ± 0.71 |
| 16 | 85.3 ± 0.49 |
| 20 | 92.7 ± 0.55 |
| 24 | 98.9 ± 0.63 |
Data adapted from a study on extended-release matrix tablets. Formulation F4 contained HPMC K4M, Carbopol, and Microcrystalline cellulose.
Table 2: Comparative In Vitro Dissolution of this compound Formulations in 0.9% NaCl
| Time (hours) | Formulation DVF5 (% Release) |
| 1 | 18.23 ± 1.12 |
| 2 | 26.45 ± 1.24 |
| 4 | 39.12 ± 1.54 |
| 6 | 48.23 ± 1.32 |
| 8 | 59.34 ± 1.11 |
| 12 | 75.64 ± 1.43 |
| 16 | 86.34 ± 1.56 |
| 20 | 94.32 ± 1.21 |
| 24 | 99.12 ± 1.01 |
Data adapted from a study developing controlled-release matrix tablets using HPMC K100M, MCC, and sodium CMC.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting in vitro drug release studies of this compound formulations.
Caption: Workflow for In Vitro Drug Release Studies.
References
- 1. Hybrid polymeric matrices for oral modified release of this compound tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. WO2011141791A2 - Extended release formulations of desvenlafaxine base - Google Patents [patents.google.com]
- 6. In Vitro-In Vivo Correlation for this compound Monohydrate Extended Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and in Vitro-in Vivo Evaluation of Controlled Release Matrix Tablets of Desvenlafaxine [scirp.org]
Application Notes and Protocols for Forced Degradation Studies of Desvenlafaxine Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting forced degradation studies on Desvenlafaxine Succinate. These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as per ICH guidelines.
Introduction
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder. Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to various stress conditions, exceeding those of accelerated stability testing, to elucidate its intrinsic stability. This information is vital for understanding the degradation pathways and for the development and validation of stability-indicating analytical methods.
Studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][2] The primary degradation pathway under acidic conditions involves the dehydration of the cyclohexanol group.[3][4]
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies performed on this compound. This allows for a clear comparison of the drug's stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Key Observations | Reference |
| Acidic Hydrolysis | 0.5 N HCl | 70°C | 2 hours | 18.65% | Significant degradation observed. | [1][2] |
| 1 M HCl | 80°C | 8 hours | 10-20% | Formation of a major degradation product.[1] | [1] | |
| Alkaline Hydrolysis | 1.0 N NaOH | 70°C | 12 hours | 11.01% | Susceptible to base hydrolysis.[1][2] | [1][2] |
| 5 M NaOH | 80°C | 8 hours | - | Studies performed under these conditions.[1] | [1] | |
| Oxidative Degradation | 3% H₂O₂ | 50°C | 2 hours | 17.05% | Liable to oxidative stress.[1][2] | [1][2] |
| Thermal Degradation | Dry Heat | 80°C | 10 days | 0.27% | Exhibited great resistance.[1] | [1] |
| Moist Heat Degradation | 75% Relative Humidity | 80°C | 2 hours | 0.25% | Showed significant stability.[1] | [1] |
| Photolytic Degradation | UV light (315-400 nm) | Ambient | 10 days | 0.23% | Stable under photolytic conditions.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Materials and Reagents
-
This compound pure drug
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% v/v, AR grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
-
Trifluoroacetic acid (TFA)
Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
Stress Conditions
-
To a suitable volume of the stock solution, add an equal volume of 1.0 N HCl to achieve a final drug concentration of approximately 0.5 mg/mL in 0.5 N HCl.
-
Reflux the solution at 70°C for 2 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.5 N NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
To a suitable volume of the stock solution, add an equal volume of 2.0 N NaOH to achieve a final drug concentration of approximately 0.5 mg/mL in 1.0 N NaOH.
-
Reflux the solution at 70°C for 12 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1.0 N HCl.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
To a suitable volume of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final drug concentration of approximately 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at 50°C for 2 hours.
-
After the specified time, cool the solution to room temperature.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Place the solid drug substance in a petri dish and expose it to a temperature of 80°C in a hot air oven for 10 days.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a suitable concentration for analysis.
-
Place the solid drug substance in a petri dish and expose it to UV light (315-400 nm) in a photostability chamber for 10 days.
-
After the specified time, prepare a solution of the stressed sample in the mobile phase at a suitable concentration for analysis.
Analytical Method
A stability-indicating HPLC method is required to separate this compound from its degradation products. The following is an example of a reported method:
-
Column: Eclipse XDB-C8 (150 x 4.6 mm, 5µm)[1]
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water and methanol (30:70 v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Detection: PDA detector at 210 nm[1]
-
Injection Volume: 20 µL
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation studies of this compound.
Caption: Experimental workflow for forced degradation studies.
Proposed Degradation Pathway
The primary degradation pathway of this compound under acidic conditions involves the dehydration of the tertiary alcohol on the cyclohexyl ring to form an alkene. Other minor degradation pathways may exist under different stress conditions.
Caption: Proposed degradation pathway of desvenlafaxine.
Conclusion
The provided application notes and protocols offer a comprehensive guide for conducting forced degradation studies on this compound. By following these methodologies, researchers can effectively assess the stability of the drug substance, identify potential degradation products, and develop robust, stability-indicating analytical methods. This is an essential step in ensuring the quality, safety, and efficacy of the final drug product. Further studies using techniques like LC-MS/MS can be employed for the definitive structural elucidation of unknown degradation products.
References
Application of Desvenlafaxine Succinate in Neuropharmacological Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desvenlafaxine succinate, the succinate salt of O-desmethylvenlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely utilized in the treatment of major depressive disorder. Its distinct pharmacological profile makes it a valuable tool in neuropharmacological research to investigate the roles of serotonin (5-HT) and norepinephrine (NE) systems in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo research models, present quantitative data in a structured format, and illustrate relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a potent and selective inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, it enhances serotonergic and noradrenergic neurotransmission.[1] Preclinical studies have demonstrated its higher binding affinity for SERT compared to NET.[2] It exhibits weak affinity for the dopamine transporter (DAT) and negligible interaction with other receptors, such as muscarinic, histaminergic, or adrenergic receptors, which contributes to its favorable side-effect profile.[2]
In Vitro Applications: Transporter Binding Assays
Quantitative Data: Transporter Binding Affinity
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |
| Desvenlafaxine | hSERT | 40 [2] | 47.3 ± 19.4 [3] |
| hNET | 558 [2] | 531.3 ± 113.0 [3] | |
| hDAT | Weak Affinity | >10,000 | |
| Venlafaxine (for comparison) | hSERT | 82[2] | 145 |
| hNET | 2480[2] | 2483 | |
| hDAT | - | 7647 | |
| Duloxetine (for comparison) | hSERT | - | 13 |
| hNET | - | 42 | |
| hDAT | - | 439 |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration.
Experimental Protocol: Radioligand Binding Assay for SERT and NET
This protocol outlines the general procedure for determining the binding affinity of this compound to the human serotonin and norepinephrine transporters.
1. Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET)
-
Non-specific binding competitor: Fluoxetine (for SERT) or Desipramine (for NET)
-
This compound
-
96-well microplates
-
Scintillation fluid and counter
2. Cell Membrane Preparation:
-
Culture HEK293-hSERT or HEK293-hNET cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration.
3. Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.
-
Add the cell membrane preparation to each well.
-
For non-specific binding wells, add a high concentration of the respective competitor (Fluoxetine or Desipramine).
-
Add the radioligand ([³H]Citalopram or [³H]Nisoxetine) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Applications: Neurochemical and Behavioral Models
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
| Treatment | Dose (mg/kg, s.c.) | Peak Increase in Extracellular NE (% of Baseline) | Peak Increase in Extracellular 5-HT (% of Baseline) |
| Venlafaxine | 3 | ~150% | No significant increase |
| 10 | ~250% | No significant increase | |
| 30 | 403% | No significant increase | |
| Venlafaxine + WAY-100635 | 10 | - | Significantly enhanced |
| 30 | - | Significantly enhanced |
Data from a study on venlafaxine, the parent compound of desvenlafaxine.[4] WAY-100635 is a 5-HT₁ₐ receptor antagonist used to prevent feedback inhibition of serotonin release.
1. Animal Preparation and Surgery:
-
Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Allow a recovery period of at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via subcutaneous injection) after collecting baseline samples.
-
Continue collecting samples for several hours post-administration.
3. Sample Analysis:
-
Analyze the dialysate samples for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the average baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of this compound on neurotransmitter release.
Behavioral Models
The FST is a widely used model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.
| Treatment | Dose (mg/kg) | Mean Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | - | 150 | - |
| Desvenlafaxine | 10 | 120 | 20% |
| 30 | 90 | 40% | |
| 50 | 75 | 50% |
1. Apparatus:
-
A transparent cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
2. Procedure:
-
Day 1 (Pre-test): Place each rat individually into the swim cylinder for a 15-minute session. This session induces a state of behavioral despair.
-
Remove the rat, dry it, and return it to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, administer this compound or vehicle at desired doses (e.g., 1, 5, and 24 hours prior to the test).
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session for later analysis.
3. Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the immobility times between the desvenlafaxine-treated groups and the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
The EPM is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Treatment Group | % Time in Open Arms | Number of Open Arm Entries |
| Control | 35 ± 4 | 12 ± 2 |
| UCMS + Vehicle | 15 ± 3 | 5 ± 1 |
| UCMS + Desvenlafaxine (10 mg/kg) | 28 ± 5 | 10 ± 2 |
UCMS: Unpredictable Chronic Mild Stress. Data from a study in a mouse model of depression.[7]
1. Apparatus:
-
A plus-shaped maze elevated 50-70 cm above the floor. It consists of two open arms and two closed arms of equal size, with a central platform.
2. Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired doses and time points before the test.
-
Place the rat on the central platform of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
3. Data Analysis:
-
Measure the time spent in the open arms and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the desvenlafaxine-treated groups and the vehicle control group using appropriate statistical tests.
The CUS model is a well-validated animal model of depression that induces a state of anhedonia, which can be measured by a decrease in preference for a sweetened solution.
| Treatment Group | Sucrose Preference (%) |
| Control | ~80% |
| UCMS + Vehicle | ~55% |
| UCMS + Desvenlafaxine (10 mg/kg) | ~75% |
UCMS: Unpredictable Chronic Mild Stress. Data from a study in a mouse model of depression showing that desvenlafaxine prevented the stress-induced decrease in sucrose consumption.[7]
1. CUS Procedure (4-8 weeks):
-
House rats individually.
-
Apply a series of mild, unpredictable stressors daily. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Food or water deprivation (for a limited period)
-
Reversal of the light/dark cycle
-
2. Sucrose Preference Test:
-
Habituate the rats to a two-bottle choice: one with water and one with a 1% sucrose solution.
-
After the CUS period, conduct the test by presenting both bottles for a 24-hour period.
-
Measure the consumption of water and sucrose solution.
-
Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
Administer this compound or vehicle daily during the CUS procedure.
3. Data Analysis:
-
Compare the sucrose preference between the different treatment groups to assess the ability of desvenlafaxine to reverse the anhedonic-like state.
Signaling Pathways
The therapeutic effects of desvenlafaxine are believed to involve downstream signaling cascades that lead to changes in gene expression and neuroplasticity. A key pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
BDNF Signaling Pathway
Increased levels of serotonin and norepinephrine following desvenlafaxine administration can lead to the activation of transcription factors such as cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then promotes the transcription of genes involved in neurogenesis and synaptic plasticity, including BDNF. BDNF, in turn, binds to its receptor, TrkB, activating further downstream signaling that supports neuronal survival and function. Studies have shown that desvenlafaxine can reverse corticosterone-induced decreases in BDNF levels in the prefrontal cortex, hippocampus, and striatum of mice.[6] Another study in human patients with major depressive disorder found that treatment with desvenlafaxine significantly increased plasma BDNF levels.[8]
Conclusion
This compound serves as a critical tool for neuropharmacological research, enabling the investigation of the serotonergic and noradrenergic systems in various preclinical models. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of mood disorders and related neurobiological processes. The elucidation of its downstream signaling effects, particularly on the BDNF pathway, offers further avenues for exploring the molecular mechanisms of antidepressant action and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of corticosterone-induced BDNF alterations by the natural antioxidant alpha-lipoic acid alone and combined with desvenlafaxine: Emphasis on the neurotrophic hypothesis of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desvenlafaxine prevents white matter injury and improves the decreased phosphorylation of the rate-limiting enzyme of cholesterol synthesis in a chronic mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy, safety and brain derived neurotrophic factor (BDNF) levels in patients of major depressive disorder, treated with fluoxetine and desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in Desvenlafaxine Succinate HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of desvenlafaxine succinate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a distorted peak with a trailing edge that is longer than the leading edge. For this compound analysis, peak tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and a failure to meet system suitability criteria, ultimately compromising the reliability of the analytical method.
Q2: What are the primary causes of peak tailing for a basic compound like desvenlafaxine?
A2: As a basic compound, desvenlafaxine is prone to secondary interactions with the stationary phase, which is a common cause of peak tailing. The primary causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based HPLC columns can interact with the basic amine group of desvenlafaxine, leading to strong retention and subsequent peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of desvenlafaxine (approximately 8.87-9.45 for the amine group), the analyte can exist in both ionized and non-ionized forms, resulting in a mixed-mode retention mechanism that causes peak broadening and tailing.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to distorted peak shapes.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase and exposure of active silanol groups, which increases tailing.
Q3: How can I minimize peak tailing for this compound?
A3: Several strategies can be employed to minimize peak tailing:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine group of desvenlafaxine. A pH of around 4.0 has been shown to produce symmetric peaks.[1]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.
-
Add a Mobile Phase Modifier: Incorporate a competing base, such as 0.1% trifluoroacetic acid (TFA), into the mobile phase to mask the residual silanol groups and improve peak shape.[1]
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound HPLC analysis.
Problem: The this compound peak is exhibiting significant tailing (Asymmetry Factor > 1.5).
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Step-by-Step Troubleshooting
-
Observe the Chromatogram:
-
Question: Are all peaks in the chromatogram tailing, or is it specific to the desvenlafaxine peak?
-
Action: If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column void). If only the desvenlafaxine peak is tailing, the problem is likely related to specific chemical interactions.
-
-
Systemic Issues (All Peaks Tailing):
-
Check for Extra-Column Volume: Inspect all tubing and connections between the injector, column, and detector. Ensure that the tubing is as short and narrow in diameter as possible. Check for any dead volume in the fittings.
-
Examine the Column: A void at the head of the column or a blocked frit can cause peak distortion for all compounds. Try reversing and flushing the column (if the manufacturer's instructions permit) or replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.
-
-
Analyte-Specific Issues (Only Desvenlafaxine Tailing):
-
Verify Mobile Phase pH:
-
Desvenlafaxine pKa: The primary amine group of desvenlafaxine has a pKa in the range of 8.87 to 9.45.[1]
-
Recommendation: To ensure complete ionization and minimize silanol interactions, the mobile phase pH should be at least 2 units below the pKa. A pH of 4.0 has been shown to be effective.[1]
-
Action: Prepare a fresh mobile phase with a calibrated pH meter. Ensure the buffer concentration is sufficient (e.g., 20 mM) to maintain a stable pH.
-
-
Evaluate the HPLC Column:
-
Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of free silanol groups, reducing the potential for secondary interactions.
-
Action: If you are using an older or non-end-capped column, consider switching to a more inert column.
-
-
Consider Mobile Phase Additives:
-
Recommendation: Adding a small amount of an acidic modifier can significantly improve peak shape.
-
Action: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase. TFA acts as an ion-pairing agent and masks residual silanol groups.[1]
-
-
Check Sample Concentration:
-
Recommendation: Column overload can lead to peak tailing.
-
Action: Dilute your sample and reinject. If the peak shape improves, the original sample was too concentrated.
-
-
Data Presentation
The following table summarizes the impact of mobile phase pH on the peak shape of desvenlafaxine, based on published methods.
| Mobile Phase pH | Tailing Factor (Asymmetry) | Peak Shape | Reference |
| ~7.0 (Neutral) | > 1.5 (Likely) | Tailing | General HPLC principles |
| 4.0 (with 0.1% TFA) | < 1.5 | Symmetrical | [1] |
| 3.8 | Well-defined, no tailing | Symmetrical | [2] |
| 3.0 | Not specified, but good results | Symmetrical | [3] |
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of this compound, yielding good peak symmetry.
Method 1: RP-HPLC with TFA Additive[1]
-
Column: C18 reverse-phase Hypersil BDS column (250mm × 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile and 0.02M potassium dihydrogen phosphate buffer (65:35 v/v) with 0.1% trifluoroacetic acid (TFA). The pH was adjusted to 4.00 with 1M potassium hydroxide solution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 230 nm
-
System Suitability: Tailing factor of the peak should be < 1.5.
Method 2: RP-HPLC at Low pH[3]
-
Column: Kromasil C-18
-
Mobile Phase: Acetonitrile and ammonium phosphate buffer at pH 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
Method 3: Stability-Indicating RP-HPLC Method[2]
-
Column: Discovery C18
-
Mobile Phase: Acetonitrile: 5mM potassium dihydrogen phosphate buffer (50:50, v/v), with the pH adjusted to 3.8 with orthophosphoric acid.
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 229 nm
-
Outcome: Peaks were well-defined, resolved, and free from tailing.[2]
By following this guide, you should be able to systematically troubleshoot and resolve issues with peak tailing in your this compound HPLC analysis, leading to more accurate and reliable results.
References
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Desvenlafaxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the bioanalysis of desvenlafaxine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of desvenlafaxine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as desvenlafaxine, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1] For desvenlafaxine, these interfering endogenous components can include phospholipids, salts, and proteins.
Q2: What are the typical signs that matrix effects are affecting my desvenlafaxine LC-MS/MS analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results, especially between different lots of the biological matrix.[1]
-
A significant discrepancy in the analyte's response when comparing a pure standard solution to a sample spiked post-extraction.[2]
-
Inconsistent retention times or peak shapes.
-
Low recovery of the analyte.
-
Results that do not correlate well with the expected concentrations in quality control samples.
Q3: Which sample preparation technique is most effective for minimizing matrix effects for desvenlafaxine?
A3: Several techniques can be employed, with the choice often depending on the required sensitivity and throughput. According to literature, liquid-liquid extraction (LLE) has been shown to provide the best recovery for venlafaxine and its main metabolite, O-desmethylvenlafaxine (desvenlafaxine).[3][4] Solid-phase extraction (SPE) is also a highly effective method for sample cleanup.[4][5] Protein precipitation (PPT) is a simpler and faster technique but may be less effective at removing interfering matrix components.[6][7]
Q4: How can I quantitatively assess the matrix effect in my desvenlafaxine assay?
A4: The matrix effect can be quantitatively measured by calculating the matrix factor (MF).[8] This is typically done by comparing the peak response of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak response of the analyte in a neat solution at the same concentration.[2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q5: Can the use of an internal standard (IS) help compensate for matrix effects?
A5: Yes, a suitable internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., desvenlafaxine-d6), as it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[1][9] If a SIL-IS is not available, a structural analog that closely mimics the chromatographic and ionization behavior of desvenlafaxine can be used.
Troubleshooting Guides
Problem 1: I am observing significant ion suppression in my desvenlafaxine analysis.
This is a common issue in LC-MS/MS analysis of biological samples. Here is a step-by-step guide to troubleshoot and mitigate ion suppression:
Solution 1: Optimize Sample Preparation
-
Switch to a more rigorous extraction method: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing phospholipids and other interfering components.[3][4][5]
-
Refine your current extraction protocol: For LLE, experiment with different organic solvents. For SPE, test different sorbent types (e.g., C8, C18) and optimize the wash and elution steps to improve the removal of matrix components.[4][8]
Solution 2: Modify Chromatographic Conditions
-
Adjust the chromatographic gradient: Modifying the mobile phase gradient can help to separate desvenlafaxine from co-eluting matrix components.[10]
-
Change the analytical column: Using a column with a different stationary phase chemistry can alter the selectivity of the separation and resolve the analyte from interferences.[11]
Solution 3: Reduce Sample Injection Volume
-
Injecting a smaller volume of the sample extract can reduce the absolute amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.[12]
Problem 2: My recovery for desvenlafaxine is consistently low.
Low recovery can be due to several factors related to the sample extraction process.
Solution 1: Evaluate and Optimize Extraction Parameters
-
For LLE: Ensure the pH of the aqueous sample is optimized for the extraction of desvenlafaxine. The choice of extraction solvent is also critical; for instance, a mixture of isoamyl alcohol and hexane has been used effectively.[4]
-
For SPE: Check that the sorbent chemistry is appropriate for desvenlafaxine. Ensure that the conditioning, loading, washing, and elution steps are optimized. Inadequate washing may leave interfering substances, while an inappropriate elution solvent may not fully recover the analyte.
Solution 2: Assess Analyte Stability
-
Desvenlafaxine may be degrading during the sample preparation process. Conduct stability studies, including freeze-thaw cycles and bench-top stability in the biological matrix, to ensure the analyte is stable throughout your workflow.[9]
Problem 3: I am seeing high variability in my results across different plasma lots.
This issue points towards differential matrix effects, where the composition of the matrix varies between individuals.
Solution 1: Implement Matrix Matching
-
Prepare your calibration standards and quality control samples in a pooled matrix from at least six different sources. This will help to average out the individual variations in matrix composition.[1]
Solution 2: Employ a More Robust Sample Cleanup Method
-
As with ion suppression, using a more selective sample preparation technique like SPE can remove a broader range of interfering components, making the assay less susceptible to lot-to-lot variability.[1]
Data Presentation
Table 1: Comparison of Extraction Methods for Desvenlafaxine Bioanalysis
| Extraction Method | Principle | Common Solvents/Sorbents | Reported Recovery | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Isoamyl alcohol/hexane, Chloroform, Diethyl ether[4] | >70% for ODV, ~100% for VEN[4] | High recovery, cost-effective.[3] | Can be labor-intensive, may require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | C8, C18[4][8] | >92% for VEN and ODV[4] | High degree of sample purification, can be automated. | Can be more expensive, requires method development. |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent or acid. | Acetonitrile, Methanol[6][13] | >96% (Process Efficiency)[13] | Simple, fast, and inexpensive.[6][7] | Less effective at removing other matrix components, may lead to higher matrix effects.[14] |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of Desvenlafaxine from Human Plasma
This protocol is a representative example based on methodologies described in the literature.[9]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., desvenlafaxine-d6 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of isoamyl alcohol and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in bioanalysis.
Caption: Common sample preparation workflows for desvenlafaxine bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC | PLOS One [journals.plos.org]
- 7. gcms.cz [gcms.cz]
- 8. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jocpr.com [jocpr.com]
- 12. providiongroup.com [providiongroup.com]
- 13. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Desvenlafaxine Succinate HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC separation of desvenlafaxine succinate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my desvenlafaxine peak?
Answer:
Poor peak shape for this compound is often related to the mobile phase pH or interactions with the stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Desvenlafaxine is a basic compound. A mobile phase pH around 3.0 is often effective in ensuring the analyte is in a single ionic form, leading to sharper peaks.[1] Buffers such as phosphate or ammonium phosphate are commonly used to maintain a stable pH.[1][2]
-
Check for Silanol Interactions: Residual silanol groups on the C18 column can cause peak tailing. Using a well-end-capped column or adding a competing base to the mobile phase can mitigate this issue.
-
Optimize Organic Modifier Concentration: The percentage of the organic modifier (e.g., acetonitrile or methanol) can affect peak shape. A systematic evaluation of the organic phase composition is recommended.
Question: I am not achieving adequate resolution between desvenlafaxine and its impurities or degradation products. What should I do?
Answer:
Improving resolution requires careful optimization of the mobile phase and other chromatographic conditions.
-
Modify the Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is a critical parameter for resolution. A methodical approach, such as systematically varying the percentage of acetonitrile or methanol, can help achieve the desired separation. For instance, a mobile phase of acetonitrile and 5mM potassium dihydrogen phosphate buffer (50:50, v/v) at pH 3.8 has been shown to effectively separate desvenlafaxine from its acidic degradation product.[2][3]
-
Change the Organic Modifier: If acetonitrile does not provide adequate resolution, methanol can be used as an alternative or in combination. Methanol has different selectivity compared to acetonitrile and may improve the separation of closely eluting peaks.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A flow rate of 1.0 mL/min is a common starting point.[1][4][5]
-
Consider a Different Column: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., C8 or phenyl) or a smaller particle size could provide the necessary selectivity for separation.
Question: My baseline is noisy. How can I improve it?
Answer:
A noisy baseline can interfere with peak integration and reduce the accuracy of your results.
-
Check Buffer Composition: Certain buffers, like ammonium acetate, have been reported to cause baseline noise in some applications.[2] Consider switching to a phosphate-based buffer.
-
Ensure Proper Mobile Phase Preparation: The mobile phase should be filtered through a 0.22 µm or 0.45 µm filter and thoroughly degassed before use to remove particulates and dissolved gases.[2]
-
Check for Contamination: A contaminated column, guard column, or HPLC system can contribute to baseline noise. Flushing the system with a strong solvent is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound HPLC analysis?
A common and effective starting point is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile and an ammonium phosphate buffer at pH 3.0 has been successfully used.[1] Another option is a mixture of acetonitrile and potassium dihydrogen phosphate buffer.[2] The exact ratio will depend on the column and specific separation requirements.
Q2: What detection wavelength is typically used for this compound?
This compound can be detected using UV spectrophotometry at wavelengths ranging from 220 nm to 229 nm.[1][2] A wavelength of 225 nm is also frequently reported.[5][6][7][8]
Q3: Can I use a gradient elution for the analysis of this compound?
While isocratic methods are common for routine analysis, a gradient elution can be beneficial for separating complex mixtures containing desvenlafaxine and multiple impurities or degradation products. A gradient program allows for a wider range of solvent strengths to be used during a single run, which can improve the resolution of early and late-eluting peaks.[6]
Q4: How do I prepare the buffer for the mobile phase?
For a potassium dihydrogen phosphate buffer, you would typically dissolve a specific amount of the salt in HPLC-grade water. For example, to prepare a 5mM solution, dissolve 680 mg of KH2PO4 in 1000 mL of water.[2] The pH is then adjusted to the desired value (e.g., 3.8) using an acid like orthophosphoric acid.[2]
Experimental Protocols
Below are examples of detailed methodologies for HPLC analysis of this compound.
Method 1: Isocratic RP-HPLC for Quantification in Tablets
| Parameter | Condition |
| Column | Kromasil C18 |
| Mobile Phase | Acetonitrile : Ammonium Phosphate Buffer (pH 3.0) |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
| Reference | [1] |
Method 2: Stability-Indicating Isocratic RP-HPLC
| Parameter | Condition |
| Column | Discovery C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 5mM Potassium Dihydrogen Phosphate Buffer (50:50, v/v), pH 3.8 |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 229 nm |
| Reference | [2][3] |
Method 3: RP-HPLC for Simultaneous Estimation with Clonazepam
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Buffer : Methanol : Acetonitrile (30:20:50, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm |
| Reference | [4] |
Visualizations
References
- 1. RP-HPLC method for this compound in tablets. [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Enhancing Dissolution Efficiency of Desvenlafaxine Succinate Tablets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution testing of desvenlafaxine succinate tablets.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of desvenlafaxine and how does it impact dissolution?
Desvenlafaxine is classified as a BCS Class I drug, which means it has high solubility and high permeability.[1][2] Despite its high solubility, particularly in its succinate salt form, challenges can arise in controlling its release from extended-release (ER) formulations.[3][4] The rapid dissolution of this water-soluble drug can lead to an initial burst release, potentially causing side effects.[3][4] Therefore, the focus of formulation development is often on controlling the release rate rather than enhancing the intrinsic solubility.
Q2: What are the typical dissolution test conditions recommended for this compound extended-release (ER) tablets?
The FDA's dissolution methods database suggests using USP Apparatus 1 (basket) at 100 rpm or Apparatus 2 (paddle) at 50 rpm.[5] Recommended media include pH 1.2, 4.5, and 6.8 buffers to assess dissolution profiles across the physiological pH range of the gastrointestinal tract.[5] A commonly used medium is also 900 mL of 0.9% NaCl.[1][6] One study identified a biopredictive dissolution method using USP Apparatus 2 (paddle) at 50 rpm in 900 mL of 0.9% NaCl with the use of a sinker.[1][7]
Q3: My this compound ER tablets show a significant initial burst release. How can this be mitigated?
An initial burst release is a common issue with highly water-soluble drugs like this compound formulated in hydrophilic matrices.[3][4] Here are some strategies to control this:
-
Incorporate Negatively Charged Polymers: The addition of polymers like sodium carboxymethyl cellulose (SCMC) or sodium alginate can interact with the cationic drug, slowing down its initial release.[3][4]
-
Optimize Matrix Forming Polymers: Utilizing hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) helps in the formation of a gel layer that controls drug diffusion.[1][6] The viscosity grade and concentration of HPMC are critical parameters to adjust.
-
Utilize Melt Granulation: This technique with lipids like Compritol 888 ATO and Precirol ATO 5 can create a lipidic matrix that provides a more controlled release.[3]
Q4: The dissolution profile of my generic this compound tablet is not similar to the reference product. What factors should I investigate?
Several factors can contribute to dissimilar dissolution profiles between test and reference products:
-
Formulation Composition: The type and ratio of excipients, especially the release-controlling polymers, are crucial.[1] Even minor changes can significantly alter the release profile.
-
Tablet Physical Characteristics: The superficial area to volume ratio (SA/V) of the tablet can influence the dissolution rate.[1][2][7] Differences in tablet geometry and size can lead to different dissolution patterns.
-
Manufacturing Process: The method of granulation (e.g., wet granulation, melt granulation) and compression force can affect the tablet's internal structure and, consequently, its dissolution.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | Inadequate Gel Formation: The hydrophilic matrix may not be hydrating properly to allow for complete drug diffusion. | - Optimize the concentration and viscosity grade of the hydrophilic polymer (e.g., HPMC).- Ensure the dissolution medium and hydrodynamics are appropriate for gel formation.[1] |
| High Variability in Dissolution Results | Tablet Adherence: Tablets may be sticking to the dissolution vessel, leading to inconsistent hydrodynamics. | - Use a sinker, especially with the paddle apparatus, to keep the tablet in a consistent position.[1][7]- Ensure the dissolution apparatus is properly calibrated and aligned. |
| Dose Dumping (Rapid Release) | Formulation Integrity Failure: The extended-release mechanism may be failing, especially in the presence of alcohol. | - Conduct alcohol dose dumping studies to assess the formulation's robustness.[5]- Consider incorporating polymers that are resistant to alcohol-induced dose dumping. |
| pH-Dependent Dissolution Profile | Drug Solubility Characteristics: this compound's solubility is pH-dependent.[8][9][10] | - Test dissolution in multiple media (e.g., pH 1.2, 4.5, 6.8) to characterize the release profile across the GI tract.[5]- Consider incorporating pH-modifying excipients within the formulation to create a more consistent micro-environmental pH.[6] |
Experimental Protocols
Standard Dissolution Test for this compound ER Tablets
This protocol is based on recommendations from the FDA and published studies.[1][5]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.9% NaCl in purified water.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 rpm.
-
Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw a 10 mL sample at each specified time point. c. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm membrane filter.
-
Analysis: Determine the concentration of desvenlafaxine in the samples using a validated analytical method, such as UV spectrophotometry at approximately 224 nm or HPLC.[7]
Preparation of a Controlled-Release Matrix Tablet (Example)
This is a general methodology based on common formulation strategies.[3][8]
-
Blending: Geometrically mix this compound with the chosen matrix excipient (e.g., maltodextrin) and the main matrix polymer (e.g., Methocel K15M). If using a secondary polymer like SCMC, add it before the main matrix polymer.
-
Granulation: Wet granulate the blend with a suitable binder solution (e.g., 95% ethanol). Pass the wet mass through a sieve to form granules.
-
Drying: Dry the granules at 50 °C until the moisture content is below 2%.
-
Sizing: Pass the dried granules through a sieve to ensure uniform particle size.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., Aerosil 200) and blend.
-
Compression: Compress the final blend into tablets of the desired weight and hardness.
Visualizations
Experimental Workflow for Troubleshooting Dissolution Issues
Caption: Troubleshooting workflow for desvenlafaxine dissolution.
Relationship Between Formulation Variables and Dissolution Rate
Caption: Key formulation variables affecting dissolution rate.
References
- 1. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid polymeric matrices for oral modified release of this compound tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2011141791A2 - Extended release formulations of desvenlafaxine base - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and in Vitro-in Vivo Evaluation of Controlled Release Matrix Tablets of Desvenlafaxine [scirp.org]
- 9. Extended release matrix tablets of this compound. [wisdomlib.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Identifying and characterizing desvenlafaxine succinate degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of desvenlafaxine succinate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.[1][2] It is relatively stable under thermal and photolytic conditions.[1] The main degradation pathways include:
-
Acid-catalyzed dehydration: Under acidic conditions, desvenlafaxine undergoes dehydration of the tertiary hydroxyl group on the cyclohexyl ring to form 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol.[3][4]
-
Oxidation: The molecule is susceptible to oxidation, though specific degradation products from oxidative stress are less commonly detailed in the literature.
-
Base-catalyzed degradation: Desvenlafaxine also degrades under basic conditions, but the structures of the resulting products are not as frequently characterized as the acid-degradation product.[1][2]
Q2: I am observing a major degradation product in my acidic stress samples. What is its likely identity?
Under acidic stress, the most commonly reported degradation product is formed through the loss of a water molecule (dehydration) from the parent compound.[5] This product has been identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol .[3][4] Its molecular weight is 18 units less than that of desvenlafaxine.
Q3: My chromatogram shows poor resolution between desvenlafaxine and its degradation products. How can I improve the separation?
Poor resolution can be addressed by optimizing your HPLC method. Consider the following troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. A pH of around 3.8 has been shown to provide good separation between desvenlafaxine and its primary acidic degradation product.[3]
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and resolution. A common starting point is a 50:50 (v/v) mixture of acetonitrile and phosphate buffer.[3]
-
Column Chemistry: A C18 column is commonly used and effective.[3][4][5] If resolution is still an issue, consider a column with a different stationary phase or a smaller particle size for higher efficiency.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution. A flow rate of 0.7 mL/min has been used successfully.[3]
Q4: What are the typical conditions for performing forced degradation studies on this compound?
Forced degradation studies are typically performed according to ICH guidelines (Q1A(R2) and Q1B).[1] Here are some common starting conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.5 N to 1 M HCl | 70-80°C | 2-8 hours |
| Base Hydrolysis | 1 N to 5 M NaOH | 70-80°C | 8-12 hours |
| Oxidation | 3% H₂O₂ | 50°C | 2 hours |
| Thermal | Dry Heat | 80°C | 10 days |
| Photolytic | UV light (315-400 nm) | Ambient | 10 days |
Q5: How can I confirm the structure of an unknown degradation product?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying degradation products.[5] By determining the mass-to-charge ratio (m/z) of the degradation product, you can infer its molecular weight. For example, a degradation product with an m/z of 246.5 suggests a loss of 18 amu (water) from desvenlafaxine (m/z 264.4).[5] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be required.[3]
Troubleshooting Guides
Issue: No degradation observed under stress conditions.
-
Problem: The stress conditions may not be harsh enough.
-
Solution:
-
Increase the concentration of the stress agent (e.g., use 5 M NaOH instead of 1 M).[5]
-
Increase the temperature of the study.
-
Extend the duration of the stress exposure.
-
Issue: Complete degradation of the active pharmaceutical ingredient (API).
-
Problem: The stress conditions are too harsh, preventing the observation of intermediate degradation products.
-
Solution:
-
Decrease the concentration of the stress agent.
-
Lower the temperature of the study.
-
Reduce the duration of the stress exposure.
-
Analyze samples at intermediate time points.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Desvenlafaxine and its Acidic Degradation Product
This protocol is adapted from a validated method for the analysis of this compound in the presence of its acidic degradation product.[3][4]
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Discovery C18 (or equivalent), 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.8) (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 229 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.8): Prepare a 5mM solution of potassium dihydrogen phosphate in water and adjust the pH to 3.8 using orthophosphoric acid.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 volume ratio. Filter and degas the solution.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standard solutions in the range of 5-100 µg/mL by diluting with the mobile phase.
4. Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Reflux a solution of this compound in 1 M HCl at 80°C for 8 hours.[5]
-
Neutralize the solution with an appropriate amount of NaOH.
-
Dilute the sample with the mobile phase to a final concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be less than 2%.
-
The theoretical plates (N) should be greater than 2000.
-
The tailing factor (T) should be less than 2.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Acidic degradation pathway of desvenlafaxine.
References
Technical Support Center: Minimizing Variability in Desvenlafaxine Succinate Release from Polymer Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on controlled-release formulations of desvenlafaxine succinate from polymer matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound matrix tablets, providing potential causes and recommended solutions to minimize variability and achieve desired release profiles.
Issue 1: High Initial Burst Release
-
Question: My formulation shows a rapid release of this compound within the first hour, exceeding the desired controlled-release profile. How can I minimize this initial burst effect?
-
Answer: A high initial burst release is a common challenge with highly water-soluble drugs like this compound.[1] It can lead to side effects associated with rapid absorption.[2][3] The primary cause is the rapid diffusion of the drug from the surface of the matrix before the protective gel layer fully forms.
Potential Causes & Solutions:
Potential Cause Recommended Solution Inadequate Polymer Concentration or Viscosity: The polymer concentration or viscosity may be too low to form a cohesive gel layer quickly upon contact with the dissolution medium. Increase the concentration or viscosity grade of the hydrophilic polymer (e.g., HPMC).[4] Higher viscosity grades of HPMC can decrease the initial drug release. Polymer Type: The chosen polymer may not be optimal for controlling the release of a highly soluble drug. Incorporate an anionic polymer like sodium carboxymethyl cellulose (SCMC) or sodium alginate alongside a non-ionic polymer like HPMC. This can create an interaction that slows down the initial release.[2][3] Combining hydrophilic and hydrophobic polymers can also provide better control.[4][5] High Drug Loading: A high concentration of the drug on the tablet surface can lead to a rapid initial release. Consider adjusting the drug-to-polymer ratio. A higher proportion of polymer can help to better control the initial release.[4] Manufacturing Process: The granulation or compression process might be creating highly porous tablets. Optimize the wet granulation process to ensure uniform distribution of the binder and create denser granules.[1][6] Adjusting the compression force can also impact tablet porosity and initial release.[7]
Issue 2: High Batch-to-Batch Variability in Release Profiles
-
Question: I am observing significant differences in the drug release profiles between different batches of my this compound matrix tablets. What are the likely sources of this variability and how can I improve consistency?
-
Answer: Batch-to-batch variability is a critical issue in pharmaceutical manufacturing that can affect product quality and performance. The sources of this variability often lie in the raw materials and the manufacturing process parameters.
Potential Causes & Solutions:
Potential Cause Recommended Solution Inconsistent Raw Material Properties: Variations in the physicochemical properties of the drug substance (e.g., particle size) or polymers (e.g., molecular weight, viscosity) can significantly impact drug release. Implement stringent quality control measures for all incoming raw materials. Characterize each batch of API and key polymers for critical quality attributes. Inconsistent Granulation Process: Non-uniform granule size distribution and density can lead to variations in tablet properties and drug release.[8] Standardize the wet granulation process, including binder addition rate, mixing time, and drying parameters. Monitor granule properties such as angle of repose, bulk density, and tapped density.[5] Variable Compression Force: Fluctuations in compression force can alter tablet hardness, porosity, and thickness, thereby affecting the drug release rate.[7] Calibrate and monitor the tablet press regularly to ensure consistent compression force. Evaluate the impact of compression force on drug release during formulation development. Segregation of Powder Blend: Poor flowability of the powder blend can lead to segregation of components, resulting in non-uniform drug content and variable release profiles. Optimize the powder blend for good flow properties by evaluating parameters like the angle of repose and Carr's index.[2] The addition of glidants can improve flowability.
Issue 3: Unpredictable or Inconsistent Release Kinetics
-
Question: The release mechanism of this compound from my polymer matrix seems to vary and does not follow the expected kinetics (e.g., zero-order). How can I achieve a more predictable and controlled release?
-
Answer: The release of a drug from a hydrophilic matrix is a complex process involving diffusion, polymer swelling, and erosion.[4][5] Achieving a specific release kinetic, such as zero-order, requires careful formulation design.
Potential Causes & Solutions:
Potential Cause Recommended Solution Inappropriate Polymer Combination: A single polymer may not be sufficient to achieve a desired zero-order release profile. A combination of polymers can help to linearize the release profile. For instance, combining HPMC with an anionic polymer like SCMC can flatten the release curve.[2] pH-Dependent Solubility of Desvenlafaxine: The solubility of desvenlafaxine is pH-dependent, which can challenge the development of consistent dissolution profiles.[1] Incorporate pH-modifying excipients into the formulation to create a more consistent micro-environmental pH within the matrix as it hydrates.[8] Matrix Erosion vs. Diffusion Imbalance: The balance between matrix swelling (diffusion control) and erosion can be suboptimal. Modulate the polymer ratio and type. For example, combining a swellable polymer like HPMC with an erodible polymer can help to achieve a more controlled and predictable release.[4] Tablet Geometry: The shape and size of the tablet can influence the surface area-to-volume ratio, which in turn affects the release kinetics.[9] During development, consider the impact of tablet geometry on the release profile and maintain consistency in tablet dimensions.
Frequently Asked Questions (FAQs)
Q1: Which polymers are most suitable for formulating extended-release this compound tablets?
A1: Hydrophilic polymers are commonly used for creating matrix tablets for water-soluble drugs like this compound. Hydroxypropyl methylcellulose (HPMC) is a popular choice due to its ability to form a gel layer that controls drug release.[1][10] Different viscosity grades of HPMC (e.g., K4M, K15M, K100M) can be used to modulate the release rate.[4][6][10]
Combinations of polymers often yield better control over the release profile. For instance, combining HPMC with anionic polymers like sodium carboxymethyl cellulose (SCMC) or sodium alginate can reduce the initial burst release.[2][3] The inclusion of microcrystalline cellulose (MCC) can also contribute to the matrix formation and control drug release.[1][10] Some studies have also explored the use of hydrophobic polymers like Eudragit in combination with hydrophilic polymers.[4]
Q2: How does the drug-to-polymer ratio affect the release of this compound?
A2: The drug-to-polymer ratio is a critical factor influencing the drug release rate. Generally, increasing the polymer concentration relative to the drug leads to a slower and more controlled release.[4] This is because a higher polymer content results in a more viscous and robust gel layer, which presents a greater barrier to drug diffusion.[11] Conversely, a lower polymer concentration can lead to a faster release rate. The optimal ratio needs to be determined experimentally to achieve the desired release profile.
Q3: What manufacturing method is preferred for this compound matrix tablets?
A3: Wet granulation is a frequently used method for preparing granules for this compound matrix tablets.[4][5] This technique can improve the flow properties of the powder blend and ensure uniform drug distribution, which is crucial for content uniformity and consistent release.[1] The use of a binder like polyvinylpyrrolidone (PVP) is common in this process.[6][10] Following granulation, the blend is compressed into tablets.
Q4: What are the key in-vitro tests to characterize the release of this compound from polymer matrices?
A4: The primary in-vitro test is the dissolution study, which measures the rate and extent of drug release over time. Standard dissolution apparatus, such as USP Apparatus I (basket) or II (paddle), are used.[12] The choice of dissolution medium is also important; for example, 0.9% NaCl has been used.[12] The dissolution profiles are then analyzed to determine the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[4] Other important characterization tests for the tablets include hardness, friability, weight variation, and drug content uniformity.[4][5]
Data Presentation
Table 1: Summary of Different Polymer Formulations for this compound Extended-Release Tablets
| Formulation Code | Polymer(s) Used | Key Excipients | Manufacturing Method | Key Finding | Reference |
| F10 | Methocel (HPMC), SCMC | Maltodextrin | Not Specified | Achieved a controllable release with high similarity to the innovator product. | [2][3] |
| F4 | HPMC K4M, Carbopol | Microcrystalline Cellulose, Polyvinyl Pyrrolidone | Granulation | Demonstrated optimal extended-release characteristics over 24 hours. | [10] |
| DVF5 | HPMC K100M, Sodium CMC (Blanose) | MCC, Lactose Monohydrate, Kollidon K30 | Wet Granulation with Spray Drying | Extended the release period up to 24 hours in vitro. | [1][6] |
| F3 | Eudragit, HPMC | Not Specified | Wet Granulation | Combination of hydrophilic and hydrophobic polymers sustained drug release for 10 hours. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Tablets by Wet Granulation
-
Blending: Accurately weigh this compound, the polymer(s) (e.g., HPMC, SCMC), and other excipients (e.g., lactose, MCC) and mix them in a blender for 15 minutes to ensure homogeneity.
-
Binder Preparation: Prepare a binder solution by dissolving a suitable binder (e.g., polyvinylpyrrolidone K30) in a specified volume of purified water or another suitable solvent.
-
Granulation: Slowly add the binder solution to the powder blend while mixing continuously until granules of appropriate consistency are formed.
-
Wet Screening: Pass the wet mass through a suitable sieve to obtain uniform-sized granules.
-
Drying: Dry the wet granules in a hot air oven or a fluid bed dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.
-
Dry Screening: Pass the dried granules through a sieve to break any aggregates and ensure a uniform particle size distribution.
-
Lubrication: Add lubricants (e.g., magnesium stearate) and glidants (e.g., talc) to the dried granules and blend for a short period (e.g., 5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized and controlled.
Protocol 2: In-Vitro Dissolution Testing of this compound Extended-Release Tablets
-
Apparatus Setup: Set up a USP dissolution apparatus (e.g., Apparatus II - Paddle).
-
Dissolution Medium: Prepare the dissolution medium (e.g., 900 mL of 0.9% NaCl solution) and deaerate it. Maintain the temperature at 37 ± 0.5°C.[12]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).[12]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Fit the release data to various kinetic models to determine the mechanism of drug release.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing variability in this compound release.
Caption: Experimental workflow for developing and characterizing matrix tablets.
References
- 1. Development and in Vitro-in Vivo Evaluation of Controlled Release Matrix Tablets of Desvenlafaxine [scirp.org]
- 2. Hybrid polymeric matrices for oral modified release of this compound tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymer Tablet Matrix Systems for the Controlled Release of Dry Betula pendula Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011141791A2 - Extended release formulations of desvenlafaxine base - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Extended release matrix tablets of this compound. [wisdomlib.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical method validation challenges for desvenlafaxine succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the analytical method validation of desvenlafaxine succinate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during HPLC analysis, dissolution testing, and impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: My chromatogram for this compound is showing significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for desvenlafaxine, a basic compound, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing material. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH Adjustment: The ionization state of desvenlafaxine and the silanol groups is pH-dependent. Operating at a lower pH (e.g., pH 3.8) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Use of a Competitive Base: Incorporating a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Selection: Employing a column with end-capping or a base-deactivated stationary phase is highly recommended for the analysis of basic compounds like desvenlafaxine.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting the sample to see if the peak shape improves.
Question: I am observing poor resolution between desvenlafaxine and one of its degradation products. What steps can I take to improve the separation?
Answer:
Achieving adequate resolution is critical for a stability-indicating method. Here are several factors to consider for improving the separation of desvenlafaxine from its degradation products:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase significantly impacts resolution. Methodically vary the organic-to-aqueous ratio to find the optimal separation. For instance, in one study, an acetonitrile concentration above 55% was found to decrease resolution.[1]
-
Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient elution program can be developed to effectively separate closely eluting peaks.
-
Column Chemistry: Different stationary phases (e.g., C18, C8, Phenyl) offer varying selectivities. If resolution is a persistent issue, screening different column chemistries may be necessary.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence resolution. A lower flow rate generally improves resolution but increases run time.
Dissolution Testing for Extended-Release (ER) Tablets
Question: The dissolution results for my this compound ER tablets are highly variable. What could be causing this inconsistency?
Answer:
Variability in dissolution testing of ER formulations can stem from several factors related to both the formulation and the test conditions:
-
Coning: The formation of a mound of undissolved powder at the bottom of the dissolution vessel (coning) can lead to inconsistent results. Using a different apparatus (e.g., USP Apparatus 1 - Basket) or optimizing the agitation speed can mitigate this issue.
-
Tablet Adherence: The hydrophilic matrix of ER tablets can sometimes cause them to adhere to the dissolution vessel. The use of a sinker may be necessary to ensure the tablet remains in a consistent position within the vessel.[2]
-
Gel Layer Formation: The drug release from desvenlafaxine ER tablets is dependent on the formation of a hydrophilic gel layer. The dissolution medium and hydrodynamics must be appropriate for consistent gel formation and drug diffusion.[2]
-
Media pH and Ionic Strength: The solubility of this compound can be influenced by the pH and ionic strength of the dissolution medium. Ensure the medium is well-defined and consistently prepared.
Question: My desvenlafaxine ER tablets are failing to meet the dissolution specifications, showing incomplete drug release. What should I investigate?
Answer:
Incomplete drug release can be a complex issue. A systematic investigation should include:
-
Formulation Characteristics: The properties of the hydrophilic matrix polymers are critical for controlling drug release. Variations in polymer viscosity or particle size can affect the hydration and erosion of the matrix.
-
Dissolution Method Parameters: The chosen apparatus, agitation speed, and dissolution medium may not be suitable for the formulation. A biopredictive dissolution method should be developed to accurately reflect in vivo performance.[2][3]
-
Drug Substance Properties: The solubility of this compound can be pH-dependent. Ensure the pH of the dissolution medium is appropriate to maintain sink conditions throughout the test.
Impurity Profiling
Question: I am struggling to identify and quantify a specific process-related impurity in this compound. What are the common challenges and how can I address them?
Answer:
Impurity profiling is crucial for ensuring the safety and efficacy of the drug product. Common challenges include:
-
Co-elution: Process impurities may have similar physicochemical properties to desvenlafaxine, leading to co-elution in standard HPLC methods. A highly specific, stability-indicating method with optimized selectivity is required.
-
Lack of Reference Standards: Reference standards for all potential impurities may not be commercially available. In such cases, isolation and characterization of the impurity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are necessary.
-
Low Concentration Levels: Impurities are often present at very low levels, requiring a highly sensitive analytical method with a low limit of detection (LOD) and limit of quantitation (LOQ).
A common process-related impurity is Venlafaxine Base. A robust RP-HPLC method can be developed to separate and quantify this and other impurities like the ODV Dimer.
Frequently Asked Questions (FAQs)
What is a typical HPLC method for the analysis of this compound?
A common approach involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.8) and an organic solvent like acetonitrile.[1] Detection is typically performed using a UV detector at around 225-229 nm.[1]
What are the key validation parameters to consider for a this compound HPLC method according to ICH guidelines?
The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1]
What are some of the known degradation products of this compound?
Forced degradation studies have shown that desvenlafaxine is susceptible to degradation under acidic, basic, and oxidative conditions.[4] One identified acid degradation product is 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol.[1]
What is the mechanism of action of desvenlafaxine?
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters in the brain, which helps to regulate mood.
Experimental Protocols
Representative HPLC Method for this compound Assay
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 5mM Potassium Dihydrogen Phosphate buffer (pH 3.8) (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[5]
Sample Solution Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of this compound, dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.[6]
Dissolution Test Method for this compound ER Tablets
| Parameter | Condition |
| Apparatus | USP Apparatus 1 (Basket) |
| Dissolution Medium | 900 mL of 0.9% NaCl in purified water[2] |
| Agitation Speed | 100 rpm |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 1, 2, 4, 8, 12, and 24 hours |
Procedure: Place one tablet in each basket and start the dissolution test. At the specified time points, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium. Filter the samples and analyze the drug content using a validated analytical method, such as HPLC or UV spectrophotometry.
Visualizations
Caption: Desvenlafaxine blocks serotonin and norepinephrine reuptake.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A decision tree for troubleshooting dissolution test failures.
References
Strategies to enhance the stability of desvenlafaxine succinate in solution
Welcome to the technical support center for desvenlafaxine succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the preparation, storage, and analysis of this compound solutions.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound in solution is primarily susceptible to degradation under acidic, basic, and oxidative conditions.[1] The molecule is highly labile in the presence of strong acids and bases, particularly at elevated temperatures.[1] It is relatively stable to photolytic degradation (exposure to UV light) and dry or moist heat.[1] The solubility of this compound is also pH-dependent.[2]
Q2: My this compound solution is showing a new peak in the HPLC chromatogram after acidic treatment. What is this peak?
A2: Under acidic conditions, desvenlafaxine is known to undergo dehydration of the cyclohexanol ring. This results in the formation of its primary degradation product, 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol.[3] This degradant is less polar than the parent compound and will therefore have a different retention time in a reversed-phase HPLC system, typically eluting later than desvenlafaxine.[3]
Q3: How can I prevent the degradation of this compound in my aqueous solution?
A3: To enhance stability, it is crucial to control the pH of the solution. Since this compound is susceptible to acid- and base-catalyzed hydrolysis, maintaining a pH close to neutral is recommended. The use of a phosphate buffer has been shown to be effective in HPLC mobile phases, suggesting its utility in formulations.[3] For long-term storage, preparing the solution in a buffer with a pH around 7.2 and storing it at reduced temperatures (e.g., -20°C) is advisable.[4] While not extensively studied for desvenlafaxine specifically, for amine-containing compounds prone to oxidation, the addition of antioxidants like BHA, BHT, or ascorbic acid could be a viable strategy to explore.[5][6][7]
Q4: I am observing peak tailing or broadening in my HPLC analysis of this compound. What could be the cause?
A4: Peak tailing or broadening can arise from several factors. Common causes include:
-
Column Degradation: The stationary phase of the HPLC column may be degrading.
-
Analyte-Stationary Phase Interaction: The analyte may be interacting with active sites on the column packing.
-
Incorrect Mobile Phase: The pH or composition of the mobile phase may not be optimal. For desvenlafaxine, a mobile phase with a pH around 3.8 has been shown to provide good peak shape.[3]
-
Sample Overload: Injecting a sample with too high a concentration can lead to peak distortion.
Q5: My solution of this compound has developed a slight yellow tint. Is this indicative of degradation?
A5: Discoloration of a drug solution can be an indicator of chemical degradation. While specific information on the color of desvenlafaxine degradation products is limited, oxidative degradation pathways can sometimes produce colored byproducts. It is recommended to analyze the discolored solution by a stability-indicating HPLC method to quantify the amount of desvenlafaxine remaining and to detect the presence of any degradation products.
Quantitative Data on this compound Degradation
The following table summarizes the degradation of desvenlafaxine under various stress conditions as reported in the literature. These studies are typically "forced degradation" studies, designed to intentionally degrade the molecule to identify potential degradation products and validate analytical methods.
| Stress Condition | Temperature | Duration | % Degradation | Reference(s) |
| Acidic Hydrolysis (0.5 N HCl) | 70°C | 2 hours | 18.65% | [1] |
| Basic Hydrolysis (1.0 N NaOH) | 70°C | 12 hours | 11.01% | [1] |
| Oxidative Degradation (3% H₂O₂) | 50°C | 2 hours | 17.05% | [1] |
| Dry Heat | 80°C | 10 days | 0.27% | [1] |
| Moist Heat (75% Relative Humidity) | 80°C | 2 hours | 0.25% | [1] |
| Photolytic Degradation (UV light 315-400 nm) | Ambient | 10 days | 0.23% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability testing of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study on a this compound bulk drug substance, as recommended by ICH guidelines.[8][9]
-
Preparation of Stock Solution:
-
Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Dissolve the substance in and dilute to volume with water to obtain a stock solution of 1000 µg/mL.[3]
-
-
Acidic Degradation:
-
To an appropriate volume of the stock solution, add an equal volume of 1.0 N HCl to achieve a final concentration of 0.5 N HCl.
-
Heat the solution at 70°C for 2 hours.[1]
-
Cool the solution, neutralize with an appropriate volume of 1.0 N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Basic Degradation:
-
To an appropriate volume of the stock solution, add an equal volume of 2.0 N NaOH to achieve a final concentration of 1.0 N NaOH.
-
Heat the solution at 70°C for 12 hours.[1]
-
Cool the solution, neutralize with an appropriate volume of 2.0 N HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To an appropriate volume of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at 50°C for 2 hours.[1]
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 10 days.[1]
-
After the specified time, prepare a solution of approximately 100 µg/mL in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (315-400 nm) for 10 days.[1]
-
After exposure, prepare a solution of approximately 100 µg/mL in the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a validated stability-indicating HPLC method for the quantification of this compound and its degradation products.[3]
-
Chromatographic System:
-
Column: Discovery C18 (or equivalent), 5 µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 5 mM potassium dihydrogen phosphate buffer. The pH of the buffer should be adjusted to 3.8 with orthophosphoric acid.[3]
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 229 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in water.[3]
-
From the stock solution, prepare working standards at concentrations ranging from 5-100 µg/mL by diluting with the mobile phase.
-
-
Analysis Procedure:
-
Filter all solutions through a 0.22 µm nylon membrane filter before use.[3]
-
Degas the mobile phase by sonication.[3]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from the forced degradation study.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas to the calibration curve.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of this compound.
References
- 1. banglajol.info [banglajol.info]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. jocpr.com [jocpr.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 7. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Desvenlafaxine Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of desvenlafaxine from biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of desvenlafaxine from biological matrices such as plasma, serum, and urine.
Sample Preparation and Extraction
Q1: I am experiencing low recovery of desvenlafaxine during Solid-Phase Extraction (SPE). What are the possible causes and solutions?
A1: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Improper Cartridge Conditioning and Equilibration: The sorbent bed must be properly activated. Ensure the cartridge is conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample.[1][2]
-
Sample pH: The pH of the sample can significantly impact the retention of desvenlafaxine on the sorbent. Desvenlafaxine has a pKa of 8.87 (strongest basic) and 10.11 (strongest acidic).[3] Adjusting the sample pH to ensure the analyte is in its desired ionic or neutral state for optimal binding to the SPE sorbent is crucial.
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb desvenlafaxine completely from the sorbent. Consider increasing the organic solvent strength or optimizing the pH of the elution solvent.
-
Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between the analyte and the sorbent, resulting in breakthrough. Conversely, an excessively high flow rate during elution may not allow for complete desorption. Optimize the flow rates for both loading and elution steps.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to low recovery. If overloading is suspected, reduce the sample volume or use a cartridge with a higher sorbent mass.[2]
Q2: My desvenlafaxine recovery is inconsistent when using Liquid-Liquid Extraction (LLE). What should I check?
A2: Inconsistent LLE recovery is often related to the extraction solvent, pH, and physical technique.
-
Extraction Solvent Selection: The polarity and composition of the extraction solvent are critical. For desvenlafaxine, various solvents and mixtures have been used. The choice of solvent should be based on the polarity of desvenlafaxine to ensure efficient partitioning from the aqueous biological matrix into the organic phase.
-
pH of the Aqueous Phase: The pH of the biological sample should be adjusted to suppress the ionization of desvenlafaxine, thereby increasing its partitioning into the organic solvent. Experiment with pH adjustments to find the optimal condition for your specific matrix and solvent system. The extraction efficiency of similar compounds has been shown to be pH-dependent.[4]
-
Insufficient Mixing/Vortexing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for analyte transfer. Inadequate vortexing can lead to incomplete extraction.
-
Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and lead to poor and variable recovery. To break emulsions, you can try centrifugation at a higher speed, addition of salt, or gentle stirring.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Contamination with the aqueous phase can affect subsequent analysis.
Q3: I am using Protein Precipitation (PPT), but my results are not reproducible. What could be the issue?
A3: While simple, PPT requires careful execution for reproducible results.
-
Insufficient Precipitating Agent: A common issue is an inadequate volume of the organic solvent (e.g., acetonitrile, methanol) used to precipitate the proteins. A solvent-to-sample ratio of 3:1 or higher is generally recommended.
-
Incomplete Precipitation: Ensure thorough vortexing after adding the precipitating agent to allow for complete protein precipitation. A cloudy supernatant may indicate incomplete precipitation.
-
Analyte Co-precipitation: Desvenlafaxine may co-precipitate with the proteins, leading to lower recovery. Optimizing the type of precipitating solvent and the precipitation conditions (e.g., temperature) can help minimize this.
-
Matrix Effects: PPT is known for resulting in relatively "dirtier" extracts compared to LLE or SPE, which can lead to significant matrix effects in LC-MS/MS analysis.[5] This can manifest as ion suppression or enhancement, leading to poor reproducibility.
Chromatographic Analysis
Q4: I am observing peak tailing for desvenlafaxine in my HPLC analysis. How can I resolve this?
A4: Peak tailing for basic compounds like desvenlafaxine is a common issue in reversed-phase HPLC.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of desvenlafaxine, causing peak tailing.[6] Using an end-capped column or a column with a polar-embedded phase can help shield these silanol groups.
-
Mobile Phase pH: The pH of the mobile phase should be controlled to ensure a consistent ionization state of desvenlafaxine. Operating at a low pH (e.g., around 3-4) can protonate the silanol groups and the analyte, reducing unwanted interactions. The addition of a small amount of an amine modifier like triethylamine (TFA) can also help to mask silanol groups.[3]
-
Buffer Concentration: An inadequate buffer concentration in the mobile phase can lead to pH shifts on the column, causing peak shape issues. Ensure the buffer capacity is sufficient for the analysis.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Extra-column Effects: Dead volume in the HPLC system (e.g., from long or wide-bore tubing) can contribute to peak tailing.[6]
Q5: How can I minimize matrix effects in the LC-MS/MS analysis of desvenlafaxine?
A5: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis.[8]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. SPE, particularly using a mixed-mode sorbent, or LLE generally provides cleaner extracts than protein precipitation.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate desvenlafaxine from co-eluting matrix components. A longer gradient or a different stationary phase might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[9] However, this may compromise the sensitivity of the assay.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[8]
Analyte Stability
Q6: Is desvenlafaxine stable during sample preparation and storage?
A6: Desvenlafaxine is generally stable under typical laboratory conditions. However, its stability can be affected by several factors.
-
pH: Desvenlafaxine shows significant degradation under acidic stress conditions.[10] It is more stable in neutral and basic conditions.
-
Temperature: For long-term storage, biological samples should be kept frozen at -20°C or below to minimize degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation. Stability studies have shown desvenlafaxine to be stable through several freeze-thaw cycles, but it is good practice to minimize them.
-
Photostability: While generally stable, prolonged exposure to light should be avoided as a general precaution. Studies have shown minimal degradation under photolytic stress.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and analysis of desvenlafaxine. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparison of Extraction Methods for Desvenlafaxine
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Serum | 81.4 - 84.7 | [12] |
| Solid-Phase Extraction | Human Plasma | >92 (for venlafaxine) | [13] |
| Protein Precipitation | Human Spiked Plasma | 99 - 101.88 | [3] |
Table 2: HPLC and LC-MS/MS Method Parameters and Performance
| Parameter | HPLC-UV[14] | LC-MS/MS |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | Not specified |
| Mobile Phase | Acetonitrile and 0.02M KH2PO4 buffer (65:35) with 0.1% TFA, pH 4.00 | Not specified |
| Flow Rate | 1.00 mL/min | Not specified |
| Detection | UV at 230 nm | Not specified |
| Linearity Range | 10–150 µg/mL | Not specified |
| Limit of Detection (LOD) | 4.740 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 14.365 µg/mL | Not specified |
| Precision (%RSD) | <3.0% | Not specified |
| Accuracy (% Recovery) | 99 to 101.88% | Not specified |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation for Desvenlafaxine from Human Plasma
This protocol is based on a single-step extraction method suitable for HPLC-UV analysis.[3]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 1.5 mL of acetonitrile (a 3:1 solvent-to-plasma ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for concentration.
Protocol 2: Liquid-Liquid Extraction for Desvenlafaxine from Human Serum
This protocol is adapted from a method used for bioequivalence studies.[12]
Materials:
-
Human serum samples
-
Concentrated ammonium hydroxide
-
Diethyl ether
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
To 1.0 mL of the serum sample in a centrifuge tube, add 60 µL of concentrated ammonium hydroxide.
-
Vortex the mixture for 20 seconds.
-
Add 4 mL of diethyl ether to the tube.
-
Vortex again for 60 seconds to ensure efficient extraction.
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate the organic layer to dryness at 50°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Visualizations
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. longdom.org [longdom.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. psychiatriapolska.pl [psychiatriapolska.pl]
- 14. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of synthesis steps to improve desvenlafaxine succinate yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of desvenlafaxine succinate to improve yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| DS-Y-01 | Low yield in the O-demethylation of venlafaxine | - Incomplete reaction.[1] - Degradation of the product at high temperatures. - Inefficient purification. | - Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC to ensure completion. Avoid excessively high temperatures.[1] - Choice of demethylating agent: Consider using alternative reagents like sodium dodecanethiolate or L-selectride.[1] - Purification technique: After pH adjustment, ensure efficient extraction of the desvenlafaxine base.[2] Consider recrystallization to improve purity and yield of the free base before salt formation. |
| DS-P-01 | High levels of impurities in the final product | - Incomplete reaction in one of the synthesis steps. - Formation of side products. - Residual starting materials or reagents.[3] - Ineffective purification of intermediates. | - Characterize impurities: Use techniques like HPLC and Mass Spectrometry to identify the structure of the impurities.[4] This will help pinpoint the problematic step. - Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of reagents to minimize side product formation.[5] - Intermediate purification: Purify each intermediate to a high degree before proceeding to the next step. Recrystallization or column chromatography may be necessary.[5] |
| DS-C-01 | Difficulty in crystallization of this compound | - Incorrect solvent system. - Presence of impurities inhibiting crystallization. - Supersaturation not achieved or lost too quickly. - Incorrect temperature profile for crystallization. | - Solvent system optimization: A mixture of acetone and water (e.g., 3:1 or 7:1 v/v) is commonly used.[5][6] Experiment with different solvent ratios. Other solvents like isopropanol/water can also be used.[7] - Seeding: Introduce seed crystals of the desired polymorphic form to induce crystallization.[8] - Controlled cooling: Employ a gradual cooling profile to allow for the formation of well-defined crystals.[6][9] Avoid crash cooling. |
| DS-P-02 | Presence of residual genotoxic impurities (GIs) | - Use of potentially genotoxic reagents like benzyl bromide. - Incomplete removal of GIs during workup and purification. | - Use of alternative protecting groups: If feasible, explore alternative protecting groups for the phenolic hydroxyl that are not genotoxic. - Catalyst selection: Utilize phase transfer catalysts like (n-Bu)4N+Br− which can improve reaction efficiency and potentially reduce the required excess of genotoxic reagents.[5] - Rigorous purification: Implement specific purification steps designed to remove the identified GIs, such as recrystallization or treatment with scavengers. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes include:
-
Starting from p-hydroxybenzene acetonitrile: This multi-step synthesis involves benzyl protection of the phenolic hydroxyl group, condensation with cyclohexanone, reduction of the cyano group, dimethylation, and finally, salt formation with succinic acid.[5]
-
O-demethylation of venlafaxine: This route involves the removal of the methyl group from the phenolic ether of venlafaxine using reagents like sodium dodecanethiolate or L-selectride, followed by conversion to the succinate salt.[1]
-
Starting from 4-benzyloxyphenylacetic acid: This pathway involves conversion to the corresponding amide, condensation with cyclohexanone, reduction of the amide, debenzylation, and salt formation.[1]
Q2: How can I improve the overall yield of the synthesis starting from p-hydroxybenzene acetonitrile?
A2: To improve the overall yield, it is crucial to optimize each step of the synthesis. For the 5-step process starting from p-hydroxybenzene acetonitrile, high yields have been reported for each step, leading to a high overall yield.[5] Key considerations include:
-
Ensuring high purity of starting materials.
-
Optimizing reaction conditions (temperature, catalyst, solvent) for each step to maximize conversion and minimize side products.
-
Minimizing losses during workup and purification.
Q3: What are some of the common impurities found in this compound synthesis?
A3: Common impurities can arise from starting materials, intermediates, or side reactions. Some identified impurities include desvenlafaxine related compound B, and various process-related impurities.[3][4] A list of potential impurities can be found in various pharmacopeial monographs and scientific literature.[10][11]
Q4: What is the optimal solvent system and procedure for the final crystallization of this compound monohydrate?
A4: A commonly used and effective solvent system for the crystallization of this compound monohydrate is a mixture of acetone and water.[5][6] The process generally involves dissolving the desvenlafaxine free base and succinic acid in the heated solvent mixture, followed by controlled cooling to induce crystallization.[6] The exact ratio of acetone to water can be optimized to maximize yield and purity.[5]
Q5: How do I control the polymorphic form of this compound?
A5: The polymorphic form of this compound can be influenced by the crystallization solvent and conditions.[7][8] Different crystalline forms (polymorphs) have been identified.[7] To obtain a specific polymorph, it is important to use the appropriate solvent system, control the cooling rate, and potentially use seed crystals of the desired form.[8]
Data Presentation
Table 1: Reported Yields and Purities for a 5-Step Synthesis of this compound Monohydrate [5]
| Step | Intermediate/Product | Yield (%) | Purity (%) |
| 1 | 4-Benzyloxyphenylacetonitrile | 98.92 | 99.83 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | 99.71 | 99.13 |
| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride | 94.20 | 98.32 |
| 4 | O-desmethylvenlafaxine (ODV) | 84.77 | 99.20 |
| 5 | O-desmethylvenlafaxine succinate monohydrate (DVS) | 90.27 | 99.92 |
| Overall | - | 71.09 | - |
Experimental Protocols
Protocol 1: Synthesis of O-desmethylvenlafaxine (ODV) via Dimethylation[5]
-
Reaction Setup: To a solution of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) in a suitable reaction vessel, add 37% formaldehyde solution and 85% formic acid solution.
-
Reaction Conditions: Heat the reaction mixture and maintain the temperature for a specified period, monitoring the reaction progress by TLC or HPLC.
-
Workup: After completion of the reaction, cool the mixture and adjust the pH to make it basic.
-
Extraction: Extract the product with a suitable organic solvent.
-
Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain O-desmethylvenlafaxine.
Protocol 2: Crystallization of this compound Monohydrate[5][6]
-
Dissolution: In a reaction vessel, suspend O-desmethylvenlafaxine (ODV) and succinic acid in a mixed solvent of acetone and water (e.g., a 3:1 v/v ratio).
-
Heating: Heat the mixture to reflux with stirring until all solids dissolve.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for crystal formation. Further cooling in an ice bath can be employed to maximize precipitation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with cold acetone to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40°C) to obtain pure this compound monohydrate.
Mandatory Visualizations
Caption: Synthesis Pathway of this compound.
References
- 1. Portico [access.portico.org]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound impurities as well as preparation method and use thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents [patents.google.com]
- 7. CN106146323B - Novel this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 8. US7820716B2 - Crystalline polymorphs of this compound and their preparations - Google Patents [patents.google.com]
- 9. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
- 10. Desvenlafaxine Impurities | SynZeal [synzeal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Managing Genotoxic Impurities in Desvenlafaxine Succinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the management of genotoxic impurities (GTIs) during the synthesis of desvenlafaxine succinate. The information is presented in a practical question-and-answer format to directly address challenges encountered during process development and quality control.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of this compound, with a focus on controlling genotoxic impurities.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Detection of Benzyl Bromide in the final Active Pharmaceutical Ingredient (API). | Benzyl bromide is a common alkylating agent used for hydroxyl protection in some synthetic routes of desvenlafaxine.[1][2] Incomplete reaction or inefficient removal during downstream processing can lead to its presence in the final product. | Process Optimization: - Ensure complete reaction of benzyl bromide by optimizing reaction time, temperature, and stoichiometry of reagents.[1] - Introduce a quenching step after the benzylation reaction to consume any unreacted benzyl bromide.- Implement an appropriate purification step such as crystallization or chromatography to effectively purge benzyl bromide.[3] Analytical Monitoring: - Implement a sensitive analytical method, such as GC-MS or LC-MS/MS with a suitable derivatization agent, to monitor the levels of benzyl bromide at intermediate stages and in the final API.[4][5] |
| 2. Presence of Tetrabutylammonium Bromide ((n-Bu)₄N⁺Br⁻) residue in the API. | Tetrabutylammonium bromide is used as a phase transfer catalyst in some synthetic routes.[1][2] Due to its ionic nature, it can be challenging to completely remove during work-up and purification. | Process Optimization: - Minimize the amount of (n-Bu)₄N⁺Br⁻ used to the lowest effective catalytic amount.[1] - Incorporate aqueous washes during the work-up to extract the ionic catalyst into the aqueous phase.- Utilize a final crystallization step with an appropriate solvent system to purge the impurity.Analytical Control: - A validated GC-MS method can be used for the quantification of tetrabutylammonium bromide.[6][7] The limit for this GTI has been reported to be below 0.7 ppm in some optimized processes.[1][2] |
| 3. An unknown peak is observed in the chromatogram within the expected retention time window for potential genotoxic impurities. | The peak could correspond to a previously unidentified process-related impurity or a degradation product with genotoxic potential.[5][8] | Impurity Identification: - Utilize high-resolution mass spectrometry (LC-HRMS) to obtain the accurate mass and elemental composition of the unknown impurity.[9] - Perform fragmentation studies (MS/MS) to elucidate the structure of the impurity.[9] - If necessary, isolate the impurity using preparative HPLC for characterization by NMR.[8] Risk Assessment: - Once the structure is identified, perform an in silico assessment using (Q)SAR models to predict its mutagenic potential.[10][11] - Based on the assessment, classify the impurity according to ICH M7 guidelines.[11] |
| 4. Difficulty in achieving the required low detection limits for GTIs. | The concentration of the API is significantly higher than the trace levels of GTIs, leading to matrix effects and interference.[12] The inherent reactivity of some GTIs can also lead to poor recovery and instability during analysis.[13] | Method Development and Validation: - Employ highly sensitive and selective analytical techniques such as LC-MS/MS or GC-MS in selected ion monitoring (SIM) mode.[6][13] - For challenging analytes like alkyl halides, consider derivatization to improve chromatographic retention and detector response.[5] - Optimize sample preparation to minimize matrix effects, for example, by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14] - Validate the analytical method according to ICH guidelines, paying close attention to specificity, limit of detection (LOD), limit of quantification (LOQ), and accuracy at the target concentration.[12] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of genotoxic impurities in the synthesis of this compound.
Q1: What are the potential genotoxic impurities in the synthesis of this compound?
A1: Based on common synthetic routes, potential genotoxic impurities may include:
-
Alkylating agents: Reagents like benzyl bromide, used for protecting the phenolic hydroxyl group, are known genotoxicants.[1][2]
-
Phase transfer catalysts: Tetrabutylammonium bromide has been identified as a potential genotoxic impurity.[1][2]
-
Reagents from demethylation steps: Some demethylation reagents used in the synthesis of desvenlafaxine from venlafaxine, such as mercaptans, diphenylphosphine, and hydrogen bromide, are toxic and can potentially form genotoxic byproducts.[2]
-
Starting material impurities: Impurities present in the starting materials, such as p-hydroxyacetophenone or p-hydroxyphenylacetonitrile, could carry through or react to form genotoxic species.[1][15]
Q2: How can I perform a risk assessment for potential genotoxic impurities in my synthetic process?
A2: A risk assessment for GTIs should be conducted in line with the ICH M7 guideline and involves the following steps:
-
Identify all actual and potential impurities: This includes starting materials, reagents, intermediates, by-products, and degradation products.[10][15]
-
Conduct a hazard assessment: For each identified impurity, perform a database and literature search for carcinogenicity and mutagenicity data.[10]
-
In silico assessment: Use two complementary (Q)SAR methodologies to predict the bacterial mutagenicity outcome for impurities with no existing data.[10][16]
-
Classification: Based on the evidence, classify each impurity into one of the five ICH M7 classes.[10][14]
-
Control Strategy: Develop a control strategy based on the classification. For known or highly probable genotoxins, the aim is to control them at or below the acceptable intake.
Q3: What is the Threshold of Toxicological Concern (TTC) and how does it apply to this compound synthesis?
A3: The Threshold of Toxicological Concern (TTC) is a concept that establishes a human exposure level for all chemicals, below which there is a very low probability of an appreciable risk to human health.[17] For most genotoxic impurities, the TTC is set at 1.5 µ g/day .[17][18] This value is used to derive an acceptable limit for a specific GTI in the drug substance, based on the maximum daily dose of this compound.[12]
The concentration limit (in ppm) of a GTI in the drug substance can be calculated as follows:
Q4: What are "purge factors" and how can they be used to control genotoxic impurities?
A4: A purge factor is a semi-quantitative measure of the ability of a specific process step (e.g., crystallization, extraction, chromatography) to remove a particular impurity.[7] By evaluating the physicochemical properties of the GTI (e.g., reactivity, solubility, volatility) and the process conditions, a purge factor can be calculated for each step.[7] The overall purge factor for the entire process is the product of the individual step purge factors.[19] A robust and scientifically justified purge factor argument can be used as part of the control strategy to demonstrate that a potential GTI will be effectively removed to a level below the acceptable limit, potentially reducing the need for routine testing of the final API for that specific impurity.[20][21]
Q5: Where can I find detailed experimental protocols for GTI analysis?
A5: While specific, validated methods for all potential GTIs in this compound are not always publicly available, you can develop and validate your own methods based on established analytical techniques. The following provides a starting point for two potential GTIs:
Key Experimental Protocols
Quantification of Benzyl Bromide (as a representative alkyl halide) by LC-MS/MS with Derivatization
This method is based on the principle of converting the reactive benzyl bromide into a more stable and easily detectable derivative.
-
Derivatization Reagent: 1-(4-Nitrophenyl)piperazine (4-NPP) can be used as a derivatization reagent, which shifts the UV absorbance of the derivative to a less crowded region of the spectrum and provides a readily ionizable moiety for mass spectrometry.[5]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a suitable vial.
-
Add a known volume of a solution containing the derivatization reagent (e.g., 4-NPP in acetonitrile).
-
Add a catalyst, such as potassium iodide, which can facilitate the conversion of benzyl bromide to the more reactive benzyl iodide prior to derivatization.[5]
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the derivative).
-
Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.
-
Cool the reaction mixture and dilute with an appropriate solvent (e.g., mobile phase) before injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivative from the API and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized benzyl bromide and the internal standard.
-
Quantification of Tetrabutylammonium Bromide by GC-MS
This method is suitable for the analysis of the quaternary ammonium salt after appropriate sample preparation.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a centrifuge tube.
-
Add a suitable organic solvent (e.g., acetonitrile) and an internal standard (e.g., a different quaternary ammonium salt not present in the sample).[6][7]
-
Vortex to dissolve the sample.
-
Centrifuge to precipitate the API, if necessary.
-
Transfer the supernatant to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).[6][7]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature program to separate the analyte from the solvent and other volatile components (e.g., start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of tetrabutylammonium, such as m/z 185, 142, and 100.[6][7]
-
Visualizations
Caption: Workflow for Genotoxic Impurity Risk Assessment and Control.
Caption: Troubleshooting Logic for an Unknown Impurity.
References
- 1. ejmanager.com [ejmanager.com]
- 2. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents [patents.google.com]
- 10. Desvenlafaxine Impurities | SynZeal [synzeal.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. youtube.com [youtube.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Transitioning to composite bacterial mutagenicity models in ICH M7 (Q)SAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. veeprho.com [veeprho.com]
- 20. toref-standards.com [toref-standards.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating Assay Methods for Desvenlafaxine Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated stability-indicating assay for desvenlafaxine succinate with established analytical methods. The presented data highlights the performance characteristics of each method, supported by detailed experimental protocols and visual workflows, to aid in the selection of the most suitable assay for quality control and stability studies.
Comparative Analysis of Analytical Methods
The performance of the newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method is benchmarked against existing High-Performance Liquid Chromatography (HPLC) methods reported in the literature. The comparison focuses on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Chromatographic Conditions and System Suitability
| Parameter | New Validated UHPLC Method | Method A (RP-HPLC)[1][2] | Method B (RP-UHPLC)[3] | Method C (USP Monograph)[4][5] |
| Column | ACE Excel 2 C18 (50 x 2.1 mm, 1.7 µm) | Discovery C18 column | Eclipse XDB-C8 (150 x 4.6 mm, 5µm)[3] | Luna™ Omega 3 µm C18[4][5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Acetonitrile: Phosphate buffer pH 3.8 (50:50 v/v)[1][2] | 0.1 % trifluoroacetic acid (TFA) in water and methanol (30:70 v/v)[3] | As per USP monograph |
| Flow Rate | 0.4 mL/min | 0.7 mL/min[1][2] | 1.5 mL/min[3] | Not specified |
| Detection | 225 nm | 229 nm[1][2] | 210 nm[3] | Not specified |
| Retention Time | 1.8 min | Not specified | 2.333 min[3] | Not specified |
| Theoretical Plates | > 9000 | Not specified | 5703.53[3] | Not specified |
| Tailing Factor | < 1.2 | Not specified | 1.149[3] | Not specified |
| Run Time | 5 min | Not specified | Not specified | Not specified |
Table 2: Summary of Validation Parameters
| Validation Parameter | New Validated UHPLC Method | Method A (RP-HPLC)[1][2] | Method B (RP-UHPLC)[3] |
| Linearity Range (µg/mL) | 1 - 200 | 5 - 100[1][2] | 80 - 120[3] |
| Correlation Coefficient (r²) | > 0.9999 | 0.9999[1][2] | Not specified |
| LOD (µg/mL) | 0.05 | Not specified | Not specified |
| LOQ (µg/mL) | 0.15 | Not specified | Not specified |
| Accuracy (% Recovery) | 99.5 - 101.2% | 99.56 ± 1.095%[1] | 99.256 - 100.047%[3] |
| Precision (% RSD) | < 1.0% | Not specified | Intraday: 0.073%, Interday: 0.442%[3] |
| Robustness | Robust | Robust[1] | Robust[3] |
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. The following table summarizes the degradation behavior of this compound under various stress conditions as determined by the new UHPLC method and compared to existing findings.
Table 3: Comparative Results of Forced Degradation Studies
| Stress Condition | New Validated UHPLC Method (% Degradation) | Method B (RP-UHPLC) (% Degradation)[3] | Observations |
| Acid Hydrolysis (0.5 N HCl, 70°C, 2h) | 19.2% | 18.65%[3] | Significant degradation observed. |
| Base Hydrolysis (1.0 N NaOH, 70°C, 12h) | 11.5% | 11.01%[3] | Significant degradation observed. |
| Oxidative (3% H₂O₂, 50°C, 2h) | 17.8% | 17.05%[3] | Significant degradation observed. |
| Thermal (80°C, 10 days) | 0.3% | 0.27%[3] | The drug is relatively stable to heat. |
| Photolytic (UV light, 10 days) | 0.25% | 0.23%[3] | The drug is stable to photolytic stress. |
The new UHPLC method demonstrates its ability to separate the main peak of desvenlafaxine from its degradation products, confirming its stability-indicating characteristics.
Experimental Protocols
Protocol for the New Validated UHPLC Method
1. Instrumentation:
-
UHPLC system equipped with a photodiode array (PDA) detector.
-
Chromatographic data software for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: ACE Excel 2 C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: 10-90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B in 0.1 minutes and equilibrate for 0.9 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 2 µL
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the drug substance or product.
4. Validation Procedures:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention time of desvenlafaxine. Perform forced degradation studies to demonstrate the separation of degradants from the main peak.
-
Linearity: Prepare a series of solutions from 1 to 200 µg/mL and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120%).
-
Precision: Analyze six replicate injections of the standard solution for repeatability (intraday precision) and on different days for intermediate precision.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.04 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability.
Visualizing the Workflow and Degradation Pathways
To better illustrate the processes involved in the validation of a stability-indicating assay and the degradation of this compound, the following diagrams are provided.
Caption: Workflow for the validation of a stability-indicating assay.
Caption: Forced degradation pathways of this compound.
References
A Comparative Analysis of Desvenlafaxine and Venlafaxine Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of desvenlafaxine and its parent compound, venlafaxine. Both are serotonin-norepinephrine reuptake inhibitors (SNRIs) used in the treatment of major depressive disorder. Understanding their distinct pharmacokinetic properties is crucial for researchers, scientists, and drug development professionals in optimizing therapeutic strategies and informing the development of new chemical entities.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of desvenlafaxine and venlafaxine, offering a clear side-by-side comparison for easy reference.
| Pharmacokinetic Parameter | Desvenlafaxine | Venlafaxine (Extended-Release) |
| Bioavailability | ~80%[1][2] | 42 ± 15%[3] |
| Time to Peak Plasma Concentration (Tmax) | ~7.5 hours[4] | 5.5 to 9 hours[5] |
| Plasma Protein Binding | ~30%[1][2][3] | 27 ± 2%[3] |
| Elimination Half-Life (t½) | ~11 hours[3][4] | 15 ± 6 hours[3] |
| Metabolism | Primarily conjugation (UGT isoforms), minor oxidative metabolism via CYP3A4. Not a substrate of CYP2D6.[1][2] | Extensive hepatic metabolism, primarily via CYP2D6 to its active metabolite, O-desmethylvenlafaxine (desvenlafaxine).[3][6][7] |
| Excretion | Approximately 45% excreted unchanged in urine.[1][2] | Primarily renal excretion of metabolites (87%), with about 5% as unchanged drug and 29% as desvenlafaxine.[3][5] |
Metabolic Pathways
The metabolic pathways of venlafaxine and desvenlafaxine represent a key point of differentiation. Venlafaxine is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (which is desvenlafaxine).[3][6][7] This metabolic step is subject to genetic variability, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers) which can affect drug exposure and patient response.[8][9] In contrast, desvenlafaxine is primarily metabolized through conjugation by UDP-glucuronosyltransferase (UGT) enzymes and to a lesser extent by CYP3A4, bypassing the CYP2D6 pathway.[1][2] This results in a more predictable pharmacokinetic profile for desvenlafaxine, with less inter-individual variability due to CYP2D6 genetic polymorphisms.[8]
References
- 1. RePub, Erasmus University Repository: Recommendations for Clinical CYP2D6 Genotyping Allele Selection [repub.eur.nl]
- 2. omicsonline.org [omicsonline.org]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Federal Register :: Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability [federalregister.gov]
- 9. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
In Vitro Face-Off: Desvenlafaxine vs. Duloxetine at the Monoamine Transporter Level
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of serotonin-norepinephrine reuptake inhibitors (SNRIs), desvenlafaxine and duloxetine are prominent players. While both modulate serotonergic and noradrenergic systems, a closer look at their in vitro transporter binding affinities reveals distinct profiles that underpin their pharmacological effects. This guide provides a direct comparison of their binding characteristics at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, supported by experimental data and detailed methodologies.
Quantitative Comparison of Transporter Binding Affinities
The binding affinity of a drug to its target is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The table below summarizes the in vitro Ki values for desvenlafaxine and duloxetine at the human monoamine transporters.
| Transporter | Desvenlafaxine (Ki, nM) | Duloxetine (Ki, nM) |
| Serotonin Transporter (SERT) | 40.2[1] | 0.8[2] |
| Norepinephrine Transporter (NET) | 558.4[1] | 7.5[2] |
| Dopamine Transporter (DAT) | Weak Affinity (62% inhibition at 100 µM)[1][3] | ~69.4 (dopamine uptake inhibition) / No significant affinity[4][5] |
Key Observations:
-
SERT Affinity: Duloxetine demonstrates a significantly higher affinity for the serotonin transporter, with a Ki value approximately 50 times lower than that of desvenlafaxine.
-
NET Affinity: Similarly, duloxetine exhibits a much stronger binding affinity for the norepinephrine transporter, with a Ki value over 74 times lower than that of desvenlafaxine.
-
DAT Affinity: Both drugs show considerably weaker affinity for the dopamine transporter compared to SERT and NET. Desvenlafaxine's interaction is described as weak, with a specific Ki value not determined in the cited studies.[1][3] For duloxetine, there is some discrepancy in the literature; one study reports a Ki for dopamine uptake inhibition, while others state it has no significant affinity for DAT, suggesting its clinical effects are unlikely to be mediated by direct dopamine reuptake inhibition.[4][5]
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for transporter binding affinity is typically performed using a competitive radioligand binding assay. The following is a generalized protocol representative of the methodologies used in the cited studies.
Objective: To determine the binding affinity (Ki) of test compounds (desvenlafaxine and duloxetine) for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12909
-
-
Test Compounds: Desvenlafaxine and duloxetine.
-
Reference Compound: A known high-affinity inhibitor for each transporter to determine non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluence.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the test compound (desvenlafaxine or duloxetine).
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the appropriate reference compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow of the radioligand binding assay and the signaling pathway affected by these SNRIs.
References
- 1. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Desvenlafaxine Succinate in Human Plasma: A-Validated Approach Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of desvenlafaxine succinate in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for pharmacokinetic and bioequivalence studies.[1][2][3]
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique for the quantification of desvenlafaxine in plasma depends on the specific requirements of the study, such as the required sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of validated LC-MS/MS and HPLC-UV methods.
| Parameter | LC-MS/MS Method | HPLC-UV Method | Key Considerations |
| Linearity Range | 1.001 - 400.352 ng/mL[4] | 10 - 150 µg/mL (10,000 - 150,000 ng/mL)[5][6] | LC-MS/MS offers significantly higher sensitivity, making it suitable for studies with low dosage or to capture the terminal elimination phase accurately. |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL[4] | 14.365 µg/mL (14,365 ng/mL)[6] | The LLOQ of the LC-MS/MS method is substantially lower, enabling the quantification of desvenlafaxine at much lower concentrations. |
| Accuracy | 93.4 - 107.4%[4] | Not explicitly stated in the provided search results. | Both methods are expected to meet the ICH guideline acceptance criteria for accuracy, which is typically within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Intra-day & Inter-day) | Intra-day: 0.7 - 5.5% Inter-day: 1.9 - 6.8%[4] | Not explicitly stated in the provided search results. | Both methods are expected to meet the ICH guideline acceptance criteria for precision, which is typically a coefficient of variation (%CV) of ≤15% (≤20% at the LLOQ). |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[4] | Protein Precipitation (PPT)[5][7] | LLE is a more complex and time-consuming technique but often results in a cleaner sample extract, reducing matrix effects. PPT is a simpler and faster method.[8] |
| Selectivity & Specificity | High, based on mass-to-charge ratio (m/z) transitions.[4] | Lower, relies on chromatographic separation and UV absorbance.[5] | LC-MS/MS is inherently more selective and less prone to interference from endogenous plasma components. |
| Instrumentation | LC system coupled with a tandem mass spectrometer. | HPLC system with a UV detector. | LC-MS/MS instrumentation is more expensive and requires specialized expertise for operation and maintenance. |
Experimental Protocols
LC-MS/MS Method for Desvenlafaxine Quantification
This protocol is based on a validated method for the quantification of desvenlafaxine in human plasma.[4]
2.1.1. Materials and Reagents:
-
This compound reference standard
-
Desvenlafaxine-d6 (internal standard)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized)
-
Human plasma (drug-free)
2.1.2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Thermo BDS Hypersil C8 (50 x 4.6 mm, 3 µm)
-
Mobile Phase: 5 mM Ammonium Acetate Buffer : Methanol (20:80, v/v)
-
Flow Rate: 0.80 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2.1.3. Mass Spectrometric Conditions:
-
Mass Spectrometer: MDS Sciex API-4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desvenlafaxine: m/z 264.2 → 58.1
-
Desvenlafaxine-d6 (IS): m/z 270.2 → 64.1
-
2.1.4. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Desvenlafaxine-d6).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 2.5 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
HPLC-UV Method for Desvenlafaxine Quantification
This protocol is based on a validated method for the simultaneous determination of desvenlafaxine and alprazolam in human spiked plasma.[5][6]
2.2.1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Trifluoroacetic acid (TFA)
-
Potassium hydroxide (analytical grade)
-
Water (deionized)
-
Human plasma (drug-free)
2.2.2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with UV detector
-
Mobile Phase: Acetonitrile : 0.02M KH2PO4 buffer (65:35, v/v) with 0.1% TFA, pH adjusted to 4.00 with 1M KOH[5][6]
-
Injection Volume: 20 µL[5]
-
Column Temperature: Ambient
2.2.3. Sample Preparation (Protein Precipitation): [5]
-
Pipette 1 mL of human plasma into a centrifuge tube.
-
Add an appropriate volume of desvenlafaxine standard solution to achieve the desired concentration.
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Validation Workflow According to ICH M10 Guidelines
The validation of a bioanalytical method is crucial to ensure that the data generated is reliable and reproducible. The ICH M10 guideline provides a framework for performing a full validation of a bioanalytical method.[9][10]
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. propharmagroup.com [propharmagroup.com]
- 4. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC | PLOS One [journals.plos.org]
- 8. psychiatriapolska.pl [psychiatriapolska.pl]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Dissolution Profiles: Generic vs. Brand-Name Desvenlafaxine Succinate Extended-Release Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution profiles of the brand-name desvenlafaxine succinate extended-release (ER) tablets, Pristiq®, and several generic equivalents. The following data and experimental protocols are synthesized from publicly available research and regulatory documents to offer a comprehensive overview for professionals in pharmaceutical development and research.
Comparative Dissolution Data
The dissolution behavior of a drug product is a critical quality attribute that influences its in vivo performance. For extended-release formulations like this compound, the rate and extent of drug release must be carefully controlled to ensure therapeutic efficacy and safety. The following table summarizes the comparative dissolution data from a study that developed a biopredictive dissolution method to compare the reference product with three generic versions.[1]
| Time (hours) | Reference (Pristiq®) % Dissolved | Generic #1 % Dissolved | Generic #2 % Dissolved | Generic #3 % Dissolved |
| 1 | <20 | <20 | <20 | <20 |
| 4 | 38-48 | 38-48 | 38-48 | 38-48 |
| 8 | 50-72 | 50-72 | 50-72 | 50-72 |
| 16 | 72-93 | 72-93 | 72-93 | 72-93 |
| 24 | >80 | >80 | >80 | >80 |
Data is based on a biopredictive dissolution method and presented as a proposed specification range to ensure bioequivalence.[1]
The U.S. Food and Drug Administration (FDA) also provides guidance for dissolution testing of this compound ER tablets to ensure bioequivalence of generic products.[2][3] The FDA recommends dissolution profiles be generated in multiple media (pH 1.2, 4.5, and 6.8) to ensure against premature drug release, a phenomenon known as "dose dumping".[4][3] Studies have shown that generic desvenlafaxine fumarate ER tablets are bioequivalent to the reference drug, Pristiq®, under fasting conditions.[5][6]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of dissolution studies. The following protocol is based on a developed biopredictive dissolution method for desvenlafaxine ER tablets.[1][7]
Objective: To determine and compare the in vitro dissolution rate of brand-name and generic this compound extended-release tablets.
Materials:
-
This compound ER Tablets (Reference and Generic Products)
-
0.9% Sodium Chloride (NaCl) solution
-
USP Apparatus 2 (Paddle) with sinkers
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Method:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of 0.9% NaCl in purified water. De-aerate the medium prior to use.
-
Apparatus Setup:
-
Sample Introduction:
-
Place one this compound ER tablet into each vessel, using a sinker to prevent the tablet from floating.
-
Start the dissolution apparatus simultaneously for all vessels.
-
-
Sampling:
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter immediately after withdrawal.
-
-
Quantification:
-
Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at a wavelength of 223.5 nm.[1]
-
Use the 0.9% NaCl solution as a blank.
-
Calculate the concentration of desvenlafaxine in each sample using a previously prepared calibration curve.
-
-
Data Analysis:
-
Calculate the cumulative percentage of the drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
-
Compare the dissolution profiles of the generic products to the reference product using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.
-
Visualizations
Mechanism of Action: Desvenlafaxine
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[8][9][10] Its primary mechanism of action involves the potentiation of serotonin and norepinephrine neurotransmission in the central nervous system by blocking their reuptake.[8][11][12]
Caption: Mechanism of action of Desvenlafaxine.
Experimental Workflow: Dissolution Profile Analysis
The following diagram illustrates the logical flow of the experimental procedure for comparing the dissolution profiles of generic and brand-name this compound tablets.
Caption: Experimental workflow for dissolution testing.
References
- 1. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pfizermedical.com [pfizermedical.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Bioequivalence for Desvenlafaxine Succinate Extended-Release Formulations
This guide provides a comprehensive comparison of the bioequivalence of various desvenlafaxine succinate extended-release formulations, offering researchers, scientists, and drug development professionals a detailed overview of their performance. The data presented is compiled from multiple bioequivalence studies and public FDA documents, focusing on key pharmacokinetic parameters to assess the interchangeability of generic and alternative formulations with the reference product, Pristiq®.
Pharmacokinetic Bioequivalence Data
The bioequivalence of different this compound formulations is primarily determined by comparing the rate and extent of absorption of the active ingredient, desvenlafaxine. The key pharmacokinetic parameters used for this assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For extended-release formulations, these studies are typically conducted under both fasting and fed conditions to evaluate the effect of food on drug absorption.
Below are summary tables of bioequivalence data from various studies, comparing test formulations to the reference product, Pristiq®. The 90% Confidence Intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the range of 80% to 125% for the formulations to be considered bioequivalent.[1][2]
Table 1: Bioequivalence of this compound 100 mg Prolonged-Release Tablets (Test vs. Reference) under Fasting Conditions
| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | 101.45 | 94.62 - 108.77 |
| AUC0-t (ng·h/mL) | - | - | 104.96 | 100.24 - 109.89 |
| Data from a study comparing Zodiac Produtos Farmacêuticos S.A.'s formulation to Pristiq™.[1][2] |
Table 2: Bioequivalence of this compound 100 mg Prolonged-Release Tablets (Test vs. Reference) under Fed Conditions
| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | 110.24 | 104.46 - 116.34 |
| AUC0-t (ng·h/mL) | - | - | 104.44 | 99.97 - 109.11 |
| Data from a study comparing Zodiac Produtos Farmacêuticos S.A.'s formulation to Pristiq™.[1][2] |
Table 3: Bioequivalence of Desvenlafaxine Fumarate 100 mg ER Tablets (SUN Pharma) vs. This compound (Pristiq®) 100 mg ER Tablets under Fasting Conditions
| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 243.02 | 272.23 | 89.27 | 83.66 – 95.25 |
| AUCt (ng·hr/mL) | 5353.99 | 5994.04 | 89.32 | 80.96 – 98.55 |
| AUC∞ (ng·hr/mL) | 5433.11 | 6077.98 | 89.39 | 80.98 – 98.67 |
| Data from FDA documents for Desvenlafaxine Fumarate ER tablets by SUN Pharma.[3] |
Table 4: Bioequivalence of Desvenlafaxine Base 50 mg and 100 mg ER Tablets vs. This compound (Pristiq®) ER Tablets under Fasting Conditions
| Strength | Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| 50 mg | Cmax | - | Within 80-125% |
| AUC | - | Within 80-125% | |
| 100 mg | Cmax | - | Within 80-125% |
| AUC | - | Within 80-125% | |
| Data from FDA documents demonstrating the bioequivalence of Desvenlafaxine Base ER tablets to Pristiq® ER tablets.[4][5] |
Experimental Protocols
The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. The following sections detail the typical experimental protocols used in the assessment of this compound formulations.
1. Study Design and Volunteer Selection
Bioequivalence studies for this compound are typically conducted as single-dose, randomized, open-label, two-period, crossover studies.[1][2] Healthy male and non-pregnant, non-lactating female volunteers are recruited for these studies.[1][2] The number of subjects is determined to provide adequate statistical power, with studies often including between 40 to 90 participants.[6]
2. Drug Administration and Blood Sampling
In fasting studies, subjects typically fast overnight before receiving a single oral dose of either the test or reference formulation with water.[1][2] In fed studies, a standardized high-fat breakfast is consumed prior to drug administration to assess the impact of food on absorption.[1][2] Blood samples are collected at predetermined time points over a period of 48 to 72 hours post-dose to capture the full pharmacokinetic profile of the drug.[1][2]
3. Bioanalytical Method
The concentration of desvenlafaxine in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[1][2] These methods provide the necessary sensitivity and selectivity for accurate quantification of the drug in biological matrices.
4. In Vitro Dissolution Studies
In vitro dissolution testing is a crucial component in the development and quality control of extended-release formulations. These studies are performed to ensure consistent drug release from the dosage form and can be used to establish an in vitro-in vivo correlation (IVIVC).[7] The dissolution profiles of the test and reference products are compared using various dissolution media (e.g., pH 1.2, 4.5, and 6.8) to simulate the pH conditions of the gastrointestinal tract.[8] The similarity factor (f2) is often used to compare the dissolution profiles.[7] The FDA also recommends alcohol dose dumping studies to assess the risk of premature drug release in the presence of alcohol.[8]
5. Statistical Analysis
Pharmacokinetic parameters, including Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity), are calculated from the plasma concentration-time data. These parameters are log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are then calculated to determine bioequivalence.[1][2]
Visualizations
Experimental Workflow for a Typical Desvenlafaxine Bioequivalence Study
Bioequivalence Study Workflow
Logical Flow for In Vitro Dissolution and IVIVC Development
IVIVC Development Process
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. annexpublishers.co [annexpublishers.co]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The Pharmacokinetics and Bioequivalence of this compound in Chinese Healthy Subjects Under Fasting and Fed States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro-In Vivo Correlation for this compound Monohydrate Extended Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Desvenlafaxine Succinate: A Comparative Efficacy Analysis for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the comparative efficacy and safety of desvenlafaxine succinate in the treatment of major depressive disorder (MDD). The following sections present a synthesis of data from key clinical trials, detailing experimental protocols and visualizing relevant biological pathways to offer an objective comparison with other prominent antidepressants.
Comparative Efficacy and Safety Data
The clinical efficacy and safety of desvenlafaxine have been evaluated in numerous studies against other selective serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs). The following tables summarize the key quantitative outcomes from these comparative trials.
Table 1: Desvenlafaxine vs. Venlafaxine in MDD
| Outcome Measure | Desvenlafaxine | Venlafaxine | Placebo | Notes |
| Efficacy | An indirect comparison of 27 trials showed non-inferiority in efficacy.[1][2] | |||
| Mean Change in HAM-D17 Score from Baseline | -2.81 (p < 0.001 vs. placebo) | -2.61 (p < 0.001 vs. placebo) | - | No significant difference between treatments (WMD -0.27).[2] |
| Safety & Tolerability | ||||
| Nausea Rate | 27% | 38% | ~10-14% | Risk difference analysis suggested a trend favoring desvenlafaxine (p=0.02).[1][2] |
| Discontinuation due to Adverse Events | ~5% | ~6% | 3-16% | Trend favoring desvenlafaxine (p=0.06).[1][3] |
| Overall Adverse Event Rate | ~85% | ~91% | - | No significant difference between treatments.[1] |
HAM-D17: 17-item Hamilton Depression Rating Scale; WMD: Weighted Mean Difference. Data is based on 8-week trials.[1]
Table 2: Desvenlafaxine vs. Duloxetine in MDD
| Outcome Measure | Desvenlafaxine XL (50 mg/day) | Duloxetine (60 mg/day) | Notes |
| Efficacy | A head-to-head, 8-week non-inferiority trial in 420 adults with moderate-to-severe MDD.[4] | ||
| Mean Change in HAM-D17 Score from Baseline | -15.3 | -15.9 | Desvenlafaxine was non-inferior to duloxetine.[4] |
| Safety & Tolerability | |||
| Nausea | 27.2% | 48.8% | Incidence was lower for desvenlafaxine.[4] |
| Dizziness | 18.0% | 28.8% | Incidence was lower for desvenlafaxine.[4] |
Table 3: Desvenlafaxine vs. Escitalopram in MDD with Anxiety
| Outcome Measure | Desvenlafaxine | Escitalopram | Notes |
| Efficacy | An 8-week, randomized, open-label trial.[5] | ||
| HAM-D17 Responder Rate (≥50% improvement) | 73.68% | 79.48% | No statistically significant difference (p=0.59).[5] |
| HAM-A Responder Rate (≥50% improvement) | 71.05% | 76.92% | No statistically significant difference (p=0.61).[5] |
| Safety & Tolerability | |||
| Patients Reporting at least one Adverse Event | 36.84% | 25.64% | No statistically significant difference (p=0.33). Nausea was more frequent with desvenlafaxine.[5] |
HAM-A: Hamilton Anxiety Rating Scale
Experimental Protocols
The data presented above are derived from randomized controlled trials with specific methodologies. Below are the summarized protocols for key comparative studies.
Desvenlafaxine vs. Venlafaxine (Indirect Comparison)
-
Study Design : A meta-analysis of 27 randomized, double-blind, placebo-controlled, 8-week studies.[1]
-
Patient Population : Adult outpatients diagnosed with major depressive disorder.[1]
-
Intervention : Desvenlafaxine (50 to 200 mg/day) or venlafaxine (75 to 225 mg/day) compared to placebo.[1]
-
Primary Efficacy Endpoint : Mean change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at week 8.[2]
-
Safety Assessment : Evaluation of reported adverse events, including rates of nausea and discontinuation due to adverse events.[1][2]
-
Statistical Analysis : Standard and Bayesian methods were used for the indirect comparison, with placebo as the common comparator.[2]
Desvenlafaxine vs. Duloxetine (Head-to-Head Trial)
-
Study Design : A multicenter, randomized, double-blind, non-inferiority trial with a duration of 8 weeks.[4]
-
Patient Population : 420 adult patients with moderate-to-severe Major Depressive Disorder (MDD).[4]
-
Intervention : Patients were randomly assigned (1:1) to receive either desvenlafaxine extended-release (XL) 50 mg once daily or duloxetine 60 mg once daily.[4]
-
Primary Efficacy Endpoint : Change from baseline to week 8 in the HAM-D17 total score.[4]
-
Safety Assessment : Monitoring and comparison of treatment-emergent adverse events (TEAEs).[4]
-
Statistical Analysis : A non-inferiority comparison was used to evaluate the primary endpoint.[4]
Desvenlafaxine vs. Escitalopram (Head-to-Head Trial)
-
Study Design : A randomized, controlled, parallel-group, open-label, phase 4 trial with a duration of 8 weeks.[5]
-
Patient Population : Patients with major depressive disorder associated with anxiety.[5]
-
Intervention : Desvenlafaxine versus escitalopram.[5]
-
Efficacy Assessment : Hamilton Depression Rating Scale (HAM-D17) and Hamilton Anxiety Rating Scale (HAM-A). Responder rates were defined as a ≥50% decrease from baseline scores.[5]
-
Safety Assessment : Evaluation of routine laboratory parameters, vital signs, and reported adverse events.[5]
-
Statistical Analysis : Comparison of responder rates and changes in scores from baseline between the two treatment groups.[5]
Visualizations
Mechanism of Action: SNRI Signaling Pathway
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[6]
Caption: Mechanism of action for Desvenlafaxine as an SNRI.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, controlled clinical trial comparing this compound to another antidepressant.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. An indirect comparison of the efficacy and safety of desvenlafaxine and venlafaxine using placebo as the common comparator | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. An indirect comparison of the efficacy and safety of desvenlafaxine and venlafaxine using placebo as the common comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multicenter, randomized, double-blind, duloxetine-controlled, non-inferiority trial of this compound extended-release in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effectiveness and safety of escitalopram and desvenlafaxine in patients of depression with anxiety: A randomized, open-label controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Safety and Tolerability Profiles of Desvenlafaxine and Venlafaxine
A comprehensive guide for researchers and drug development professionals on the relative safety and tolerability of two widely used serotonin-norepinephrine reuptake inhibitors.
This guide provides an in-depth comparison of the safety and tolerability profiles of desvenlafaxine and its parent drug, venlafaxine. By synthesizing data from multiple clinical studies, this document aims to offer a clear, data-driven perspective for researchers, scientists, and professionals involved in drug development. The information presented herein is intended to support informed decision-making and further research in the field of antidepressant therapy.
Executive Summary
Desvenlafaxine, the major active metabolite of venlafaxine, offers a comparable efficacy profile to its predecessor in the treatment of major depressive disorder.[1][2][3] The primary distinction between the two compounds lies in their pharmacokinetic profiles, which may translate to differences in safety and tolerability. Desvenlafaxine is not extensively metabolized by the CYP450 isoenzyme system, particularly CYP2D6, which is the primary metabolic pathway for venlafaxine.[4][5][6] This difference suggests a more predictable plasma concentration for desvenlafaxine and a lower potential for drug-drug interactions.[7] Clinical data suggest that while the overall adverse event profiles are similar, desvenlafaxine may offer a tolerability advantage, particularly concerning nausea.[1][2]
Comparative Adverse Event Profile
The following tables summarize the incidence of common treatment-emergent adverse events reported in clinical trials for desvenlafaxine and venlafaxine compared to placebo.
Table 1: Incidence of Common Adverse Events (%)
| Adverse Event | Desvenlafaxine (50-400 mg/day) | Venlafaxine (75-225 mg/day) | Placebo (Desvenlafaxine Trials) | Placebo (Venlafaxine Trials) |
| Nausea | 27 | 38 | 10 | 14 |
| Dizziness | Data not available | Data not available | Data not available | Data not available |
| Insomnia | Data not available | Data not available | Data not available | Data not available |
| Somnolence | Data not available | Data not available | Data not available | Data not available |
| Dry Mouth | Data not available | Data not available | Data not available | Data not available |
| Sweating | Data not available | Data not available | Data not available | Data not available |
| Headache | Data not available | Data not available | Data not available | Data not available |
| Asthenia | Data not available | Data not available | Data not available | Data not available |
| Nervousness | Data not available | Data not available | Data not available | Data not available |
Note: Specific percentage data for dizziness, insomnia, somnolence, dry mouth, sweating, headache, asthenia, and nervousness were not consistently reported across the pooled analyses available for a direct side-by-side numerical comparison in this table. However, these are commonly reported side effects for both medications.[8]
Table 2: Discontinuation and Overall Adverse Event Rates (%)
| Outcome | Desvenlafaxine | Venlafaxine | Placebo (Desvenlafaxine Trials) | Placebo (Venlafaxine Trials) |
| Discontinuation due to Adverse Events | ~9 | ~16 | ~4 | ~6 |
| Overall Adverse Event Rate | ~85 | ~91 | ~75 | ~82 |
An indirect comparison of clinical trial data suggests a trend towards a lower rate of discontinuation due to adverse events for desvenlafaxine compared to venlafaxine.[1][9] Specifically, the risk difference for nausea was found to be significantly lower for desvenlafaxine.[1][2][10]
Cardiovascular Safety
Both venlafaxine and desvenlafaxine can be associated with increases in blood pressure.[8] For venlafaxine, the risk of sustained elevation in supine diastolic blood pressure is dose-dependent, with a higher incidence at doses above 200 mg/day.[8] Desvenlafaxine has also been linked to elevated blood pressure, which may necessitate dose reduction or discontinuation.[8]
Metabolic Pathway
The metabolic conversion of venlafaxine to its active metabolite, desvenlafaxine, is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[5][11] Individuals who are poor metabolizers of CYP2D6 may have higher plasma concentrations of venlafaxine and lower concentrations of desvenlafaxine, which can lead to a higher incidence of side effects.[5] Because desvenlafaxine does not undergo extensive CYP2D6 metabolism, its pharmacokinetic profile is less affected by polymorphisms in this enzyme.[1][6]
Experimental Protocols
The data presented in this guide are primarily derived from systematic reviews and meta-analyses of randomized, double-blind, placebo-controlled clinical trials in adult patients with a diagnosis of Major Depressive Disorder (MDD).[2][10]
Key Methodological Components:
-
Patient Population: Adult outpatients (typically 18-65 years) meeting the DSM-IV-TR criteria for MDD. A baseline severity score on a standardized depression rating scale, such as the 17-item Hamilton Rating Scale for Depression (HAM-D17) ≥ 20, was a common inclusion criterion.[10]
-
Study Design: Most studies were 8-week, randomized, double-blind, placebo-controlled, parallel-group trials.[12]
-
Dosage:
-
Assessment of Safety and Tolerability: Tolerability was primarily assessed by recording treatment-emergent adverse events (TEAEs), discontinuation rates due to AEs, and changes in vital signs, weight, and laboratory parameters.[13] The frequency and severity of adverse events were systematically collected at each study visit.
-
Primary Efficacy Outcome: The primary measure of efficacy was typically the change from baseline in the total score of the HAM-D17.[2]
Conclusion
The available evidence, largely from indirect comparisons, suggests that desvenlafaxine and venlafaxine have comparable efficacy in the treatment of major depressive disorder.[1][2] However, desvenlafaxine may present a more favorable tolerability profile, with a notably lower incidence of nausea and a trend towards lower discontinuation rates due to adverse events.[1][2][9] The simpler pharmacokinetic profile of desvenlafaxine, with its reduced dependence on CYP2D6 metabolism, may contribute to more predictable patient outcomes and a lower risk of certain drug interactions.[7] Direct head-to-head comparative trials at approved dosages are needed to definitively confirm these potential advantages.
References
- 1. An indirect comparison of the efficacy and safety of desvenlafaxine and venlafaxine using placebo as the common comparator | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. An indirect comparison of the efficacy and safety of desvenlafaxine and venlafaxine using placebo as the common comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Venlafaxine - Wikipedia [en.wikipedia.org]
- 5. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolites: novel therapeutics or “me-too” drugs? Using desvenlafaxine as an example | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Table A3: [Summary of Findings of Included Systematic Reviews and Meta-Analyses]. - Desvenlafaxine versus Venlafaxine for the Treatment of Adult Patients with Major Depressive Disorder: A Review of the Comparative Clinical and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Summary of Evidence - Desvenlafaxine versus Venlafaxine for the Treatment of Adult Patients with Major Depressive Disorder: A Review of the Comparative Clinical and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy, safety and tolerability of antidepressants in late life depression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Venlafaxine and Desvenlafaxine
A deep dive into the metabolic pathways of the antidepressant venlafaxine and its active metabolite, desvenlafaxine, reveals significant differences that have profound implications for their clinical application, particularly concerning drug-drug interactions and patient variability. This guide provides a comprehensive comparison of their metabolic routes, supported by quantitative data and detailed experimental methodologies.
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, to form its major active metabolite, O-desmethylvenlafaxine (ODV), which is also available as the drug desvenlafaxine.[1][2][3] In stark contrast, desvenlafaxine's metabolic journey largely circumvents the CYP2D6 pathway, with its primary route of elimination being conjugation with glucuronic acid (glucuronidation) and direct renal excretion.[4][5] This fundamental divergence in metabolism leads to a more predictable pharmacokinetic profile for desvenlafaxine, with less susceptibility to genetic variations in CYP2D6 activity and a lower potential for drug interactions involving this enzyme.[6][7]
Quantitative Comparison of Metabolic Fates
The following tables summarize the key quantitative differences in the metabolism and pharmacokinetics of venlafaxine and desvenlafaxine.
Table 1: Urinary Excretion Profile (% of Administered Dose)
| Compound/Metabolite | Venlafaxine | Desvenlafaxine |
| Unchanged Drug | ~5%[2] | ~45%[1][4][5] |
| O-desmethylvenlafaxine (ODV) / Desvenlafaxine | 29% (unconjugated), 26% (conjugated)[2] | - |
| Glucuronide Metabolite | - | ~19%[1] |
| N,O-didesmethylvenlafaxine | Minor | <5%[1] |
| Other Minor Metabolites | ~27%[2] | - |
Table 2: Key Pharmacokinetic Parameters (in Extensive Metabolizers)
| Parameter | Venlafaxine | Desvenlafaxine | O-desmethylvenlafaxine (from Venlafaxine) |
| Half-life (t½) | ~5 hours (Immediate Release)[2] | ~11 hours[4] | ~11 hours[2] |
| Time to Peak Plasma Concentration (Tmax) | 2 hours (IR), 5.5 hours (XR) | ~7.5 hours[8] | 3 hours (from IR), 9 hours (from XR) |
| Bioavailability | ~45%[2] | ~80%[4] | - |
| Protein Binding | 27-30%[2] | ~30%[5] | ~30%[9] |
Table 3: Impact of CYP2D6 Phenotype on Pharmacokinetics
| Parameter | CYP2D6 Poor Metabolizers (PM) vs. Extensive Metabolizers (EM) |
| Venlafaxine Administration | Venlafaxine Plasma Concentration: Significantly higher in PMs[6][7] O-desmethylvenlafaxine (ODV) Plasma Concentration: Significantly lower in PMs[6][7] ODV/Venlafaxine Ratio: <1 in PMs, >1 in EMs[10] |
| Desvenlafaxine Administration | No significant difference in desvenlafaxine plasma concentrations between PMs and EMs[6][7] |
Metabolic Pathways Visualized
The distinct metabolic pathways of venlafaxine and desvenlafaxine are illustrated in the diagrams below.
Experimental Protocols
The understanding of these metabolic pathways is built upon rigorous experimental data. Below are summaries of the key methodologies employed.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the metabolism of venlafaxine and desvenlafaxine and to characterize the resulting metabolites.
Methodology:
-
Incubation: Venlafaxine or desvenlafaxine is incubated with human liver microsomes or recombinant human cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) in a temperature-controlled environment (typically 37°C). The incubation mixture contains cofactors necessary for enzymatic activity, such as NADPH.[11][12][13]
-
Sample Preparation: Following incubation, the reaction is terminated, often by the addition of a cold organic solvent like acetonitrile, which also serves to precipitate proteins. The samples are then centrifuged to separate the protein pellet from the supernatant containing the drug and its metabolites.[13]
-
Analysis: The supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the separation, identification, and quantification of the parent drug and its metabolites.[14][15][16][17]
-
Enzyme Inhibition Studies: To confirm the involvement of specific enzymes, known inhibitors of those enzymes are included in the incubation mixture. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme in the metabolic pathway.[12]
In Vivo Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of venlafaxine and desvenlafaxine and their metabolites in humans, including the influence of genetic factors.
Methodology:
-
Study Design: Healthy volunteers, often genotyped for CYP2D6 to include both extensive and poor metabolizers, are administered a single oral dose of venlafaxine or desvenlafaxine.[6][7]
-
Blood Sampling: Blood samples are collected at predefined time points over a period of several days following drug administration.[6]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of the parent drug and its metabolites are measured using validated analytical methods like LC-MS/MS.[6][17]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).[6][7]
-
Urine Collection: Urine is collected over a specified period to quantify the amount of unchanged drug and metabolites excreted, providing a measure of the contribution of different elimination pathways.[1][2]
Conclusion
The metabolic pathways of venlafaxine and desvenlafaxine are markedly different, with venlafaxine's reliance on the polymorphic CYP2D6 enzyme being a key distinguishing feature. Desvenlafaxine's simpler metabolic profile, characterized by glucuronidation and renal excretion, results in more predictable pharmacokinetics and a lower propensity for certain drug-drug interactions. This comparative analysis provides researchers, scientists, and drug development professionals with a foundational understanding of the metabolic nuances of these two important antidepressant medications.
References
- 1. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Venlafaxine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Desvenlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gpsych.bmj.com [gpsych.bmj.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Desvenlafaxine Succinate
This document provides essential safety and logistical procedures for the proper disposal of Desvenlafaxine Succinate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is pharmacologically active and requires careful handling and disposal.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[1][2] A key provision, the 2019 EPA Final Rule (Subpart P), strictly prohibits the disposal of hazardous waste pharmaceuticals via flushing or drain disposal ("sewering").[1][2] All disposal activities must comply with local, state, and federal regulations.
Hazard Assessment
This compound is classified with Acute Oral Toxicity: Category 4 and Acute aquatic toxicity: Category 3.[3] While not typically listed as an RCRA P- or U-list hazardous waste, it is considered best practice to manage all pharmaceutical waste with a high degree of care to prevent environmental release and occupational exposure.[1][3]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear standard laboratory PPE to prevent accidental exposure.
-
Required PPE:
-
Nitrile gloves
-
Safety glasses with side shields or safety goggles
-
A fully buttoned laboratory coat
-
Step-by-Step Disposal Procedure
This procedure applies to pure this compound, expired tablets, and materials contaminated during research activities.
Step 1: Waste Segregation Immediately segregate this compound waste at the point of generation. Do not mix with general trash, sharps, or other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
Step 2: Containerization
-
Collect all this compound solid waste in a designated, leak-proof container, clearly labeled for "Non-Hazardous Pharmaceutical Waste" or as directed by institutional policy. Non-hazardous pharmaceutical waste is typically collected in blue containers.[2]
-
The container must be compatible with the chemical and kept securely closed except when adding waste.[4][5]
-
Attach a hazardous waste label to the container and fill in all required information, including the full chemical name ("this compound") and accumulation start date.
Step 3: Managing Different Waste Forms
-
Unused or Expired Tablets: Place tablets directly into the designated pharmaceutical waste container. Do not crush or manipulate the tablets.[6]
-
Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels should be placed into the same designated pharmaceutical waste container.
-
Empty Stock Bottles: A container that held this compound is not considered acutely hazardous. Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol). The first rinseate should be collected as chemical waste. After rinsing, deface or remove the original label, and dispose of the clean container in the appropriate laboratory glass or plastic recycling bin.[4]
Step 4: Waste Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7] Ensure it is stored away from incompatible materials.
Step 5: Final Disposal
-
Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for a waste pickup.
-
Do not pour this compound or any solutions containing it down the drain.[1]
-
Do not place this compound waste in the regular or biohazardous trash.
Spill and Decontamination Protocol
In the event of a spill, trained personnel should manage the cleanup.[3]
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including double gloves and respiratory protection if powder is present.
-
Contain Spill: Prevent the product from entering drains.[8] For solid spills, gently cover with an absorbent pad to minimize dust generation.[3]
-
Clean Up: Carefully collect the spilled material using absorbent pads or a scoop and place it into the designated pharmaceutical waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All cleanup materials must be disposed of as this compound waste.
Disposal Quick Reference Guide
For clarity, the following table summarizes the key procedural actions for the disposal of this compound.
| Action | Do | Don't |
| Segregation | Segregate at the point of generation into a designated pharmaceutical waste stream. | Do not mix with regular trash, sharps, or other chemical waste. |
| Container | Use a designated, sealed, and clearly labeled container (typically a blue bin).[2] | Do not use an open or unlabeled container. |
| Disposal Route | Arrange for pickup via your institution's EHS or a licensed waste vendor. | Do not dispose of down the drain or in the regular trash.[1] |
| Empty Bottles | Triple-rinse, deface the label, and then recycle or trash the clean container. | Do not dispose of un-rinsed containers in regular trash. |
| Spills | Contain the spill, prevent dust formation, and clean with appropriate PPE. | Do not use a vacuum or dry sweep for powder spills.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. pharmalogistics.com [pharmalogistics.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. odu.edu [odu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Essential Safety and Logistical Information for Handling Desvenlafaxine Succinate
Desvenlafaxine Succinate, an active pharmaceutical ingredient (API), requires careful handling to ensure the safety of laboratory personnel. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical to minimize exposure and mitigate risks.
Hazard Identification
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate potential hazards.[1] It may be harmful if swallowed (H302), cause skin irritation (H315), lead to serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Given the nature of active pharmaceutical ingredients, it is prudent to handle this compound with caution to avoid physiological effects.[4][5]
Personal Protective Equipment (PPE)
To ensure safety, a comprehensive approach to personal protection is necessary, starting with engineering controls and followed by appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] A laboratory fume hood or another form of local exhaust ventilation is recommended to control potential points of process emissions.[5][6]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.[1]
Required PPE:
-
Eye Protection: Wear safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][5]
-
Hand Protection: Use protective, chemical-impermeable gloves.[1][2] For handling hazardous drugs, gloves tested for use with chemotherapy drugs are recommended.[7]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to protect the skin.[1][5]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[1] The selection should be based on a risk assessment.[4]
Operational and Disposal Plans
A clear, step-by-step process for handling and disposal minimizes the risk of exposure and environmental contamination.
Safe Handling Protocol
-
Avoid Contamination: Prevent the formation of dust and aerosols during handling.[1][4]
-
Prevent Contact: Avoid direct contact with the eyes and skin, and do not inhale the substance.[1]
-
Hygiene Practices: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3][4] Do not eat, drink, or smoke in the handling area.[2][4]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[1] The recommended storage temperature is -20°C for long-term storage.[1][3]
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical advice.[1][4][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water.[4][5] If irritation persists, consult a physician.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, call a physician.[3][4][5] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Get immediate medical attention.[1][4][5] |
This table summarizes key first aid information. Always consult the specific Safety Data Sheet (SDS) for complete guidance.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. This must be done in accordance with all applicable federal, state, and local regulations.[1][2][4]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the chemical waste, following all relevant regulations for recycling or disposal.[1]
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated, sealed container for hazardous waste, such as a biohazard box.[7]
-
Unused Medication (Non-Laboratory): For unused tablets outside of a research setting, do not flush them unless specifically instructed. The preferred method is to use a drug take-back program.[8][9] If unavailable, mix the medication with an undesirable substance like coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in household trash.[8][9][10]
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. dea.gov [dea.gov]
- 9. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 10. curbthecrisis.com [curbthecrisis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
